N-(Azido-PEG2)-N-Boc-PEG3-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O9/c1-20(2,3)33-19(27)24(6-10-30-14-13-29-9-5-22-23-21)7-11-31-15-17-32-16-12-28-8-4-18(25)26/h4-17H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNACCUYHDGKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109462 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086689-01-0 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG2)-N-Boc-PEG3-acid is a versatile, heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. The molecule incorporates three key functional groups: an azide (B81097) for bioorthogonal "click chemistry," a Boc-protected amine for controlled sequential conjugation, and a terminal carboxylic acid for amide bond formation. The polyethylene (B3416737) glycol (PEG) backbone enhances solubility and provides a flexible spacer, which is often crucial for optimizing the efficacy of the final conjugate.
Introduction
The precise and stable linkage of different molecular entities is a cornerstone of modern drug development and chemical biology. This compound has emerged as a valuable tool in this field due to its trifunctional nature, allowing for a modular and controlled approach to synthesizing complex biomolecules. Its utility is particularly pronounced in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs, where the linker plays a critical role in the overall performance of the therapeutic agent.[1][2][3] This guide will delve into the technical specifications of this linker, provide standardized protocols for its application, and illustrate a typical workflow for its use in PROTAC synthesis.
Physicochemical Properties and Specifications
The quantitative data for this compound are summarized in the tables below, compiled from various suppliers.
Table 1: General Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₈N₄O₉ | [4] |
| Molecular Weight | 478.5 g/mol | [4] |
| CAS Number | 2086689-01-0 | [4] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [4] |
Table 2: Solubility and Storage
| Parameter | Details | Reference |
| Solubility | Soluble in water, DMSO, DCM, and DMF. | [5] |
| Storage Conditions | Store at -20°C for long-term stability. | [5] |
| Shipping Conditions | Typically shipped at ambient temperature. | [5] |
Key Functional Groups and Their Reactivity
The utility of this compound stems from its three distinct functional moieties, which can be addressed orthogonally.
Azide Group for Click Chemistry
The terminal azide group (N₃) is a key component for bioorthogonal ligation, most commonly via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7]
-
CuAAC: This highly efficient and specific reaction forms a stable triazole linkage with a terminal alkyne in the presence of a copper(I) catalyst.[8]
-
SPAAC: For applications where copper cytotoxicity is a concern (e.g., live-cell imaging), the azide can react with strained cyclooctynes like DBCO or BCN without the need for a metal catalyst.[9]
Boc-Protected Amine
The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine.[10][11] This allows for a second, controlled conjugation step after the other functionalities have been reacted.
Carboxylic Acid
The terminal carboxylic acid (-COOH) can be activated to form a stable amide bond with a primary amine. This is typically achieved using carbodiimide (B86325) chemistry, often with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[12][13]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific applications.
Protocol 1: Activation of the Carboxylic Acid and Amide Bond Formation
This protocol describes the coupling of this compound to an amine-containing molecule (Molecule-NH₂).
Materials:
-
This compound
-
Molecule-NH₂
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction buffer (e.g., PBS pH 7.2-7.5 for aqueous reactions, or an organic solvent with a non-nucleophilic base like DIPEA for organic reactions)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Dissolution: Dissolve this compound, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Activation: Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming the NHS ester.
-
Coupling: Add a solution of Molecule-NH₂ (1.0 equivalent) in the reaction buffer to the activated linker solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or overnight. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
Quenching: Quench any unreacted NHS ester by adding a quenching solution and stirring for 30 minutes.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC).
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Deprotection: Add a solution of TFA in DCM (typically 20-50% v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).[14]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction for completion (typically 1-2 hours).[14]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the deprotected amine conjugate.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-functionalized conjugate to an alkyne-containing molecule (Molecule-Alkyne).
Materials:
-
Azide-functionalized conjugate
-
Molecule-Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris- (benzyltriazolylmethyl)amine (TBTA) (optional, to stabilize Cu(I))
-
Solvent (e.g., a mixture of t-BuOH and water, or DMSO)
Procedure:
-
Dissolution: Dissolve the azide-functionalized conjugate and Molecule-Alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in water. In another vial, prepare a solution of CuSO₄ (1-5 mol%) and, if used, TBTA (1-5 mol%) in water or DMSO.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/TBTA solution.
-
Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by LC-MS or TLC.
-
Purification: Upon completion, purify the triazole-linked product by an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography.
Application Workflow: PROTAC Synthesis
This compound is an ideal linker for the modular synthesis of PROTACs. A typical workflow is illustrated below.
Caption: A logical workflow for the synthesis of a PROTAC molecule.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its trifunctional nature allows for a controlled and modular approach to the synthesis of complex bioconjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this linker in a variety of research settings. As with any chemical synthesis, optimization of the provided protocols for specific substrates and desired outcomes is encouraged.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. One moment, please... [chemistrysteps.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-acid (CAS: 2183440-74-4): A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(Azido-PEG2)-N-Boc-PEG3-acid, a versatile heterobifunctional linker molecule critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, potential applications, and representative experimental protocols for its use in the synthesis of complex bioactive molecules.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule designed with three distinct functional groups: an azide (B81097) (N₃), a tert-butyloxycarbonyl (Boc)-protected amine, and a terminal carboxylic acid (-COOH). This specific arrangement of functionalities allows for the sequential and controlled conjugation of different molecular entities, making it a valuable tool in the construction of PROTACs and other complex bioconjugates.
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They typically consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker's composition and length are crucial for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. The subject of this guide, this compound, provides a flexible and hydrophilic spacer with orthogonal reactive handles for the systematic assembly of such molecules.
Physicochemical Properties and Data
The key quantitative data for this compound are summarized in the table below. This information is compiled from various chemical suppliers and provides a baseline for its use in experimental settings.
| Property | Value |
| CAS Number | 2183440-74-4 |
| Molecular Formula | C₂₀H₃₈N₄O₉ |
| Molecular Weight | 478.54 g/mol |
| Appearance | Varies (typically a solid or viscous oil) |
| Purity | ≥95% (as specified by most commercial suppliers) |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage Conditions | -20°C for long-term storage |
Core Functionalities and Their Roles
The utility of this compound stems from its three key functional groups, each enabling a specific chemical transformation.
Caption: Functional groups of this compound and their respective reactions.
-
Azide Group (N₃): This functionality is primarily used in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the covalent linkage of the azide-containing linker to a molecule bearing a terminal alkyne.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a primary amine. This allows for the sequential introduction of different molecular partners.
-
Carboxylic Acid (-COOH): This terminal acid group can be activated and coupled with a primary or secondary amine to form a stable amide bond. This is a common strategy for attaching the linker to a protein ligand or another molecular scaffold.
Experimental Protocols
Amide Bond Formation using the Carboxylic Acid Moiety
This protocol describes the coupling of the linker to an amine-containing molecule (e.g., a ligand for a target protein).
Materials:
-
This compound
-
Amine-containing molecule (Molecule-NH₂)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the amide-coupled product.
Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected intermediate from the previous step
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM (e.g., 0.1 M).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to couple the azide-functionalized intermediate with an alkyne-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
Azide-containing intermediate from the previous deprotection step
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
A 1:1 mixture of tert-butanol (B103910) and water
Procedure:
-
Dissolve the azide-containing intermediate (1.0 equivalent) and the alkyne-containing molecule (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by preparative HPLC or flash column chromatography.
Visualization of a Representative PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.
Caption: A representative workflow for the synthesis of a PROTAC using the subject linker.
Application in Targeted Protein Degradation: The PROTAC Mechanism
Once synthesized, a PROTAC molecule containing the this compound derived linker can be introduced to a biological system to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound (CAS: 2183440-74-4) is a valuable and versatile heterobifunctional linker for the synthesis of complex bioconjugates, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined functional groups allow for a modular and systematic approach to the construction of PROTACs, enabling researchers to fine-tune the properties of these novel therapeutics. While specific applications of this exact molecule in the scientific literature are not yet widespread, its chemical design makes it an ideal candidate for such endeavors. The representative protocols and workflows provided in this guide offer a solid foundation for its incorporation into drug discovery and development programs.
In-Depth Technical Guide: N-(Azido-PEG2)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physicochemical properties of N-(Azido-PEG2)-N-Boc-PEG3-acid, a heterobifunctional PROTAC linker used in the development of targeted protein degraders.
Core Molecular Data
The fundamental characteristics of a molecule are defined by its elemental composition and corresponding molecular weight. These parameters are crucial for a range of experimental calculations, including stoichiometry and solution preparation.
The molecular formula for this compound is C20H38N4O9[1]. Based on this composition, the calculated molecular weight is 478.5 g/mol [1].
A detailed breakdown of the molecular weight calculation is presented in the table below. This table itemizes the constituent elements, their atomic weights, the count of each atom within the molecule, and the total contribution of each element to the overall molecular weight.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.01 | 20 | 240.20 |
| Hydrogen | H | 1.008 | 38 | 38.304 |
| Nitrogen | N | 14.01 | 4 | 56.04 |
| Oxygen | O | 16.00 | 9 | 144.00 |
| Total | 478.544 |
Experimental Protocols
Accurate determination of molecular weight is foundational for all subsequent experimental work. The standard protocol for calculating the molecular weight from a known chemical formula is as follows:
-
Identify the Molecular Formula : The first step is to ascertain the precise molecular formula of the compound. For the subject of this guide, the formula is C20H38N4O9[1].
-
Determine Atomic Weights : The standard atomic weights of each constituent element are obtained from the periodic table.
-
Calculate Total Weight per Element : The atomic weight of each element is multiplied by the number of atoms of that element present in the molecule.
-
Summation : The total molecular weight is the sum of the weights calculated for each element.
Visualized Workflow for Molecular Weight Determination
The logical process for determining the molecular weight of a chemical compound can be represented by the following workflow diagram.
Caption: Workflow for calculating the molecular weight of this compound.
References
Solubility and Application of N-(Azido-PEG2)-N-Boc-PEG3-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and applications of the heterobifunctional linker, N-(Azido-PEG2)-N-Boc-PEG3-acid. This polyethylene (B3416737) glycol (PEG) derivative is a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules due to its distinct reactive moieties and the advantageous properties conferred by the PEG spacers.
Core Properties of this compound
This compound is a branched PEG linker featuring three key functional groups: an azide (B81097) (-N3), a tert-butyloxycarbonyl (Boc) protected amine, and a terminal carboxylic acid (-COOH). This specific arrangement allows for a controlled, stepwise conjugation strategy. The PEG components (PEG2 and PEG3) are short polyethylene glycol chains that enhance the hydrophilic nature of the molecule, which in turn improves the solubility of the conjugates in aqueous media.[1][2][3]
The azide group serves as a reactive handle for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling highly efficient and specific ligation to alkyne-modified molecules.[1][4] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[4] The Boc group is an acid-labile protecting group for the amine, allowing for its selective deprotection to reveal a primary amine for subsequent conjugation steps.[5][6]
Solubility Profile
The solubility of this compound has been qualitatively determined by suppliers. The inherent hydrophilicity of the PEG chains and the polar functional groups contribute to its solubility in a range of common laboratory solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Data sourced from supplier technical datasheets.[7]
While quantitative solubility data is not widely published, the compound's structure suggests good solubility in aqueous buffers and polar organic solvents, a critical feature for bioconjugation reactions which often involve biomolecules that require aqueous environments.[1][8]
Experimental Protocols
For researchers requiring precise quantitative solubility data for specific applications, the following experimental protocols are recommended.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, DMSO, phosphate-buffered saline)
-
Microcentrifuge tubes (1.5 mL)
-
Thermostatic shaker
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Add a known volume of the desired solvent to the tube.
-
Tightly seal the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the mixture until equilibrium is reached, typically for 24 to 48 hours.
-
After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Prepare a series of dilutions of the supernatant with the solvent.
-
Quantify the concentration of the dissolved compound in the dilutions using a validated HPLC method against a standard curve of known concentrations.
-
Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mM).
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM in a round-bottom flask to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or neutralized with a mild base.
Application Workflows and Logical Relationships
The unique trifunctional nature of this compound lends itself to sequential bioconjugation strategies. Below are diagrams illustrating a typical experimental workflow.
Caption: Sequential conjugation workflow using this compound.
The following diagram illustrates the logical relationship of the functional groups and their selective reactivity.
Caption: Functional group reactivity of the bifunctional linker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Synthesis of N-(Azido-PEG2)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic pathway for N-(Azido-PEG2)-N-Boc-PEG3-acid, a heterobifunctional linker molecule integral to the development of advanced bioconjugates and targeted therapeutics. The synthesis involves a convergent approach, beginning with the preparation of two key polyethylene (B3416737) glycol (PEG) precursors, followed by their coupling to form the final branched product.
Core Synthesis Pathway Overview
The synthesis of this compound is strategically designed in three main stages:
-
Synthesis of Precursor 1: 1-Amino-11-azido-3,6,9-trioxaundecane (B1666428) (Azido-PEG2-amine). This precursor provides the azido (B1232118) functionality for subsequent "click" chemistry or Staudinger ligation reactions.
-
Synthesis of Precursor 2: N-Boc-amido-PEG3-acid. This precursor incorporates a protected amine and a terminal carboxylic acid, enabling controlled, sequential conjugation.
-
Amide Coupling. The final stage involves the formation of a stable amide bond between the primary amine of Precursor 1 and the carboxylic acid of Precursor 2 to yield the target molecule.
Caption: Overall synthetic strategy for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the precursors and the final product, based on commercially available information and typical reaction yields for similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Typical Yield (%) |
| 1-Amino-11-azido-3,6,9-trioxaundecane | C₈H₁₈N₄O₃ | 218.25 | >95 | 70-85 |
| N-Boc-amido-PEG3-acid | C₁₄H₂₇NO₇ | 321.37 | >95 | 80-90 |
| This compound | C₂₉H₅₅N₅O₁₃ | 681.77 | >98 | 60-75 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane (Precursor 1)
This protocol outlines a common method for the synthesis of hetero-bifunctional amino-azido PEG compounds.
Caption: Workflow for the synthesis of Azido-PEG2-amine.
Materials:
-
1,2-Bis(2-chloroethoxy)ethane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Diazidation:
-
In a round-bottom flask, dissolve 1,2-bis(2-chloroethoxy)ethane (1 equivalent) in anhydrous DMF.
-
Add sodium azide (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 1,11-diazido-3,6,9-trioxaundecane.
-
-
Mono-reduction (Staudinger Reaction):
-
Dissolve the crude 1,11-diazido-3,6,9-trioxaundecane (1 equivalent) in a mixture of THF and water (e.g., 9:1 v/v).
-
Add triphenylphosphine (1 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS to ensure mono-reduction.
-
Upon completion, remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane (B109758) and methanol (B129727) to yield pure 1-amino-11-azido-3,6,9-trioxaundecane.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N-Boc-amido-PEG3-acid (Precursor 2)
This protocol describes a potential pathway for the synthesis of the Boc-protected PEG acid precursor.
Caption: Workflow for the synthesis of N-Boc-amido-PEG3-acid.
Materials:
-
1-Amino-3,6,9-trioxaundecan-11-ol (Amino-PEG3-alcohol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Succinic anhydride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Protection of the Amine:
-
Dissolve amino-PEG3-alcohol (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give N-Boc-amino-PEG3-alcohol.
-
-
Formation of the Carboxylic Acid:
-
Dissolve the N-Boc-amino-PEG3-alcohol (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with 1M HCl and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography if necessary, using a gradient of ethyl acetate and hexanes, to yield pure N-Boc-amido-PEG3-acid.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Amide Coupling to form this compound
This final step involves the coupling of the two precursors using standard peptide coupling reagents.
Caption: Workflow for the final amide coupling reaction.
Materials:
-
1-Amino-11-azido-3,6,9-trioxaundecane (Precursor 1)
-
N-Boc-amido-PEG3-acid (Precursor 2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve N-Boc-amido-PEG3-acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve 1-amino-11-azido-3,6,9-trioxaundecane (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the amine solution.
-
Slowly add the solution of the activated NHS ester to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with water and the product purified by preparative RP-HPLC to obtain the final this compound with high purity.
-
Characterization: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.
This technical guide provides a detailed framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve optimal yields and purity. Standard laboratory safety procedures should be followed throughout all experimental work.
An In-depth Technical Guide to Heterobifunctional PEG Linkers: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as versatile bridges to covalently connect two different molecular entities. Their unique architecture, combining a flexible, hydrophilic PEG spacer with two distinct reactive termini, offers precise control over the creation of complex biomolecules such as Antibody-Drug Conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and diagnostic agents. This guide provides a comprehensive overview of their core features, quantitative properties, and practical applications, complete with detailed experimental protocols.
Fundamental Structure and Key Advantages
Heterobifunctional PEG linkers are defined by their general structure: X–(CH₂CH₂O)n–Y , where X and Y are different reactive functional groups, and (CH₂CH₂O)n represents the polyethylene glycol chain of 'n' repeating ethylene (B1197577) oxide units.[1] This design allows for the sequential and specific conjugation of two different molecules, a critical feature in constructing sophisticated bioconjugates.[2]
The primary advantages conferred by the PEG component include:
-
Enhanced Hydrophilicity: The PEG chain imparts excellent water solubility to the linker and the final conjugate, which is crucial for mitigating the aggregation of hydrophobic drugs or proteins in aqueous environments.[][4]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the conjugate, which can reduce renal clearance, prolong circulation half-life, and protect the molecule from enzymatic degradation.[]
-
Reduced Immunogenicity: PEG is a non-toxic and biocompatible polymer that can shield the conjugated molecule from recognition by the immune system, thus lowering the potential for an immune response.[4]
-
Precise Spacer Control: The length of the PEG chain is precisely defined (monodisperse), allowing for exact control over the distance between the two conjugated molecules. This is critical for optimizing the biological activity and stability of the final product.[2][5]
-
Dual Reactivity: The presence of two distinct functional groups enables a controlled, step-wise conjugation strategy, minimizing the formation of undesirable homodimers or intramolecular crosslinking.[4]
Quantitative Data of Common Heterobifunctional PEG Linkers
The selection of a linker is a critical decision in the design of a bioconjugate. The following tables summarize quantitative data for common classes of commercially available heterobifunctional PEG linkers, facilitating comparison and selection for specific applications.
Table 1: NHS-PEG-Maleimide Linkers
These linkers are widely used for conjugating amine-containing molecules (via the NHS ester) to thiol-containing molecules (via the maleimide).
| Product Name | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| Mal-PEG1-NHS ester | 1 | 10.3 | 310.3 |
| Mal-PEG2-NHS ester | 2 | 13.7 | 425.39 |
| Mal-PEG3-NHS ester | 3 | 17.1 | 398.37 |
| Mal-PEG4-NHS ester | 4 | 20.5 | 486.5 |
| Mal-PEG6-NHS ester | 6 | 27.3 | 574.6 |
Data sourced from product specifications.[6][7][8][9][10] Spacer arm length is an approximation based on the extended conformation of the PEG chain.
Table 2: Azide-PEG-NHS Ester Linkers (for Click Chemistry)
These linkers are used to introduce an azide (B81097) group onto an amine-containing molecule. The azide can then be specifically conjugated to an alkyne-containing molecule via "click chemistry."
| Product Name | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| Azido-PEG3-NHS ester | 3 | 15.5 | 344.32 |
| Azido-PEG4-NHS ester | 4 | 17.7 | 388.37 |
Data sourced from public chemical databases and supplier information.[11][12] Spacer arm length is an approximation.
Table 3: DBCO-PEG-NHS Ester Linkers (for Copper-Free Click Chemistry)
These linkers enable copper-free click chemistry by reacting a Dibenzocyclooctyne (DBCO) group with an azide-functionalized molecule. The NHS ester allows for initial conjugation to an amine.
| Product Name | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| DBCO-NHCO-PEG2-NHS Ester | 2 | 20.1 | 561.59 |
| DBCO-PEG4-NHS ester | 4 | 29.5 | 649.7 |
| DBCO-PEG12-NHS ester | 12 | 57.5 | 1002.1 |
Data sourced from public chemical databases and supplier information.[13][14][15][16] Spacer arm length is an approximation.
Core Signaling and Reaction Chemistries
The utility of heterobifunctional linkers lies in the specific reactivity of their terminal groups. The two most prevalent reaction chemistries are amine-reactive and thiol-reactive couplings.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins.[17] The reaction forms a stable and covalent amide bond.
-
Reaction Conditions: This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[13] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[13]
Thiol-Reactive Chemistry: Maleimides
Maleimide (B117702) groups exhibit high selectivity for sulfhydryl (thiol) groups, typically found in cysteine residues. The reaction, a Michael addition, results in a stable thioether bond.
-
Reaction Conditions: This conjugation is best performed at a pH range of 6.5 to 7.5.[5] Above pH 7.5, the maleimide group can react with amines and is also more susceptible to hydrolysis, which opens the ring and renders it unreactive.[18]
The following diagram illustrates the logical flow of a typical two-step bioconjugation process using an NHS-PEG-Maleimide linker to create an Antibody-Drug Conjugate (ADC).
Detailed Experimental Protocols: Antibody-Drug Conjugate (ADC) Preparation
This section provides a representative, generalized protocol for the synthesis of an ADC using a heterobifunctional linker (e.g., SM(PEG)n or Mal-PEG-NHS).
Materials and Buffers
-
Antibody: Lyophilized or in a buffer free of primary amines (e.g., PBS).
-
Heterobifunctional Linker: e.g., Maleimide-PEGn-NHS Ester, stored under desiccant at -20°C.
-
Thiol-containing Drug: Cytotoxic payload with a free sulfhydryl group.
-
Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[19]
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0.
-
Quenching Solution: 1 M Tris or 1 M Glycine, pH 7.5.
-
Purification: Desalting columns (e.g., Sephadex G-25), Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
Protocol 1: Antibody Activation with Maleimide Groups
This two-step procedure first activates the antibody with the linker, followed by purification before drug conjugation.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in Amine Reaction Buffer.[19]
-
Linker Preparation: Equilibrate the linker vial to room temperature before opening.[1] Dissolve the linker in anhydrous DMSO or DMF to create a 10-20 mM stock solution immediately before use.[1]
-
Activation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently stirring.[20]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[20]
-
Purification of Activated Antibody: Immediately following incubation, remove excess, unreacted linker using a desalting column or TFF equilibrated with Thiol Reaction Buffer.[19][20] This step is critical to prevent the unreacted linker from quenching the thiol-containing drug in the next step. The resulting solution contains the maleimide-activated antibody.
Protocol 2: Conjugation of Drug to Activated Antibody
-
Drug Preparation: Dissolve the thiol-containing drug payload in DMSO to a known concentration (e.g., 10 mM).
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the drug solution to the purified, maleimide-activated antibody solution. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% v/v.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[21]
-
Quenching: Add a quenching reagent, such as cysteine or N-acetylcysteine, to a final concentration of 1 mM to react with any remaining maleimide groups and stop the reaction.[19] Incubate for an additional 15-20 minutes.
Protocol 3: Purification and Characterization of the Final ADC
-
Purification: The final ADC product must be purified to remove unreacted drug, quenched linker, and any protein aggregates. Common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecule impurities.[7]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to remove excess free drug and also to separate ADC species with different drug-to-antibody ratios (DARs).[22][23]
-
Tangential Flow Filtration (TFF) / Diafiltration: A scalable method for buffer exchange and removal of small molecules.[7]
-
-
Characterization: The purified ADC must be thoroughly characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is a key parameter. It is typically measured using Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS).[9][18] HIC separates ADC species based on hydrophobicity, with higher drug loads eluting later.[18]
-
Purity and Aggregation: Assessed using Size Exclusion Chromatography (SEC-HPLC).
-
Molecular Weight: Confirmed by Mass Spectrometry (MS), which can also confirm the distribution of different drug-loaded species.[21][24]
-
Antigen Binding: The binding affinity of the ADC to its target antigen should be confirmed, typically via ELISA or Surface Plasmon Resonance (SPR).
-
The following diagram outlines the analytical workflow for ADC characterization.
Conclusion
Heterobifunctional PEG linkers are a cornerstone technology in the development of advanced biotherapeutics. Their modular nature, combining distinct terminal reactivities with the beneficial physicochemical properties of the PEG spacer, provides drug developers with a powerful toolkit for creating highly specific, stable, and effective conjugates. A thorough understanding of the available linker chemistries, quantitative properties, and detailed reaction protocols is essential for the successful design and synthesis of next-generation therapies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 4. ymc.eu [ymc.eu]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
- 10. medkoo.com [medkoo.com]
- 11. Azido-PEG3-NHS ester | C13H20N4O7 | CID 77078451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DBCO-PEG4-NHS ester | C34H39N3O10 | CID 77078155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. DBCO-PEG12-NHS ester, 2093934-94-0 | BroadPharm [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Antibody purification | Abcam [abcam.com]
- 18. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. criver.com [criver.com]
- 22. DBCO-PEG4-NHS Ester | PEG analogue | CAS# 1427004-19-0 | InvivoChem [invivochem.com]
- 23. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 24. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azide Group in Bioconjugation: A Core Technical Guide
The azide (B81097) functional group (-N3) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable linkage of molecules in complex biological systems. Its small size, metabolic stability, and unique reactivity make it a cornerstone of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes.[1][2][3] This guide provides an in-depth technical overview of the azide group's role in key bioconjugation strategies, targeting researchers, scientists, and drug development professionals.
Core Principles of Azide-Based Bioconjugation
The utility of the azide group stems from its bioorthogonality; it is virtually absent in biological systems and does not react with the vast majority of biological functional groups.[4][5] This allows for highly specific chemical modifications. The primary reactions leveraging the azide group for bioconjugation include:
-
Staudinger Ligation: A metal-free reaction between an azide and a phosphine (B1218219) to form a stable amide bond.[][7]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[4][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free variant of click chemistry that uses strained cyclooctynes, making it suitable for applications in living cells.[1][2]
-
Photoaffinity Labeling (PAL): An approach where an aryl azide is photoactivated to form a highly reactive nitrene, which then covalently cross-links to nearby molecules.[9][10]
Key Bioconjugation Chemistries
First described by Staudinger and Meyer in 1919 and later adapted for bioconjugation by Bertozzi and coworkers, the Staudinger ligation is a robust, metal-free method for forming amide bonds.[7][11][12] The reaction is initiated by the nucleophilic attack of a phosphine on the azide, leading to an aza-ylide intermediate which then rearranges to form a stable amide linkage.[7][13]
Advantages:
-
Bioorthogonal and Metal-Free: Avoids the cytotoxicity associated with copper catalysts.[]
-
High Chemoselectivity: The azide and phosphine groups are orthogonal to most biological functionalities.[12]
Limitations:
-
Slower Kinetics: Compared to click chemistry, the reaction rates are slower.[13][14]
-
Oxidation of Phosphines: The phosphine reagents can be susceptible to air oxidation.[15][16]
The CuAAC reaction is the quintessential "click" reaction, known for its speed, efficiency, and reliability.[1][4] It involves the copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide, resulting in a stable 1,4-disubstituted triazole ring.[4][17] This reaction is widely used for labeling virtually any type of biomolecule.[5]
Advantages:
-
Fast Kinetics and High Yields: The reaction is often quantitative and can be completed in minutes.[4]
-
High Specificity: The azide and alkyne groups react exclusively with each other.[4][5]
-
Mild Reaction Conditions: Can be performed in aqueous buffers over a wide pH range.[4]
Limitations:
-
Copper Cytotoxicity: The copper(I) catalyst can be toxic to living cells, limiting its in vivo applications.[18][19] Ligands like THPTA can help mitigate this toxicity.[17]
To overcome the toxicity of CuAAC, SPAAC was developed as a copper-free alternative.[2] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.[1][19] This makes SPAAC highly suitable for labeling biomolecules in living organisms.[1][2]
Advantages:
-
Copper-Free and Biocompatible: Ideal for in vivo and live-cell imaging applications.[18][20]
-
High Specificity and Efficiency: The reaction is bioorthogonal and proceeds with high yields.[20]
Limitations:
-
Bulky Reagents: The cyclooctyne groups are larger than terminal alkynes, which can sometimes perturb the system being studied.
-
Kinetics: While fast, the kinetics can be influenced by the specific structure of the azide and cyclooctyne.[3]
PAL is a powerful technique used to identify and map molecular interactions, particularly for identifying the binding partners of small molecules or drugs.[9][21] In this method, an aryl azide group attached to a probe molecule is activated by UV light.[9] This activation generates a highly reactive nitrene intermediate that rapidly forms a covalent bond with nearby amino acid residues of a target protein.[9][10]
Advantages:
-
Covalent Capture: Permanently links a probe to its target, facilitating identification.[9]
-
Target Identification: Enables the discovery of previously unknown binding partners for drugs and other ligands.[21]
Limitations:
-
Short-Wavelength UV: Activation often requires UV light that can potentially damage biological samples.[10]
-
Non-specific Labeling: The highly reactive nitrene can sometimes react with solvent or other non-target molecules.
Quantitative Data Summary
The efficiency and choice of an azide-based bioconjugation method depend on several quantitative parameters. The tables below summarize key data for the primary reaction types.
Table 1: Reaction Kinetics and Yields
| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield | Notes |
| Staudinger Ligation | ~0.002 | >90% | Slower kinetics but generally high yielding.[13] |
| CuAAC | 10² - 10³ | >95% | Very fast and efficient, catalyzed by Cu(I).[22] |
| SPAAC (with DBCO) | ~1 | >90% | Fast for a copper-free reaction, highly efficient.[20] |
| Photoaffinity Labeling | N/A (Light-induced) | Variable (up to 60%) | Yield is dependent on binding affinity and irradiation time.[23] |
Table 2: Reaction Conditions
| Reaction Type | Typical Solvent | pH Range | Temperature (°C) | Catalyst Required |
| Staudinger Ligation | Aqueous buffers | 7.0 - 8.0 | 4 - 37 | No |
| CuAAC | Aqueous buffers, DMSO, DMF | 4.0 - 11.0 | 4 - 37 | Cu(I) source (e.g., CuSO₄/ascorbate)[4][17] |
| SPAAC | Aqueous buffers, DMSO | 7.0 - 8.5 | 4 - 37 | No |
| Photoaffinity Labeling | Aqueous buffers | 7.0 - 8.0 | 4 (during irradiation) | No (UV light) |
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques.
This protocol describes a general method for conjugating an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein (in PBS or similar buffer, pH 7.4)
-
Alkyne-modified dye (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (100 mM stock in water)[24]
-
THPTA ligand (200 mM stock in water)[24]
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)[24]
-
Protein labeling buffer (e.g., PBS, pH 7.4)[25]
Procedure:
-
Prepare Catalyst Premix: Mix CuSO₄ and THPTA ligand in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.[17][24]
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with the protein labeling buffer. A typical protein concentration is 1-10 mg/mL.[20]
-
Add Alkyne Dye: Add a 3-10 fold molar excess of the alkyne-modified dye stock solution to the protein solution and mix gently.[25]
-
Initiate Reaction: Add the Cu(I)/THPTA complex to the reaction mixture (final concentration ~1-2 mM). Immediately after, add sodium ascorbate to initiate the reaction (final concentration ~2-5 mM).[24]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[25]
-
Purification: Remove excess dye and catalyst using size-exclusion chromatography or dialysis.
-
Analysis: Confirm conjugation using SDS-PAGE (a shift in molecular weight should be observed) and UV-Vis spectroscopy to determine the degree of labeling.
This protocol outlines the conjugation of an azide-modified oligonucleotide to a DBCO-activated antibody.[20]
Materials:
-
DBCO-activated antibody (1-10 mg/mL in PBS, pH 7.4)[20]
-
Azide-modified oligonucleotide (2-4 fold molar excess over the antibody)[20]
-
Reaction Buffer: PBS, pH 7.4 (must be free of sodium azide).[20]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the DBCO-activated antibody with the azide-modified oligonucleotide in the reaction buffer.[20]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[20] The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[20]
-
Purification: Purify the resulting antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange HPLC) to remove the excess oligonucleotide.[20]
-
Validation: Analyze the conjugate by SDS-PAGE. The conjugate will exhibit a higher molecular weight band compared to the unconjugated antibody.[20]
This protocol describes a typical workflow for identifying the protein target of a small molecule probe functionalized with an aryl azide.
Materials:
-
Aryl azide-containing photoaffinity probe.
-
Biological sample (e.g., cell lysate, purified protein).
-
UV lamp (typically 254 nm or 350 nm, depending on the aryl azide).
-
Analysis tools (e.g., SDS-PAGE, mass spectrometry).
Procedure:
-
Binding: Incubate the photoaffinity probe with the biological sample in the dark to allow for non-covalent binding to its target protein.[9] This is typically done on ice for 15-30 minutes.
-
Activation: Irradiate the sample with UV light of the appropriate wavelength for 10-60 minutes on ice.[23] This converts the azide to the reactive nitrene.[9]
-
Covalent Cross-linking: The nitrene intermediate rapidly reacts with proximal amino acids, forming a stable covalent bond between the probe and its target.[9]
-
Enrichment and Identification: If the probe contains an enrichment handle (like biotin), the covalently labeled protein can be captured (e.g., with streptavidin beads).
-
Analysis: The labeled protein is then identified, typically by digesting the protein and analyzing the resulting peptides by mass spectrometry.
Visualizations of Mechanisms and Workflows
Caption: Mechanism of the Staudinger Ligation.
Caption: Catalytic cycle of CuAAC.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for Photoaffinity Labeling.
Applications in Drug Development and Research
The versatility of azide-based bioconjugation has had a profound impact on various scientific disciplines.
-
Biomolecule Labeling: Azides can be incorporated into proteins, glycans, lipids, and nucleic acids, allowing for their visualization and study within living cells.[2][11][13][15] For example, azido-sugars can be metabolically incorporated into cell-surface glycans and subsequently labeled with fluorescent probes for imaging.[15][16]
-
Antibody-Drug Conjugates (ADCs): Click chemistry is a powerful tool for creating ADCs, where a potent cytotoxic drug is linked to an antibody that targets cancer cells.[24][26] The stability of the triazole linkage ensures the drug remains attached until it reaches its target.
-
Drug Target Identification: Photoaffinity labeling with aryl azides is a key strategy for identifying the cellular targets of new drug candidates, a critical step in understanding their mechanism of action.[21][27]
-
Surface Functionalization and Materials Science: Azide-alkyne reactions are used to immobilize biomolecules on surfaces for applications like biosensors and microarrays.[28] They are also used to create functionalized polymers and nanoparticles for drug delivery.[8][29]
Conclusion
The azide group's unique combination of small size, stability, and bioorthogonal reactivity has established it as a premier chemical handle for bioconjugation. From the metal-free Staudinger ligation to the highly efficient "click" reactions and powerful photoaffinity labeling techniques, azide chemistry provides a versatile and robust toolkit for researchers. These methods have revolutionized the ability to label, track, and manipulate biomolecules in their native environments, driving innovation in chemical biology, drug discovery, and materials science. As new azide-based reactions and reagents continue to be developed, their impact on science and medicine is set to expand even further.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioclone.net [bioclone.net]
- 5. interchim.fr [interchim.fr]
- 7. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 8. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staudinger Ligation [sigmaaldrich.com]
- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. broadpharm.com [broadpharm.com]
- 18. lifetein.com [lifetein.com]
- 19. Bioconjugation application notes [bionordika.fi]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 25. lumiprobe.com [lumiprobe.com]
- 26. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. alfa-chemistry.com [alfa-chemistry.com]
The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Controlled Bioconjugation
In the intricate fields of bioconjugation and drug delivery, precision and control are paramount. The tert-butyloxycarbonyl (Boc) group, a well-established amine protecting group, plays a pivotal role in achieving this control, particularly when utilized in conjunction with polyethylene (B3416737) glycol (PEG) linkers.[1] Its acid-labile nature, coupled with its stability under a wide range of other synthetic conditions, allows for the strategic and sequential synthesis of complex biomolecules. This technical guide provides a comprehensive overview of the Boc protecting group's function in PEG linkers, detailing its chemical properties, applications, and the experimental protocols essential for its successful implementation in research and development.
The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under basic and nucleophilic environments, making it compatible with numerous synthetic steps.[1] Its key characteristic is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1][2]
Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This architecture enables a controlled, stepwise assembly of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics, thereby preventing undesirable side reactions.[1]
Core Principles of Boc Protection in PEG Linkers
The utility of the Boc group in PEG linkers stems from its unique chemical properties, which allow for a "protect-react-deprotect" strategy. This approach is fundamental to creating well-defined bioconjugates.
Mechanism of Protection and Deprotection:
The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.
The deprotection of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[4][5]
Orthogonality and Stability:
A key advantage of the Boc protecting group is its orthogonality to other common protecting groups used in peptide and bioconjugation chemistry, such as the Fmoc (9-fluorenylmethoxycarbonyl) group.[6][7] The Fmoc group is base-labile, meaning it can be removed with a base like piperidine (B6355638) without affecting the acid-labile Boc group.[] This orthogonal relationship is critical in complex synthetic schemes, such as solid-phase peptide synthesis (SPPS), where different protecting groups need to be removed selectively at various stages.[9][10]
The Boc group's stability in basic and nucleophilic conditions makes it compatible with a wide array of reaction conditions used for modifying other parts of the molecule.[1][6]
Quantitative Data Presentation
The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]
| Process | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temperature | 3 - 12 | >90 |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High |
| Boc Deprotection | 4M HCl in Dioxane | Room Temperature | 0.5 - 2 | High |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]
| Acidic Reagent | Concentration (%) | Solvent | Time (min) | Purity of Deprotected Product (%) |
| TFA | 20 | DCM | 30 | ~90 |
| TFA | 50 | DCM | 30 | >95 |
| HCl | 4M | Dioxane | 60 | >95 |
Table 3: Comparison of Boc and Fmoc Protecting Groups [1][]
| Protecting Group | Cleavage Condition | Stability | Common Applications |
| Boc | Strong Acid (e.g., TFA, HF) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs |
| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy) |
Applications in Drug Development
The use of Boc-protected PEG linkers is widespread in the development of advanced therapeutics, where they contribute to enhanced efficacy, stability, and targeted delivery.
Antibody-Drug Conjugates (ADCs):
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[11] Heterobifunctional PEG linkers with a Boc-protected amine are crucial for the controlled, sequential attachment of the drug and the antibody.[12][13] The PEG component enhances the solubility and pharmacokinetic profile of the ADC, while the Boc group allows for the selective unveiling of a reactive amine for conjugation after the initial modification of the linker or drug.[14]
PROteolysis TArgeting Chimeras (PROTACs):
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of PROTACs often involves a multi-step process where a Boc-protected PEG linker is used to connect the target-binding ligand and the E3 ligase-binding ligand. The Boc group provides temporary protection of a key amine functionality during the synthesis of one part of the chimera, which is then deprotected to allow for the coupling of the second part.
PEGylation:
PEGylation, the process of attaching PEG chains to therapeutic proteins, peptides, or small molecules, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.[15] Boc-protected amino-PEG derivatives are valuable reagents in this process, allowing for the site-specific introduction of PEG chains.[2] The enhanced solubility and increased hydrodynamic volume imparted by the PEG linker can lead to a longer circulation half-life and reduced immunogenicity of the therapeutic agent.[14][15][]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker[1]
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.
Protocol 2: Boc Deprotection of a PEG Linker[17]
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask (e.g., 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups (e.g., Trp, Met), add a scavenger like TIS (2.5-5% v/v) to trap the generated tert-butyl cations.[17]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[17]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[17]
Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin[1]
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, DCC/HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1][18]
-
Washing: Wash the resin thoroughly with DCM and then DMF.[1]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[1]
-
Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1][18]
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving Boc-protected PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Protective Groups [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. purepeg.com [purepeg.com]
- 12. purepeg.com [purepeg.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. chempep.com [chempep.com]
The Architect's Toolkit: A Technical Guide to Carboxylic Acids in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the carboxylic acid group (–COOH) stands as a fundamental and versatile linchpin. Its prevalence in biomolecules, from the C-terminus and side chains of acidic amino acids in proteins to the functional ends of synthetic linkers, makes it a prime target for the covalent attachment of probes, drugs, and other molecular entities. This technical guide provides an in-depth exploration of the core principles and methodologies surrounding the use of carboxylic acids in bioconjugation, with a focus on practical applications for researchers and drug development professionals.
The Central Role of the Carboxylic Acid
Carboxylic acids are integral to the structure and function of many biological molecules. In proteins, the side chains of aspartic acid and glutamic acid, as well as the C-terminus of the polypeptide chain, present carboxylic acid functionalities. These groups are typically located on the protein surface, making them accessible for chemical modification. The ability to leverage these native functional groups is a cornerstone of bioconjugation, enabling the creation of complex biomolecular architectures such as antibody-drug conjugates (ADCs), protein-nanoparticle systems, and immobilized enzymes.
The primary strategy for utilizing carboxylic acids in bioconjugation involves their activation to form a more reactive species that is susceptible to nucleophilic attack, most commonly by a primary amine (–NH2). This reaction results in the formation of a stable amide bond, a linkage that is prevalent in nature and known for its high stability under a wide range of pH and temperature conditions.[1]
The Workhorse of Carboxylic Acid Activation: EDC/NHS Chemistry
The most widely employed method for activating carboxylic acids in an aqueous environment is through the use of a carbodiimide, most notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC).[2] EDC is a "zero-length" crosslinker, meaning no part of the EDC molecule is incorporated into the final bond between the two conjugated molecules.[2]
The mechanism of EDC-mediated coupling involves the reaction of EDC with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[3] To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[4] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is then susceptible to nucleophilic attack by a primary amine, forming a stable amide bond and releasing NHS.[4]
References
N-(Azido-PEG2)-N-Boc-PEG3-acid for PROTAC development
An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-acid for PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand to engage a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[3]
Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are widely employed to enhance hydrophilicity and solubility, which can be a significant challenge for these often large and lipophilic molecules.[2][4] The this compound linker is a versatile, heterobifunctional building block designed for the modular and efficient synthesis of PROTACs. It features three key functionalities: a terminal azide (B81097) group for "click chemistry," a carboxylic acid for standard amide coupling, and a Boc-protected amine that provides an additional, orthogonal conjugation point after deprotection. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a summary of its role in the rational design of next-generation protein degraders.
Physicochemical and Technical Data
The structural features of this compound make it a powerful tool for creating diverse PROTAC libraries. Its PEG composition enhances the water solubility of the resulting PROTAC, which can improve cell permeability and oral absorption.[4]
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonym | 1-azido-9-(tert-butoxycarbonyl)-3,6,12,15,18-pentaoxa-9-azahenicosan-21-oic acid | [5] |
| CAS Number | 2086689-01-0 | [5][6] |
| Molecular Formula | C20H38N4O9 | [5][6] |
| Molecular Weight | 478.54 g/mol | [6] |
| Purity | Typically >95% | [7] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [8] |
| Storage | Store at -20°C | [8] |
Note: Data for a closely related analogue, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid (CAS 2183440-74-4), shows similar properties and applications.[7][8]
Core Concepts and Visualization
The strategic design of a PROTAC is crucial for its function. The linker must position the POI and E3 ligase in a specific orientation and proximity to facilitate the transfer of ubiquitin, leading to the degradation of the target protein.[3]
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
The structure of this compound allows for a modular and convergent synthetic strategy. The azide and carboxylic acid termini can be coupled to fragments of the POI and E3 ligase ligands in a planned sequence. The Boc-protected amine offers a third point for conjugation or modification after deprotection.
Caption: Modular PROTAC synthesis strategy using the bifunctional linker.
Experimental Protocols
The synthesis of a PROTAC using this linker typically involves a multi-step process that includes Boc deprotection, amide coupling, and a click chemistry reaction. The order of these steps can be altered depending on the specific chemistry of the POI and E3 ligase ligands.
Protocol 1: Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is readily cleaved under acidic conditions.[9] Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is the most common method.[10]
Materials:
-
Boc-protected intermediate (e.g., this compound or a coupled conjugate)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[11]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[9][11]
-
Monitor the reaction's progress by LC-MS or TLC until the starting material is consumed.
-
Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x).[11]
-
The resulting amine TFA salt is typically a crude product used directly in the next step without further purification.
| Common Deprotection Methods | Reagents | Typical Time | Notes |
| Standard | 20-50% TFA in DCM | 30-120 min | Highly efficient; generates a volatile t-butyl cation.[9][12] |
| Alternative | 4M HCl in 1,4-Dioxane | 15-60 min | Yields the amine hydrochloride salt; useful if TFA is not desired.[9] |
| Milder Conditions | Oxalyl chloride in Methanol | 1-4 hours | Can be used for substrates with other acid-labile groups.[9] |
Protocol 2: PROTAC Synthesis via Amide Coupling
Amide bond formation is a robust method for linking the carboxylic acid terminus of the linker to an amine-functionalized ligand (or vice-versa). HATU is a common and efficient coupling reagent.[13]
Materials:
-
Carboxylic acid-functionalized component (e.g., the linker or a POI ligand)
-
Amine-functionalized component (e.g., deprotected linker or E3 ligase ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.[11][13]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]
-
Add the amine component (1.0-1.1 eq), either as a free base or as a salt, to the activated mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.
-
Upon completion, perform an aqueous workup by diluting the reaction with ethyl acetate (B1210297) and washing with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative RP-HPLC.
Protocol 3: PROTAC Synthesis via Click Chemistry (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific "click" reaction for forming a stable triazole linkage.[14][15] This method is ideal for coupling the azide terminus of the linker with an alkyne-functionalized ligand.[16]
Materials:
-
Azide-functionalized component (e.g., the linker)
-
Alkyne-functionalized component (e.g., POI or E3 ligand)
-
Solvent (e.g., t-BuOH/H₂O, DMF, or THF)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
Procedure:
-
Dissolve the azide component (1.0 eq) and the alkyne component (1.0-1.2 eq) in a suitable solvent mixture, such as 1:1 t-BuOH/H₂O.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature for 4-24 hours. The reaction is often complete within a few hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by chromatography.
PROTAC Characterization and Evaluation
A systematic workflow is essential for advancing a PROTAC from initial synthesis to a validated degrader.
Caption: A typical workflow for the development and evaluation of PROTACs.
Protocol 4: Western Blot for Target Protein Degradation
The most direct method to measure a PROTAC's efficacy is to quantify the reduction in the level of the target protein in cells.[17]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system and membranes
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST (3x).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the degradation concentration 50 (DC₅₀) and maximum degradation (Dₘₐₓ).[18]
| Linker Class | Representative Target | DC₅₀ (nM) | Dₘₐₓ (%) | Key Characteristics |
| Alkyl/Ether | Bruton's Tyrosine Kinase (BTK) | 1-40 | >85% | Good balance of flexibility and stability.[18] |
| PEG | SMARCA2 | 300 | ~65% | Enhances solubility but may require optimization for ternary complex formation.[14] |
| Rigid (e.g., Piperazine) | Bromodomain (BRD4) | 0.5-5 | >90% | Can pre-organize the PROTAC for favorable binding, improving potency.[3] |
Conclusion
The this compound linker is a high-utility chemical tool for modern PROTAC development. Its defined PEG chain enhances solubility, while its orthogonal reactive handles—the azide, the carboxylic acid, and the protected amine—provide immense flexibility for synthetic strategies.[19] By enabling the rapid and modular assembly of PROTAC libraries through robust reactions like amide coupling and click chemistry, this linker facilitates the systematic optimization of linker length, composition, and attachment points, accelerating the discovery of potent and selective protein degraders.[14][] The detailed protocols and conceptual frameworks provided in this guide serve as a resource for researchers aiming to harness the full potential of this versatile building block in the field of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. This compound, CAS 2086689-01-0 | AxisPharm [axispharm.com]
- 6. This compound | whatman (沃特曼) [fluoroprobe.com]
- 7. precisepeg.com [precisepeg.com]
- 8. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Commercial Suppliers and Technical Guide for N-(Azido-PEG2)-N-Boc-PEG3-acid
For researchers, scientists, and drug development professionals utilizing advanced bioconjugation techniques, N-(Azido-PEG2)-N-Boc-PEG3-acid is a valuable heterobifunctional linker. This guide provides a comprehensive overview of its commercial availability, key technical data, and detailed experimental protocols for its application.
Core Compound Overview
This compound is a polyethylene (B3416737) glycol (PEG) linker featuring three distinct functional groups:
-
An azide (B81097) group (N₃) for covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.
-
A Boc-protected amine (N-Boc) which, after deprotection, provides a primary amine for conjugation.
-
A carboxylic acid (-COOH) for reaction with primary amines to form stable amide bonds.
This unique combination of functionalities allows for the sequential and controlled conjugation of different molecules, making it a powerful tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.
Commercial Supplier Data
Several specialized chemical suppliers offer this compound and closely related derivatives. The following table summarizes key quantitative data from a selection of these commercial vendors to facilitate comparison.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid | 2183440-74-4 | 681.8 | 98% |
| AxisPharm | This compound | 2086689-01-0 | - | - |
| Precise PEG | N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid | 2183440-74-4 | 681.8 | >96% |
Note: Product names and PEG chain lengths may vary slightly between suppliers. Researchers should carefully verify the specific structure from the supplier's documentation.
Experimental Protocols
The utility of this compound lies in the selective reaction of its functional groups. The following protocols provide detailed methodologies for the key steps in its application.
Amide Coupling via Carboxylic Acid
This protocol describes the activation of the terminal carboxylic acid and its subsequent reaction with a primary amine-containing molecule (e.g., a protein or another linker).
Materials:
-
This compound
-
Molecule with a primary amine (Molecule-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to Amine:
-
In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (3 equivalents) to the amine solution.
-
Add the activated NHS ester solution to the amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).
-
Boc Deprotection to Expose Primary Amine
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.[1]
Materials:
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine conjugate.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the azide group of the PEG linker and an alkyne-containing molecule.
Materials:
-
Azide-functionalized PEG conjugate
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Prepare Stock Solutions:
-
100 mM CuSO₄ in water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
200 mM THPTA in water (if using).
-
10 mM azide-functionalized PEG conjugate in the chosen solvent.
-
10 mM alkyne-containing molecule in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized PEG conjugate and the alkyne-containing molecule.
-
If using THPTA, pre-mix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄ (with or without THPTA) to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.
-
Once complete, the desired triazole-linked conjugate can be purified by chromatography.
-
Visualizations
The following diagrams illustrate key logical and experimental workflows for the application of this compound.
Caption: Sequential conjugation workflow using the trifunctional PEG linker.
Caption: Experimental workflow for the Boc deprotection of the PEG linker.
References
The Nexus of Precision and Versatility: A Technical Guide to Click Chemistry with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of bioconjugation, offering a suite of reactions that are highly efficient, selective, and biocompatible. When coupled with the unique physicochemical properties of Polyethylene Glycol (PEG) linkers, this chemical toolbox provides an unparalleled platform for the synthesis of advanced biomaterials, targeted therapeutics, and sophisticated diagnostic agents. This in-depth technical guide explores the fundamental principles of the two most prominent click chemistry reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and delineates the critical role of PEG linkers in optimizing these powerful conjugation strategies.
Core Principles of Click Chemistry
Coined by K. Barry Sharpless, the term "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] The quintessential click reaction, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, forms a stable triazole linkage. While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the development of catalyzed and strain-promoted versions has made it a cornerstone of modern chemical biology.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, involving the 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This reaction is catalyzed by copper(I) ions, which dramatically accelerate the reaction rate by orders of magnitude compared to the uncatalyzed version and ensure regiospecificity.[1][3] The reaction is highly efficient, proceeds under mild, often aqueous conditions, and is tolerant of a wide range of functional groups, making it exceptionally versatile for bioconjugation.[4] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to the potential cytotoxicity of copper ions.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the limitation of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a copper-free click chemistry that utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide. The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon the formation of the stable triazole ring.[6] This bioorthogonal reaction is ideal for applications in living systems as it does not require any toxic catalysts.[6] The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.[7]
The Indispensable Role of PEG Linkers
Polyethylene Glycol (PEG) linkers are polymers of ethylene (B1197577) oxide that are widely used in bioconjugation and drug delivery.[8] Their incorporation into molecules destined for click chemistry reactions offers a multitude of advantages:
-
Enhanced Solubility: PEG is highly soluble in aqueous and organic solvents, which can significantly improve the solubility of hydrophobic molecules, facilitating their handling and use in biological systems.[9]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to a molecule, can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in vivo.[9]
-
Reduced Immunogenicity: The flexible and hydrophilic nature of PEG can shield the conjugated molecule from the immune system, reducing its immunogenicity.[9]
-
Steric Hindrance Reduction: PEG linkers act as flexible spacers, which can reduce steric hindrance between the two molecules being conjugated, thereby improving reaction efficiency.[10]
-
Tunable Properties: PEG linkers are available in a wide range of lengths and architectures (linear or branched), allowing for the fine-tuning of the properties of the final conjugate.[9][11]
Quantitative Data on Click Chemistry Reactions
The efficiency of click chemistry reactions is a critical parameter for their application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions, providing a basis for selecting the appropriate chemistry for a given application.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkykyne and an azide.[6] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[6] |
| Reaction Rate | Generally very fast.[6] | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure.[6] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 1 - 100[6] | ~1[2] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst.[6] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[6] |
| Typical Reaction Time | Minutes to a few hours.[2] | Hours to days.[6] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole.[2] | Mixture of regioisomers.[5] |
Table 1: Comparative Overview of CuAAC and SPAAC Reactions.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0[12] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[7] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[7] |
| Dibiacyclooctyne | DIBAC | Varies with azide[13] |
Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl Azide.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry in a research setting. Below are generalized protocols for CuAAC and SPAAC reactions for the bioconjugation of a protein.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a PEGylated Alkyne to an Azide-Modified Protein
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-PEG reagent
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) stock solution (optional, to scavenge reactive oxygen species)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in high-purity water or an appropriate solvent. Ensure the sodium ascorbate solution is freshly made.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-PEG reagent. A typical molar ratio is a 2 to 10-fold excess of the alkyne-PEG reagent over the protein.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is commonly used.[14]
-
Reaction Initiation: To the protein-alkyne mixture, add the aminoguanidine solution (if used), followed by the premixed copper/ligand solution. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction.[14]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Once the reaction is complete, purify the PEGylated protein conjugate using a suitable method to remove excess reagents and the copper catalyst. Copper ions can be removed by washing or dialysis against a buffer containing a chelating agent like EDTA.[14]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-PEG to an Azide-Modified Protein
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG reagent stock solution (e.g., 10 mM in DMSO)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation: Dissolve the DBCO-PEG reagent in an anhydrous organic solvent like DMSO to prepare a stock solution.
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution. To this, add the DBCO-PEG stock solution. A 2 to 20-fold molar excess of the DBCO-PEG reagent is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.[15]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for overnight incubation.[15] The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm or by analyzing the reaction mixture with SDS-PAGE or mass spectrometry.[16]
-
Purification: After the reaction is complete, purify the protein conjugate using a suitable method to remove the unreacted DBCO-PEG reagent.
Visualizing Click Chemistry Workflows and Principles
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex workflows and relationships in click chemistry.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis using Click Chemistry.
Conclusion
Click chemistry, in conjunction with PEG linkers, offers a robust and versatile platform for the precise construction of complex biomolecular architectures. The choice between CuAAC and SPAAC depends on the specific requirements of the application, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo studies. The strategic use of PEG linkers is paramount in optimizing the properties of the resulting conjugates, enhancing their solubility, stability, and pharmacokinetic profiles. This guide provides the fundamental knowledge and practical protocols to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful chemical technology.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
A Comprehensive Technical Guide to PEGylation in Protein and Peptide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Therapeutic Potential through Polymer Conjugation
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a cornerstone technology in biopharmaceutical development. This chemical modification is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. By increasing the hydrodynamic size and masking the protein surface, PEGylation can confer a multitude of benefits, including extended circulating half-life, increased solubility, reduced immunogenicity, and enhanced stability against proteolytic degradation. These advantages often translate into improved clinical efficacy and patient compliance due to less frequent dosing regimens.[1][2][3]
This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, from the fundamental chemistry to analytical characterization and clinical implications. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in or new to the field of bioconjugation.
Core Principles of PEGylation Chemistry
The covalent attachment of PEG to a protein or peptide is achieved by reacting a functionalized PEG derivative with a specific amino acid side chain on the protein's surface. The choice of PEG reagent and reaction conditions is critical in determining the properties of the resulting conjugate. PEGylation strategies can be broadly categorized into two generations.
First-Generation PEGylation: This approach typically involves the non-specific attachment of PEG to multiple sites on the protein, most commonly targeting the ε-amino groups of lysine (B10760008) residues due to their abundance and accessibility. While effective in increasing the overall size of the protein, this random PEGylation often results in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to a loss of biological activity if PEG attachment occurs at or near the protein's active site.
Second-Generation PEGylation: To overcome the limitations of the first-generation methods, second-generation PEGylation focuses on site-specific attachment of PEG to create a more homogeneous product with preserved biological activity.[4] This can be achieved through several strategies:
-
N-terminal Specific PEGylation: By controlling the reaction pH, it is possible to selectively target the α-amino group at the N-terminus of the protein, which typically has a lower pKa than the ε-amino groups of lysine residues.[5]
-
Thiol-Specific PEGylation: This method targets the sulfhydryl group of cysteine residues. Since free cysteines are relatively rare in proteins, this approach offers a high degree of site-specificity. Cysteine residues can also be introduced at specific locations through site-directed mutagenesis.[6]
-
Enzymatic PEGylation: Enzymes such as transglutaminase can be used to catalyze the site-specific incorporation of PEG-amine derivatives at glutamine residues.[7]
The choice of PEGylation strategy is a critical consideration in the development of a PEGylated therapeutic and depends on the specific protein, its intended application, and the desired final product characteristics.
Logical diagram of first and second-generation PEGylation strategies.
Quantitative Impact of PEGylation on Physicochemical and Pharmacokinetic Properties
The conjugation of PEG to a protein or peptide brings about significant changes in its physical and biological characteristics. The magnitude of these changes is dependent on the size and structure (linear or branched) of the PEG polymer, as well as the number and location of attached PEG chains.
| Property | Unmodified Protein/Peptide | PEGylated Protein/Peptide | Fold Change/Comment | Reference(s) |
| Half-life (t½) | ||||
| Granulocyte Colony-Stimulating Factor (G-CSF) | 3.5 - 3.8 hours | ~33 - 42 hours (20 kDa PEG) | ~10-fold increase | [8][9] |
| Interferon alfa-2b | ~4.6 hours | ~40 hours (12 kDa PEG) | ~9-fold increase | [10] |
| Interferon alfa-2a | Not specified | ~65 hours (40 kDa branched PEG) | Significantly longer than unmodified | [11] |
| Solubility | ||||
| Granulocyte Colony-Stimulating Factor (G-CSF) | Prone to precipitation at 5 mg/mL (pH 6.9, 37°C) | Remained completely soluble at 5 mg/mL | Prevents aggregation and precipitation | [12] |
| Lysozyme | Decreases with increasing ammonium (B1175870) sulfate (B86663) concentration | Solubility also decreases but is influenced by PEG chain length | PEGylation generally increases solubility in aqueous buffers.[13] | [13] |
| Immunogenicity (Anti-Drug Antibody Titers) | ||||
| PEG-uricase | High immunogenicity | 38% of patients developed anti-PEG antibodies in a Phase 1 trial | PEGylation aims to reduce immunogenicity, but anti-PEG antibodies can be induced.[1] | [1] |
| PEG-IFN-λ vs PEG-IFN-α | N/A | 6% (PEG-IFN-λ) and 9% (PEG-IFN-α) of subjects had persistent anti-PEG antibodies | The incidence of anti-PEG antibodies can vary between different PEGylated proteins.[14] | [14] |
| General Population | N/A | Pre-existing anti-PEG antibodies detected in up to ~72% of healthy individuals | Exposure to PEG in consumer products may lead to pre-existing antibodies.[6] | [6] |
Experimental Protocols
N-terminal Specific PEGylation via Reductive Amination
This protocol describes the site-specific attachment of an aldehyde-activated PEG to the N-terminus of a protein.
Materials:
-
Protein of interest with an accessible N-terminus
-
mPEG-propionaldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM sodium phosphate, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction: a. Add a 5 to 20-fold molar excess of mPEG-propionaldehyde to the protein solution. b. Gently mix the solution and allow it to react for 1 hour at room temperature. c. Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture. d. Continue the reaction for 4-16 hours at 4°C with gentle stirring.
-
Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted PEG-aldehyde. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and unmodified protein using an appropriate chromatography method (e.g., SEC or IEX).
-
Characterization: Analyze the purified conjugate by SDS-PAGE, SEC-MALS, and mass spectrometry to confirm the degree of PEGylation and site of attachment.[5][15]
Cysteine-Specific PEGylation using PEG-Maleimide
This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a free cysteine residue.
Materials:
-
Protein of interest containing a free cysteine residue
-
mPEG-maleimide (e.g., 20 kDa)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Reducing Agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 100 mM L-cysteine in Reaction Buffer
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: a. If the target cysteine is in a disulfide bond, pre-treat the protein with a 2-5 fold molar excess of TCEP for 1 hour at room temperature to reduce the disulfide bond. b. Exchange the protein into the Reaction Buffer (degassed to remove oxygen) to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction: a. Add a 5 to 10-fold molar excess of mPEG-maleimide to the protein solution. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Reaction Quenching: Add the Quenching Solution to a final concentration of 10 mM to react with any excess mPEG-maleimide. Incubate for 1 hour at room temperature.
-
Purification: Separate the PEGylated protein from unreacted PEG, unmodified protein, and quenching agent using a suitable chromatography technique.
-
Characterization: Confirm the successful conjugation and purity of the product using SDS-PAGE, SEC-MALS, and mass spectrometry.[6][16]
Characterization of PEGylated Proteins by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and size of PEGylated proteins, as well as assessing the degree of PEGylation and presence of aggregates.
Instrumentation and Software:
-
HPLC system with a size-exclusion column suitable for the size range of the protein and its conjugates.
-
Multi-Angle Light Scattering (MALS) detector
-
Differential Refractive Index (dRI) detector
-
UV detector
-
Data acquisition and analysis software (e.g., ASTRA)
Procedure:
-
System Setup and Calibration: a. Equilibrate the SEC column with the appropriate mobile phase (e.g., phosphate-buffered saline). b. Calibrate the MALS, dRI, and UV detectors according to the manufacturer's instructions.
-
Sample Analysis: a. Inject a known concentration of the purified PEGylated protein onto the SEC column. b. Collect data from the MALS, dRI, and UV detectors as the sample elutes.
-
Data Analysis: a. Use the analysis software to process the collected data. b. The software will use the signals from the three detectors to calculate the absolute molar mass of each eluting species. c. The degree of PEGylation can be determined by comparing the molar mass of the conjugate to that of the unmodified protein. d. The presence and quantity of aggregates can be assessed by identifying peaks with higher molar masses.[4]
Identification of PEGylation Sites by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying the specific amino acid residues where PEG has been attached.
Materials:
-
Purified PEGylated protein
-
Protease (e.g., trypsin, chymotrypsin)
-
Denaturing and reducing agents (e.g., urea (B33335), DTT, iodoacetamide)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Proteolytic Digestion: a. Denature and reduce the PEGylated protein (e.g., in 8 M urea and 10 mM DTT). b. Alkylate the cysteine residues with iodoacetamide. c. Digest the protein into smaller peptides using a specific protease.
-
LC-MS/MS Analysis: a. Separate the peptide mixture using reverse-phase liquid chromatography. b. Introduce the eluting peptides into the mass spectrometer. c. Acquire MS1 scans to determine the mass-to-charge ratio of the peptides. d. Select PEGylated peptides for fragmentation (MS2) based on their characteristic isotopic distribution or mass shift.
-
Data Analysis: a. Use specialized software to search the MS2 spectra against the protein sequence. b. Identify the peptide sequence and the specific amino acid residue that carries the PEG modification.[14]
Visualizing Key Processes in PEGylation
General Experimental Workflow for PEGylation
The following diagram illustrates the typical workflow for the development and characterization of a PEGylated protein.
A generalized workflow for the preparation and analysis of PEGylated proteins.
Signaling Pathway of PEGylated Interferon
PEGylated interferons are widely used in the treatment of viral hepatitis. Upon administration, the PEG-interferon conjugate binds to the interferon receptor on the cell surface, initiating a signaling cascade that leads to the expression of interferon-stimulated genes (ISGs) with antiviral, antiproliferative, and immunomodulatory effects.
Simplified signaling pathway of PEGylated interferon.
Conclusion
PEGylation remains a powerful and versatile tool for enhancing the therapeutic properties of proteins and peptides. The continued development of site-specific conjugation chemistries and advanced analytical techniques is enabling the creation of more homogeneous and potent PEGylated biotherapeutics. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers and developers seeking to harness the full potential of this transformative technology. As the field evolves, the strategic application of PEGylation will undoubtedly continue to play a pivotal role in bringing novel and improved biologic drugs to patients in need.
References
- 1. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation Improves the Pharmacokinetic Properties and Ability of Interferon Gamma to Inhibit Growth of a Human Tumor Xenograft in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissertation or Thesis | Elucidating and Overcoming Anti-PEG Antibodies to PEGylated therapeutics and nanomedicine | ID: nz806999z | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 15. researchgate.net [researchgate.net]
- 16. Ten simple rules for creating reusable pathway models for computational analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(Azido-PEG2)-N-Boc-PEG3-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-(Azido-PEG2)-N-Boc-PEG3-acid
This compound is a versatile, heterobifunctional linker designed for advanced bioconjugation applications.[1][2][3][4] Its unique structure incorporates three key functionalities—an azide (B81097) group, a Boc-protected amine, and a terminal carboxylic acid—connected by short polyethylene (B3416737) glycol (PEG) chains. This architecture provides researchers with a powerful tool for the sequential and controlled conjugation of different molecules, such as antibodies, peptides, small molecule drugs, and imaging agents.
The integrated PEG spacers enhance the aqueous solubility and reduce the aggregation of the linker and its conjugates.[5] The defined-length PEG chains can also influence the pharmacokinetic properties of the final bioconjugate.[5][6][7]
Key Features:
-
Azide Group (N₃): Enables highly efficient and specific covalent bond formation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[2][4]
-
Carboxylic Acid (-COOH): Can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies.[2]
-
Boc-Protected Amine (-NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under many reaction conditions but can be selectively removed with acid to reveal the amine for subsequent conjugation steps.
Applications in Bioconjugation
The multi-functional nature of this compound makes it suitable for a range of bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs), the synthesis of PROTACs, and the surface functionalization of biomaterials.
Development of Antibody-Drug Conjugates (ADCs)
This linker is well-suited for the construction of ADCs, where a cytotoxic payload is attached to a monoclonal antibody (mAb). The linker's three handles allow for a variety of conjugation strategies to connect the antibody and the drug. A common workflow involves:
-
Activating the linker's carboxylic acid to react with lysine residues on the antibody.
-
Conjugating an alkyne-modified cytotoxic drug to the linker's azide group via click chemistry.
-
Alternatively, the Boc-protected amine can be deprotected to attach another molecule of interest.
The general workflow for creating an ADC using this linker is depicted below.
References
- 1. precisepeg.com [precisepeg.com]
- 2. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. purepeg.com [purepeg.com]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc Deprotection of N-(Azido-PEG2)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from N-(Azido-PEG2)-N-Boc-PEG3-acid. The primary method described utilizes trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a common and effective method for Boc deprotection.[1][2] These application notes include a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the workflow and chemical transformation. This guide is intended to assist researchers in obtaining the deprotected product, N-(Azido-PEG2)-amino-PEG3-acid, in high purity and yield.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide and bioconjugation chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[3][4] The target molecule, this compound, is a heterobifunctional linker containing an azide (B81097) for "click" chemistry, a protected amine for subsequent conjugation, and a carboxylic acid for amide bond formation.[5] The selective deprotection of the Boc group is a critical step to unmask the amine functionality for further modification, such as drug attachment or surface immobilization.
The protocol outlined below employs a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to achieve efficient cleavage of the Boc group.[6] The mechanism of this acid-catalyzed deprotection involves the protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[2][7]
Key Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥95% Purity | BroadPharm (BP-23518) or equivalent |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether, Anhydrous | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | ACS Grade | EMD Millipore |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Laboratories |
| Acetonitrile (ACN) | HPLC Grade | Honeywell |
| Water, Deionized | Type 1 | Millipore |
Protocol for Boc Deprotection
This protocol is designed for a starting quantity of 100 mg of this compound. Adjustments to scale should be made proportionally.
-
Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg of this compound in 2 mL of anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature until the starting material is completely dissolved.
-
-
Reaction:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 1 mL of trifluoroacetic acid (TFA) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, use a mobile phase of DCM:Methanol (e.g., 9:1 v/v). The product should have a lower Rf value than the starting material.
-
For LC-MS analysis, a small aliquot of the reaction mixture can be quenched with a basic solution (e.g., saturated NaHCO₃), extracted, and analyzed to confirm the disappearance of the starting material and the appearance of the product peak corresponding to the deprotected amine.[8]
-
-
Work-up and Isolation:
-
Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 5 mL).[9]
-
The crude product will be the TFA salt of the deprotected amine. For many subsequent reactions, this salt can be used directly.
-
To obtain the free amine, dissolve the residue in a minimal amount of deionized water and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected N-(Azido-PEG2)-amino-PEG3-acid.
-
-
Purification (Optional):
-
If further purification is required, the product can be purified by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.[10]
-
For HPLC, a common mobile phase system is a gradient of water and acetonitrile, both containing 0.1% TFA.[10]
-
Data Presentation
| Parameter | Value | Notes |
| Starting Material | This compound | |
| Molecular Weight (Boc-protected) | ~575.6 g/mol | [5] |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| TFA Concentration | 33% (v/v) | A range of 20-50% can be effective.[9] |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1.5 - 2.5 hours | Monitor by TLC or LC-MS for completion. |
| Expected Product | N-(Azido-PEG2)-amino-PEG3-acid | As the free amine or TFA salt. |
| Molecular Weight (Deprotected) | ~475.5 g/mol | |
| Typical Yield | >90% | Yields can vary based on purification method. |
Visual Diagrams
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Simplified reaction mechanism for the acid-catalyzed Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mcours.net [mcours.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, 2093153-85-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. microsaic.com [microsaic.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for TFA-Mediated Boc Removal from PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conditions and protocols for the successful removal of the tert-butoxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) linkers using trifluoroacetic acid (TFA). The information presented is intended to enable researchers to optimize deprotection reactions, troubleshoot common issues, and ensure high purity of the final deprotected product.
Introduction
The Boc group is a widely used protecting group for amines in the synthesis of complex molecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other PEGylated therapeutics. Its widespread use is due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.
Effective Boc deprotection is a critical step that can significantly impact the overall yield and purity of the final product. Incomplete deprotection can result in a heterogeneous product mixture, while harsh conditions can lead to the degradation of the desired molecule or the cleavage of other acid-labile groups. These notes provide detailed protocols and quantitative data to help navigate these challenges.
Key Parameters Influencing Boc Deprotection
Several factors can influence the efficiency and outcome of the TFA-mediated Boc deprotection of PEG linkers. Understanding and controlling these parameters is crucial for achieving complete and clean deprotection.
-
TFA Concentration: The concentration of TFA is a critical factor. While a high concentration of TFA can lead to rapid deprotection, it can also increase the risk of side reactions and cleavage of other acid-sensitive functional groups.[1] A balance must be struck to ensure complete removal of the Boc group without compromising the integrity of the rest of the molecule.
-
Reaction Temperature: Most Boc deprotections are carried out at room temperature.[1] Lowering the temperature (e.g., to 0 °C) can help to minimize side reactions, particularly when dealing with sensitive substrates. In some cases, gentle heating may be required to drive the reaction to completion, but this should be approached with caution.[1]
-
Reaction Time: The optimal reaction time depends on the substrate, TFA concentration, and temperature. Incomplete reaction times will result in a mixture of starting material and product, while excessively long reaction times can increase the likelihood of side product formation.[1] Reaction progress should be carefully monitored using appropriate analytical techniques.[1]
-
Solvent: Dichloromethane (DCM) is the most common solvent for TFA-mediated Boc deprotection due to its ability to solvate both the PEG-linker conjugate and TFA.[1] The choice of solvent is crucial to ensure all reactants are fully dissolved.[1]
-
Scavengers: During Boc deprotection, a reactive tert-butyl cation is generated. This cation can alkylate electron-rich amino acid residues such as tryptophan and methionine, leading to undesired side products. Scavengers, such as triisopropylsilane (B1312306) (TIS), are often added to the reaction mixture to trap the tert-butyl cation and prevent these side reactions.[1][2]
-
PEG Linker Properties: The molecular weight and steric bulk of the PEG linker can affect the kinetics of the deprotection reaction.[1] Higher molecular weight PEGs may require longer reaction times or slightly harsher conditions to achieve complete deprotection due to steric hindrance.[1]
Data Presentation: Quantitative Analysis of Deprotection Conditions
The following tables summarize the effect of different reaction conditions on the purity and yield of the deprotected product. This data is intended to serve as a guide for selecting the appropriate conditions for your specific application.
Table 1: Comparison of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) |
| TFA | 50% | DCM | 5 | ~78 |
| TFA | 50% | DCM | 60 | >95[2] |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95[2] |
Table 2: Effect of TFA Concentration and Reaction Time on Peptide Purity
| TFA Concentration | Solvent | Reaction Time | Average Peptide Purity (%) |
| 55% | DCM | 30 min | ~9% higher than 100% TFA[3] |
| 100% | None | 5 min | Lower purity due to incomplete deprotection[3] |
Experimental Protocols
The following are detailed protocols for the TFA-mediated deprotection of Boc-protected PEG linkers in solution and on solid phase.
Protocol 1: Boc Deprotection of a PEG Linker in Solution
This protocol describes a general procedure for the removal of the Boc group from a PEG linker in a solution of TFA and DCM.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1][2]
-
If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1][2]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1][2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][2]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][2]
Protocol 2: Boc Deprotection of a PEG Linker on Solid-Phase Resin
This protocol outlines the removal of the Boc group from a PEG linker attached to a solid support, a common step in solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-amino-PEG-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in a solid-phase synthesis vessel.[2]
-
Drain the solvent.
-
Add a solution of 50% TFA in DCM to the resin.[2]
-
Agitate the resin for 5-30 minutes to remove the Boc group.[2]
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM followed by DMF to remove residual acid and byproducts.[2]
-
Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the newly formed amine.[2]
-
Wash the resin with DMF and DCM to remove excess base.
-
The resin is now ready for the next coupling step.
Mandatory Visualizations
Chemical Mechanism of TFA-Mediated Boc Deprotection
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow for Boc Deprotection of PEG Linkers
Caption: General experimental workflow for Boc deprotection.
References
Application Notes and Protocols for Heterobifunctional PEGylation
Topic: Coupling N-(Azido-PEG2)-N-Boc-PEG3-acid to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies. This linker offers three distinct functionalities:
-
A carboxylic acid (-COOH) group for covalent attachment to primary amines on proteins, antibodies, or other molecules through stable amide bond formation.
-
An azide (-N₃) group, which serves as a handle for bioorthogonal "click chemistry," enabling the highly specific and efficient conjugation of a second molecule containing a compatible reactive group (e.g., DBCO, BCN, or an alkyne).
-
A tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) , which provides an orthogonal site for further functionalization after deprotection under acidic conditions.
The branched PEG structure enhances the solubility and pharmacokinetic properties of the conjugated molecule while providing a defined spacer arm. These characteristics make it an invaluable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs), targeted imaging agents, and multifunctional biologics.
This document provides detailed protocols for the covalent coupling of this compound to a primary amine-containing molecule, followed by subsequent functionalization, purification, and characterization.
Principle of the Reaction: Two-Stage Amine Coupling
The conjugation of the carboxylic acid moiety of the PEG linker to a primary amine is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the PEG linker to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Formation of a Semi-Stable NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS or sulfo-NHS displaces the O-acylisourea to form a more stable, amine-reactive NHS ester. This activated PEG linker then efficiently reacts with a primary amine on the target molecule at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.
Data Presentation: Expected Outcomes
Successful conjugation can be monitored and quantified using various analytical techniques. The following tables provide representative data for the PEGylation of a monoclonal antibody (mAb, ~150 kDa).
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Value | Notes |
| Activation Buffer | 0.1 M MES, pH 5.0-6.0 | Amine- and carboxylate-free buffer. |
| Conjugation Buffer | 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-8.0 | Amine-free buffer such as PBS. Avoid Tris. |
| Molar Ratio (PEG:EDC:NHS) | 1 : 1.5 : 1.5 | Molar equivalents relative to the PEG linker. |
| Molar Excess of PEG-NHS | 5- to 20-fold | Molar excess of activated PEG linker over the antibody. Requires empirical optimization. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to minimize protein degradation, but reaction time may need to be extended. |
| Reaction Time | Activation: 15-30 min; Conjugation: 1-2 hours | Monitor reaction progress for optimal results. |
| Quenching Reagent | 50 mM Tris or Glycine | Added to quench any unreacted NHS esters. |
Table 2: Representative Characterization Data for a PEGylated Monoclonal Antibody
| Analysis Technique | Unmodified mAb | PEGylated mAb | Expected Outcome |
| SDS-PAGE | ~150 kDa | >150 kDa | Upward shift in the band corresponding to the heavy chain, indicating an increase in molecular weight. |
| MALDI-TOF MS | ~148,500 Da | ~149,382 Da (for one PEG) | A mass increase corresponding to the molecular weight of the attached PEG linker (this compound, MW ≈ 882 Da).[1][2][3][4] |
| SEC-HPLC | Single major peak | Earlier eluting peak | PEGylation increases the hydrodynamic radius, leading to a shorter retention time. |
| HIC-HPLC | Single major peak | Multiple peaks | Can resolve species with different numbers of attached PEGs (Drug-to-Antibody Ratio, DAR). |
| Purity (by SEC-HPLC) | >98% | >95% | Purity of the final conjugated product after purification. |
Experimental Protocols
Protocol for Coupling this compound to an Antibody
This protocol describes the covalent attachment of the PEG linker to the primary amines (e.g., lysine (B10760008) residues) of a monoclonal antibody.
Materials:
-
This compound
-
Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer. Use immediately.
-
Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer. Use immediately.
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
-
Activation of the PEG Linker:
-
In a microcentrifuge tube, combine the this compound solution with EDC and Sulfo-NHS solutions. Use a 1.5-fold molar excess of EDC and Sulfo-NHS relative to the PEG linker.
-
Incubate the mixture for 15-30 minutes at room temperature to form the activated PEG-NHS ester.
-
-
Conjugation to the Antibody:
-
Immediately add the freshly prepared activated PEG-NHS ester solution to the antibody solution. A 5- to 20-fold molar excess of the activated linker over the antibody is a common starting point, but this should be optimized.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) is below 10% to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted PEG-NHS esters.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Sequential Deprotection and Click Chemistry
This protocol outlines the steps following the initial PEGylation to deprotect the Boc-amine and perform a subsequent click chemistry reaction.
A. Boc-Deprotection Protocol
-
Acidic Treatment:
-
Lyophilize or buffer-exchange the purified PEGylated antibody into an acidic buffer (e.g., 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for small molecules, or a milder acidic buffer for antibodies). For proteins, conditions must be optimized to avoid denaturation.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the acid under reduced pressure (for small molecules) or neutralize and buffer-exchange the antibody.
-
B. Copper-Free Click Chemistry Protocol (SPAAC)
-
Prepare Reagents:
-
Dissolve the azide-PEGylated antibody (from the previous step) in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve a DBCO (Dibenzocyclooctyne)-functionalized molecule (e.g., a fluorescent dye or a cytotoxic drug) in DMSO.
-
-
Click Reaction:
-
Add the DBCO-functionalized molecule to the azide-PEGylated antibody solution. A 1.5- to 3-fold molar excess of the DBCO-molecule is recommended.
-
Incubate the reaction for 4-12 hours at 4°C or room temperature.
-
-
Final Purification:
-
Purify the final conjugate using SEC or ion-exchange chromatography (IEX) to remove any unreacted DBCO-molecule.
-
Purification by Ion-Exchange Chromatography (IEX)
IEX is a powerful technique to separate PEGylated species from the unreacted antibody based on differences in surface charge.
Materials:
-
Cation-exchange (e.g., SP Sepharose) or Anion-exchange (e.g., Q Sepharose) column.
-
Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 6.0)
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0)
Procedure:
-
Equilibrate the IEX column with Binding Buffer.
-
Load the quenched reaction mixture onto the column.
-
Wash the column with Binding Buffer to remove unreacted PEG linker.
-
Elute the bound proteins using a linear gradient of 0-100% Elution Buffer. Unmodified antibody, mono-PEGylated, and multi-PEGylated species will elute at different salt concentrations.[5][6][7]
-
Collect fractions and analyze by SDS-PAGE and/or HPLC to identify the desired PEGylated species.
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Experimental workflow for dual functionalization of an antibody.
Mechanism of Action for an Antibody-Drug Conjugate (ADC)
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the EDC/NHS Activation of N-(Azido-PEG2)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation and drug development, the precise and efficient linking of molecules is paramount. Polyethylene glycol (PEG) linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and research compounds.[1] The heterobifunctional linker, N-(Azido-PEG2)-N-Boc-PEG3-acid, offers a terminal carboxylic acid for conjugation to amine-containing molecules, an azide (B81097) group for "click chemistry" reactions, and a Boc-protected amine for future modification possibilities.
This document provides detailed protocols for the activation of the carboxylic acid moiety of this compound using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond with a primary amine on a target molecule, such as a protein, peptide, or small molecule drug, under mild conditions.[1][2]
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond between a carboxyl group and a primary amine.[1]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][3]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve reaction efficiency, NHS is introduced to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[1][4] This NHS ester has a longer half-life, allowing for a more controlled reaction with the amine-containing target molecule.[4]
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[1][5]
Materials and Reagents
-
This compound (MW: 681.8 g/mol )[6]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
For Aqueous Protocol:
-
For Organic Protocol:
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Amine-containing molecule for conjugation
-
Desalting columns or dialysis equipment for purification[1]
Experimental Protocols
An overview of the experimental workflow is presented below.
Protocol 1: Conjugation in Aqueous Buffer
This protocol is suitable for the conjugation of this compound to proteins, antibodies, or other biomolecules soluble in aqueous solutions.
1. Reagent Preparation:
- Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[1]
- Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.[1]
- Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer immediately before use.[1]
- Dissolve the this compound in Activation Buffer to a desired concentration (e.g., 10 mM).
2. Activation of this compound:
- In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS. Refer to Table 1 for recommended molar ratios.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1]
3. Conjugation to the Amine-Containing Molecule:
- Immediately after activation, add the activated PEG-acid solution to the amine-containing molecule solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[1]
- The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[1]
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
4. Quenching the Reaction:
- Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[4]
- Incubate for 15 minutes at room temperature.[1]
5. Purification of the Conjugate:
- Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis with a suitable molecular weight cutoff (MWCO).[1]
Protocol 2: Conjugation in Organic Solvent
This protocol is suitable for small molecules with a primary amine that are soluble in organic solvents.
1. Reagent Preparation:
- Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.[5]
2. Activation of this compound:
- Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.[1]
- Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.[1]
3. Conjugation to the Amine-Containing Molecule:
- In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.
- Add the activated PEG-NHS ester solution to the small molecule solution.
- Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[1]
- Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]
4. Work-up and Purification:
- Upon reaction completion, the solvent can be removed under reduced pressure.
- The residue can be purified by flash chromatography to obtain the pure conjugate.
Data Presentation
Table 1: Recommended Molar Ratios for Aqueous Conjugation
| Reagent | Molar Excess over Amine-Molecule | Purpose |
| This compound | 10-20 fold | To drive the reaction towards the desired PEGylated product.[1] |
| EDC | 2-10 fold over PEG-Acid | To ensure efficient activation of the carboxylic acid.[1] |
| NHS/Sulfo-NHS | 2-5 fold over PEG-Acid | To stabilize the activated intermediate and improve coupling efficiency.[1] |
Table 2: Experimental Data Recording Template
| Parameter | Value | Notes |
| Mass of PEG-Acid (mg) | ||
| Moles of PEG-Acid (µmol) | ||
| Mass of EDC-HCl (mg) | ||
| Moles of EDC-HCl (µmol) | ||
| Mass of NHS/Sulfo-NHS (mg) | ||
| Moles of NHS/Sulfo-NHS (µmol) | ||
| Volume of Activation Buffer (mL) | ||
| Activation Time (min) | ||
| Activation Temperature (°C) | ||
| Mass of Amine-Molecule (mg) | ||
| Moles of Amine-Molecule (µmol) | ||
| Volume of Coupling Buffer (mL) | ||
| Conjugation Time (h) | ||
| Conjugation Temperature (°C) | ||
| Purification Method | e.g., Desalting column, Dialysis, HPLC | |
| Yield (%) | ||
| Purity (%) | Determined by HPLC, SDS-PAGE, etc. | |
| Characterization | e.g., Mass Spectrometry, NMR |
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS due to moisture.[1] | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[1] |
| Incorrect pH for activation or conjugation.[1] | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[1] | |
| Hydrolysis of the NHS ester.[1] | Perform the conjugation step immediately after activation.[1] | |
| Presence of primary amines in the buffer (e.g., Tris).[1] | Use amine-free buffers such as PBS or MES for the reaction.[1] | |
| Precipitation of Protein | High degree of PEGylation leading to insolubility. | Reduce the molar excess of the PEG linker. Optimize the reaction time and temperature. |
| Incorrect buffer conditions. | Ensure the protein is soluble and stable in the chosen buffers. | |
| Inconsistent Results | Inaccurate measurement of reagents. | Prepare fresh stock solutions and carefully measure the required volumes. |
| Variation in reaction times or temperatures. | Standardize all reaction parameters. |
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, with the copper(I) catalyst accelerating the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[2][3] The resulting triazole ring is a robust and biocompatible linker, making CuAAC an invaluable tool in drug discovery, bioconjugation, and materials science.[1][4][5] Its efficiency, selectivity, and compatibility with a wide range of functional groups and aqueous conditions have cemented its role in the synthesis of novel therapeutic agents and the development of antibody-drug conjugates (ADCs).[4][6]
Reaction Mechanism
The currently accepted mechanism for the CuAAC reaction involves a catalytic cycle with copper(I) as the active species. The reaction proceeds with high regioselectivity to exclusively form the 1,4-isomer, in contrast to the thermal Huisgen 1,3-dipolar cycloaddition which often produces a mixture of 1,4- and 1,5-regioisomers.[3] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points towards the involvement of a dinuclear copper intermediate in the catalytic cycle. The key steps involve the formation of a copper-acetylide intermediate, coordination of the azide, cyclization to a six-membered metallacycle, and subsequent release of the triazole product, regenerating the catalyst.[7][8]
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors including the choice of copper source, ligand, reducing agent, solvent, and temperature. The following tables summarize representative quantitative data for CuAAC reactions under various conditions.
Table 1: Comparison of Reaction Conditions for the Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole
| Alkyne | Azide | Copper Source (mol%) | Ligand (mol%) | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Benzyl Azide | CuSO₄ (1) | THPTA (5) | Sodium Ascorbate (B8700270) | Water/t-BuOH | RT | 1-4 | >95 |
| Phenylacetylene | Benzyl Azide | CuI (5) | None | None | D-Sorbitol/Urea/NH₄Cl | 85 | 5 | 93[9] |
| Phenylacetylene | Benzyl Azide | CuI (1) | None | None | Choline Chloride/Glycerol | RT | 14 | 97[9] |
| Phenylacetylene | Benzyl Azide | CuI (0.5) | NHC-based | None | Neat | RT | <0.25 | >99[10] |
RT: Room Temperature
Table 2: CuAAC in Bioconjugation - Labeling of Biomolecules
| Biomolecule (Alkyne-modified) | Azide-Cargo | Copper Source | Ligand | Reducing Agent | Buffer | Time (min) |
| Protein | Azide-fluorophore | CuSO₄ | THPTA | Sodium Ascorbate | PBS (pH 7.4) | 30-60 |
| Oligonucleotide | Azide-biotin | CuSO₄ | THPTA | Sodium Ascorbate | Phosphate Buffer | 30-60 |
| Virus-Like Particle | Azide-protein | CuSO₄ | THPTA | Sodium Ascorbate | Phosphate Buffer | 60-120 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Organic Synthesis
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Azide (1.0-1.2 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv).
-
Add the solvent and stir to dissolve the reactants. If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.[11]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.[11]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by simple filtration or extraction, often without the need for column chromatography.[2]
Protocol 2: Bioconjugation via CuAAC in Aqueous Buffer
This protocol is a starting point for the conjugation of an alkyne-modified biomolecule with an azide-containing molecule. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Azide-containing molecule (e.g., fluorescent dye, biotin) in DMSO or buffer.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand stock solution (e.g., 50 mM THPTA in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule. The molar ratio of the azide to the alkyne is typically between 4:1 and 10:1.[6]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[11]
-
Add the catalyst premix to the reaction tube containing the biomolecule and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.[11]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[6][11] Protect the reaction from light if using light-sensitive reagents.
-
The labeled biomolecule can then be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[11]
Mandatory Visualizations
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] This reaction, a type of copper-free click chemistry, involves the reaction of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), with an azide-functionalized molecule.[2][3][4] The inherent ring strain of DBCO significantly lowers the activation energy for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly and with high specificity under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst.[1][2][4] This unique feature makes SPAAC with DBCO an ideal tool for a wide range of applications in chemical biology, drug development, and molecular imaging, where preserving the integrity of biological samples is paramount.[2][5]
The reaction is highly selective, as both the DBCO and azide (B81097) moieties are bioorthogonal, meaning they do not typically react with naturally occurring functional groups found in biomolecules, such as amines and hydroxyls.[2] This results in minimal background labeling and high reaction efficiency, forming a stable triazole linkage.[2][3][6]
Key Advantages of SPAAC with DBCO:
-
Biocompatibility: The elimination of the toxic copper catalyst makes it suitable for applications in living cells and whole organisms.[2][3][6]
-
High Specificity and Bioorthogonality: DBCO and azides react specifically with each other, avoiding side reactions with other functional groups present in complex biological systems.[2][6]
-
Mild Reaction Conditions: The reaction proceeds efficiently under physiological temperature and pH, preserving the structure and function of sensitive biomolecules.[2]
-
Fast Reaction Kinetics: The DBCO-azide reaction is rapid, enabling efficient labeling in a timely manner.[2]
-
High Efficiency: The formation of the stable triazole product typically occurs in high yields.[6]
-
Versatility: SPAAC with DBCO can be used to conjugate a wide variety of molecules, including proteins, peptides, nucleic acids, and small molecules.[2]
Core Principles and Workflow
The fundamental principle of SPAAC with DBCO is a two-step process involving the introduction of an azide or DBCO group onto the biomolecules of interest, followed by the click reaction.
The mechanism of the reaction is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne of DBCO acts as the dipolarophile, leading to the formation of a stable triazole ring.
Quantitative Data
The efficiency of SPAAC reactions is influenced by several factors, including the structure of the DBCO reagent, the nature of the azide, buffer conditions, and pH.
Table 1: Second-Order Rate Constants for SPAAC Reactions with DBCO
| DBCO Construct | Reactant Azide | Buffer (pH) | Rate Constant (M⁻¹s⁻¹) | Reference |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 0.32–0.85 | [7] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 0.55–1.22 | [7] |
| Sulfo DBCO-amine | 3-azido-L-alanine | DMEM | 0.59–0.97 | [7] |
| Sulfo DBCO-amine | 3-azido-L-alanine | RPMI | 0.27–0.77 | [7] |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine | [8] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18–0.37 | [3][8] |
| DBCO | Benzyl azide | CH₃CN:H₂O (3:1) | 0.24 | [9] |
| DBCO | Phenyl azide | CH₃CN:H₂O (3:1) | 0.033 | [9] |
Note: The rate of SPAAC reactions can be influenced by steric hindrance. For instance, the unconjugated Sulfo DBCO-amine exhibits higher reactivity compared to the larger DBCO-Trastuzumab construct.[8] The inclusion of a PEG linker can enhance reaction rates by reducing steric hindrance.[3][8]
Table 2: Spectroscopic Properties of Common DBCO-Fluorophore Conjugates
| DBCO-Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| DBCO-Fluorescein (FAM), 6-isomer | 494 | 517 | 83,000 | 0.93 | [6][10] |
| DBCO-TAMRA, 5-isomer | 541 | 567 | 84,000 | 0.1 | [2][11] |
| DBCO-Cy3 | 555 | 580 | N/A | N/A | [12] |
| DBCO-Cy5 | 646 | 670 | 250,000 | N/A | [12][13] |
| DBCO-Cy5.5 | 678 | 694 | 190,000 | N/A | [14] |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation (ADC) using SPAAC
This protocol outlines a general workflow for conjugating an azide-modified cytotoxic drug to a DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[6]
-
Azide-functionalized drug/payload.
-
DMSO (for dissolving the drug).
-
Desalting column or spin filtration device for purification.
-
SDS-PAGE and/or mass spectrometry equipment for analysis.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized drug in DMSO. The concentration will depend on the desired drug-to-antibody ratio (DAR).
-
-
SPAAC Ligation:
-
To the DBCO-functionalized antibody solution, add the desired molar excess of the azide-functionalized drug stock solution. A 2 to 4-fold molar excess of the azide is a common starting point.[11]
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to maintain antibody stability.[6]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[11] Incubation times may be extended for more challenging conjugations.[11]
-
-
Purification:
-
Remove the unreacted drug and any residual solvent by purifying the antibody-drug conjugate. This can be achieved using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[11]
-
-
Analysis and Characterization:
-
Analyze the purified ADC to determine the DAR and confirm successful conjugation.
-
SDS-PAGE: The ADC should show a higher molecular weight band compared to the unconjugated antibody.[6]
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides a precise measurement of the mass of the ADC, allowing for the determination of the average DAR.
-
Protocol 2: Cell Surface Labeling via Metabolic Incorporation of Azido (B1232118) Sugars and SPAAC
This protocol describes the labeling of cell surface glycans by metabolically incorporating an azide-modified sugar, followed by reaction with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells of interest in culture.
-
Complete cell culture medium.
-
Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5).
-
Fluorescence microscope or flow cytometer for analysis.
Procedure:
-
Metabolic Labeling:
-
Cell Preparation for Labeling:
-
Gently wash the cells three times with PBS to remove any unincorporated azido sugars.[15]
-
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-functionalized fluorescent dye in a suitable buffer (e.g., PBS) at a concentration of 10-50 µM.[15]
-
Incubate the washed cells with the DBCO-dye solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three to four times with PBS to remove the unreacted DBCO-dye.
-
-
Analysis:
-
The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
-
Applications in Research and Drug Development
The versatility and biocompatibility of SPAAC with DBCO have led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): SPAAC allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the production of homogeneous ADCs with well-defined drug-to-antibody ratios (DARs).[11] This is a significant advantage over traditional conjugation methods that often result in heterogeneous mixtures.[11]
-
Molecular Imaging: DBCO-functionalized probes, such as fluorescent dyes or imaging agents, can be used to label azide-modified biomolecules in living cells and organisms for real-time tracking and visualization.[5][12]
-
Targeted Drug Delivery: Drug delivery systems, such as nanoparticles or liposomes, can be functionalized with DBCO to target cells that have been metabolically labeled with azides, enabling specific drug delivery to the site of action.[12]
-
Cell Surface Engineering: The surfaces of living cells can be modified with DBCO or azides to study cellular processes, create artificial cell-cell contacts, or attach therapeutic agents.[10]
-
Radiopharmaceutical Development: SPAAC is increasingly used in the synthesis of radiolabeled molecules for applications in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.[14]
Troubleshooting and Optimization
-
Slow or Incomplete Reactions:
-
Increase Reactant Concentrations: Higher concentrations of both the DBCO and azide-containing molecules will increase the reaction rate.[8]
-
Optimize pH: For many SPAAC reactions, a slightly basic pH can increase the reaction rate. However, this is buffer-dependent and should be optimized for your specific system while maintaining the stability of the biomolecules.[8]
-
Incorporate a PEG linker: The inclusion of a hydrophilic PEG spacer between the DBCO moiety and the molecule of interest can reduce steric hindrance and improve reaction kinetics.[3][5][8]
-
-
Non-specific Labeling:
-
Ensure Purity of Reagents: Use high-purity DBCO and azide reagents.
-
Avoid Sodium Azide in Buffers: If your biomolecule is functionalized with DBCO, ensure that all buffers are free of sodium azide, as it will compete with the azide on your molecule of interest for reaction with DBCO.[6]
-
-
Monitoring Reaction Progress:
-
The progress of a SPAAC reaction involving DBCO can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance at approximately 309-310 nm, which disappears as the triazole ring is formed.[6][8] This allows for the determination of pseudo-first-order rate constants by tracking the decrease in absorbance over time.[8]
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lunanano.ca [lunanano.ca]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescein-DBCO, 2054339-00-1 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. interchim.fr [interchim.fr]
- 15. static.igem.org [static.igem.org]
Application Notes and Protocols for the Bioconjugation of Peptides with N-(Azido-PEG2)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides using the heterobifunctional linker, N-(Azido-PEG2)-N-Boc-PEG3-acid. This linker is a valuable tool in drug development and research, enabling the precise covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides. This process, known as PEGylation, can significantly enhance the therapeutic properties of peptides.
The structure of this compound incorporates three key functional groups: a terminal azide (B81097) group for "click" chemistry, a carboxylic acid for amide bond formation, and a Boc-protected amine, offering a range of conjugation possibilities. The integrated PEG spacer improves the solubility and pharmacokinetic profile of the resulting peptide conjugate.[1][2][3]
Key Applications:
-
Targeted Drug Delivery: The linker can be used to attach peptides with targeting capabilities to therapeutic payloads or nanoparticles.[3]
-
Antibody-Drug Conjugates (ADCs): The principles of using such linkers are central to the construction of ADCs, where a targeting antibody is linked to a cytotoxic drug.[2][3][4]
-
PROTACs: This type of linker is suitable for the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells.[5][6]
-
Improving Peptide Therapeutics: PEGylation with linkers like this can increase a peptide's stability, reduce its immunogenicity, and prolong its circulation time in the body.[7][8][9]
Reaction Principle
The bioconjugation strategy with this compound typically involves two main steps, depending on the desired final product and the functional groups available on the peptide.
-
Amide Bond Formation: The carboxylic acid group on the linker can be activated to react with a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on the peptide, forming a stable amide bond.
-
Click Chemistry: The azide group on the linker can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a peptide that has been modified to contain a terminal alkyne group.[1][10][11] This reaction is bio-orthogonal, meaning it does not interfere with biological functional groups.[12]
The Boc-protected amine provides an additional site for further modification after deprotection under acidic conditions.
Experimental Protocols
The following are detailed protocols for the two primary methods of conjugating a peptide using this compound.
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the conjugation of the linker to an amine-containing peptide.
Materials:
-
Peptide with an available amine group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Sodium Bicarbonate buffer, 0.1 M, pH 8.5
-
Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
Characterization Instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Activation of the Linker:
-
Dissolve this compound, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester activated linker.
-
-
Peptide Conjugation:
-
Dissolve the amine-containing peptide in the reaction buffer.
-
Add the activated linker solution to the peptide solution in a 5 to 10-fold molar excess.
-
Allow the reaction to proceed for 12-24 hours at 4°C with gentle stirring.
-
-
Purification:
-
Purify the resulting peptide-PEG conjugate using RP-HPLC.
-
Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Collect fractions and monitor by UV absorbance at 220 nm and 280 nm.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the linker minus the mass of water.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for conjugating the azide-linker to a peptide containing a terminal alkyne.
Materials:
-
Alkyne-modified peptide
-
This compound (or the peptide-linker conjugate from Protocol 1)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Solvent: A mixture of water and a miscible organic solvent like DMSO or t-butanol.
-
Purification and Characterization equipment as in Protocol 1.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and TBTA (e.g., 10 mM in DMSO).
-
-
Conjugation Reaction:
-
Dissolve the alkyne-modified peptide and the azide-containing linker in the reaction solvent.
-
Add sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM.
-
Add CuSO₄ to a final concentration of 1-2 mM.
-
Add TBTA to a final concentration of 1-2 mM to stabilize the Cu(I) oxidation state.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification and Characterization:
-
Purify the conjugate by RP-HPLC as described in Protocol 1.
-
Characterize the final product by mass spectrometry to confirm the successful conjugation.
-
Quantitative Data Summary
The following table provides expected outcomes for the bioconjugation reactions. Actual results may vary depending on the specific peptide and reaction conditions.
| Parameter | Amide Bond Formation | CuAAC (Click Chemistry) |
| Reaction Yield | 40-70% | > 90%[10] |
| Purity (post-HPLC) | > 95% | > 95% |
| Reaction Time | 12-24 hours | 1-4 hours |
| Reaction Temperature | 4°C - Room Temperature | Room Temperature |
| Key Reagents | EDC/NHS | CuSO₄, Sodium Ascorbate |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for peptide bioconjugation using two main protocols.
Conceptual Signaling Pathway of a Targeted Peptide Conjugate
Caption: Generalized pathway of a targeted peptide-drug conjugate.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. qyaobio.com [qyaobio.com]
Application Notes: Labeling Antibodies with N-(Azido-PEG2)-N-Boc-PEG3-acid
Introduction
N-(Azido-PEG2)-N-Boc-PEG3-acid is a heterobifunctional linker designed for the two-step conjugation of molecules to proteins, particularly antibodies.[1][2] This linker features two key reactive groups: a carboxylic acid (-COOH) and an azide (B81097) (-N₃). The carboxylic acid can be activated to form a stable amide bond with primary amines, such as the lysine (B10760008) residues on an antibody.[3][] The azide group serves as a handle for bioorthogonal "click chemistry," allowing for the highly specific and efficient attachment of a second molecule containing an alkyne or a cyclooctyne (B158145) (e.g., DBCO, BCN).[5][6][7]
The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and stability of the resulting conjugate and provides a flexible spacer arm, which can reduce steric hindrance.[5][8] The Boc (tert-butyloxycarbonyl) group is a protecting group integrated into the linker's structure. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, and other targeted therapeutic and diagnostic agents where precise control over conjugation is critical.[5][8]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The linker is first attached to the antibody, and then a cytotoxic drug modified with an alkyne group is "clicked" on.[9]
-
Fluorescent Labeling: An alkyne-functionalized fluorophore can be attached for use in applications like flow cytometry, immunohistochemistry, or in vivo imaging.
-
Bioconjugation: Attachment of other biomolecules, such as peptides or oligonucleotides, to create multifunctional biologics.[10]
Experimental Protocols
Protocol 1: Two-Step Antibody Labeling Workflow
This protocol outlines the general procedure for conjugating the this compound linker to an antibody and subsequent click chemistry reaction with an alkyne-modified payload.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | Protein to be labeled |
| This compound | e.g., BroadPharm, AxisPharm | Heterobifunctional Linker |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich | Activates carboxylic acid |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher | Stabilizes the activated ester |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for linker and activators |
| Amine-Free Buffer (e.g., PBS, pH 7.2-7.5) | In-house prep | Reaction and storage buffer |
| Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0) | In-house prep | Stops the conjugation reaction |
| DBCO-functionalized Payload (e.g., DBCO-Dye) | e.g., Click Chemistry Tools | Payload for click chemistry reaction |
| Desalting Columns or TFF System | e.g., Cytiva, Millipore | Purification of antibody conjugates |
Part A: Conjugation of Linker to Antibody
This step involves the activation of the linker's carboxylic acid and its reaction with antibody lysine residues.
1. Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 2-10 mg/mL.
-
Perform a buffer exchange into an amine-free buffer (e.g., 1X PBS, pH 7.2) to remove any Tris or glycine, which would compete in the reaction.[11] This can be done using dialysis or a desalting column.
2. Linker Activation and Conjugation:
-
Equilibrate the this compound linker, EDC, and Sulfo-NHS vials to room temperature.
-
Prepare fresh stock solutions of the linker, EDC, and Sulfo-NHS in anhydrous DMSO at a concentration of 10 mM.
-
In a microcentrifuge tube, combine the linker, EDC, and Sulfo-NHS at a 1:1.2:1.2 molar ratio to pre-activate the linker. Incubate for 15 minutes at room temperature.
-
Add the desired molar excess of the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of linker to antibody is a common starting point.[11] The final DMSO concentration in the reaction should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes.
Example Molar Excess Calculation
| Parameter | Value | Calculation |
| Antibody Concentration | 5 mg/mL | - |
| Antibody Molecular Weight | ~150,000 g/mol | - |
| Antibody Moles (in 1 mL) | 3.33 x 10⁻⁸ mol | (0.005 g) / (150,000 g/mol ) |
| Target Molar Excess of Linker | 20x | - |
| Moles of Linker Required | 6.67 x 10⁻⁷ mol | (3.33 x 10⁻⁸ mol) * 20 |
| Volume of 10 mM Linker Stock to Add | 66.7 µL | (6.67 x 10⁻⁷ mol) / (0.01 mol/L) |
Part B: Purification of Azido-Antibody Conjugate
Purification is essential to remove unreacted linker and activation reagents.[12][][14]
-
Size Exclusion Chromatography (SEC): Use a pre-packed column (e.g., Sephadex G-25) or an HPLC system to separate the high-molecular-weight antibody conjugate from low-molecular-weight impurities.[15]
-
Tangential Flow Filtration (TFF) / Diafiltration: This is a scalable method for buffer exchange and removal of small molecules. Use a membrane with an appropriate molecular weight cutoff (MWCO), such as 30 kDa or 50 kDa.[][14]
Part C: Characterization of Azido-Antibody
-
Linker-to-Antibody Ratio (LAR): Determine the average number of linkers per antibody. This is often done using mass spectrometry (ESI-MS) to measure the mass increase of the antibody.[16]
-
Purity and Aggregation: Analyze the conjugate by SEC-HPLC to determine the percentage of monomeric antibody and the presence of aggregates or fragments.[9]
-
Antigen Binding: Perform an ELISA or Surface Plasmon Resonance (SPR) assay to confirm that the antibody's binding affinity to its target antigen has not been compromised.[17][18]
Representative Characterization Data
| Parameter | Unmodified Antibody | Azido-Antibody | Acceptance Criteria |
| Average Linker-to-Antibody Ratio (LAR) | N/A | 3.8 | 3.0 - 5.0 |
| Monomer Purity by SEC-HPLC (%) | >98% | >97% | >95% |
| Aggregation by SEC-HPLC (%) | <2% | <3% | <5% |
| Relative Antigen Binding by ELISA (%) | 100% | 96% | >80% |
Part D: Click Chemistry Reaction
This step attaches the final payload to the azide-functionalized antibody. This example uses a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
-
To the purified azido-antibody solution, add a 1.5- to 3-fold molar excess of the DBCO-functionalized payload (dissolved in DMSO) relative to the number of azide groups.
-
Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.
-
Purify the final antibody conjugate using the same methods described in Part B (SEC or TFF) to remove the excess payload.
-
Characterize the final conjugate for Drug-to-Antibody Ratio (DAR), purity, and function.
Visualizations
Experimental Workflow
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, CAS 2086689-01-0 | AxisPharm [axispharm.com]
- 3. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 10. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 15. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. enovatia.com [enovatia.com]
- 17. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and characterization of antibody reagents to assess anti-PEG IgG antibodies in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Azido-PEG2)-N-Boc-PEG3-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Azido-PEG2)-N-Boc-PEG3-acid, a heterobifunctional linker, in the development of targeted drug delivery systems. This document details its applications in constructing antibody-drug conjugates (ADCs) and functionalizing nanoparticles, complete with experimental protocols and characterization methods.
This compound is a versatile tool in bioconjugation, featuring three key functional components: a carboxylic acid for conjugation to amine-containing molecules, a Boc-protected amine that can be deprotected for further functionalization, and an azide (B81097) group for highly specific "click chemistry" reactions. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce immunogenicity of the final conjugate. This linker is particularly valuable in the synthesis of complex biomolecules where a stepwise and controlled assembly is crucial.
Section 1: Overview and Key Applications
This compound is a non-cleavable linker designed for the stable conjugation of molecules in biological systems. Its heterobifunctional nature allows for the sequential attachment of different molecular entities, making it an ideal candidate for various applications in targeted drug delivery.
Key Features:
-
Carboxylic Acid Group: Enables conjugation to primary amines on antibodies, proteins, or amine-functionalized nanoparticles through stable amide bond formation.
-
Boc-Protected Amine: Provides a latent reactive site that can be deprotected under acidic conditions to introduce a new functional handle.
-
Azide Group: Allows for efficient and specific conjugation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[1][2]
-
PEG Spacers: The PEG2 and PEG3 units increase the hydrophilicity of the linker and the resulting conjugate, which can improve solubility, stability, and pharmacokinetic properties.
Primary Applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery of the therapeutic payload to cancer cells.
-
Functionalization of Nanoparticles: Ideal for surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles, magnetic nanoparticles) to attach targeting ligands and therapeutic agents.[3][4]
-
PROTACs (Proteolysis Targeting Chimeras): This linker can be employed in the synthesis of PROTACs, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.[1][2]
Section 2: Experimental Protocols
This section provides detailed protocols for the use of this compound in the preparation of antibody-drug conjugates and the functionalization of nanoparticles.
Protocol 2.1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-step process for conjugating a drug to an antibody using this compound. The first step involves the attachment of the linker to the antibody, followed by the "clicking" of an alkyne-modified drug.
Step 1: Conjugation of this compound to an Antibody
This step involves the activation of the carboxylic acid on the linker and its subsequent reaction with lysine (B10760008) residues on the antibody. The Boc-protected amine remains intact during this process.
Materials:
-
Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS to remove any amine-containing buffers. Adjust the antibody concentration to 5-10 mg/mL.
-
Linker Activation:
-
Dissolve this compound (5-fold molar excess over the antibody) in anhydrous DMF.
-
Add EDC (5-fold molar excess) and NHS (5-fold molar excess) to the linker solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation:
-
Slowly add the activated linker solution to the antibody solution with gentle stirring.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with PBS.
-
Collect the protein fractions and determine the concentration of the azide-modified antibody.
-
Step 2: Conjugation of Alkyne-Modified Drug via Click Chemistry
This step utilizes the azide group on the linker-modified antibody to attach an alkyne-containing drug. Both CuAAC and SPAAC methods are described.
Materials for CuAAC:
-
Azide-modified antibody
-
Alkyne-modified drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Procedure for CuAAC:
-
To the azide-modified antibody in PBS, add the alkyne-modified drug (1.5 to 5-fold molar excess).
-
In a separate tube, prepare a premix of CuSO₄ and THPTA in water.
-
Add the CuSO₄/THPTA premix to the antibody-drug mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the ADC using size-exclusion chromatography to remove excess reagents and unconjugated drug.
Materials for SPAAC:
-
Azide-modified antibody
-
DBCO- or BCN-modified drug
Procedure for SPAAC:
-
To the azide-modified antibody in PBS, add the DBCO- or BCN-modified drug (1.5 to 3-fold molar excess).
-
Incubate the reaction at 4°C for 4-12 hours or at room temperature for 1-4 hours.
-
Purify the ADC using size-exclusion chromatography.
Workflow for ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate Synthesis.
Protocol 2.2: Functionalization of Amine-Coated Nanoparticles
This protocol describes the surface modification of nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica (B1680970) or iron oxide nanoparticles)
-
This compound
-
EDC and NHS
-
Anhydrous DMF or DMSO
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in MES buffer.
-
Linker Activation: Activate the carboxylic acid of this compound with EDC and NHS in anhydrous DMF as described in Protocol 2.1, Step 1.
-
Conjugation: Add the activated linker solution to the nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in PBS.
-
Repeat the washing step three times to remove unreacted linker and byproducts.
-
-
Further Functionalization: The azide group on the nanoparticle surface is now available for click chemistry with an alkyne-modified targeting ligand or drug, following the procedures in Protocol 2.1, Step 2.
Workflow for Nanoparticle Functionalization
Caption: Nanoparticle Surface Functionalization Workflow.
Section 3: Characterization and Data Presentation
Thorough characterization is essential to ensure the successful synthesis and purity of the drug delivery system.
Characterization of ADCs
Table 1: Typical Characterization Methods for ADCs
| Parameter | Method | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separation of species with different numbers of conjugated drugs, allowing for calculation of the average DAR. |
| Mass Spectrometry (LC-MS) | Determination of the molecular weight of the light and heavy chains to confirm drug conjugation. | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | A single, sharp peak indicating a homogenous product with minimal aggregation. |
| Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA) | The binding affinity of the ADC to its target antigen should be comparable to the unconjugated antibody. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | Dose-dependent killing of target-expressing cells, demonstrating the potency of the ADC. |
Characterization of Functionalized Nanoparticles
Table 2: Illustrative Characterization Data for Functionalized Nanoparticles
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Bare Nanoparticles | 100 ± 5 | < 0.1 | +25 ± 3 | N/A |
| Linker-Functionalized Nanoparticles | 115 ± 7 | < 0.15 | +15 ± 4 | N/A |
| Targeted Drug-Loaded Nanoparticles | 130 ± 10 | < 0.2 | +5 ± 2 | 85 ± 5 |
Note: The data in this table is illustrative and will vary depending on the nanoparticle type, linker density, and conjugated molecule.
Methods for Nanoparticle Characterization:
-
Size and Polydispersity: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution (PDI) of the nanoparticles in suspension.
-
Surface Charge: Zeta potential measurements indicate the surface charge of the nanoparticles, which can confirm surface modification and predict stability in suspension.
-
Confirmation of Functionalization: Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of the linker on the nanoparticle surface.
-
Drug Loading and Encapsulation Efficiency: The amount of drug associated with the nanoparticles can be quantified using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or High-Performance Liquid Chromatography (HPLC) after separating the nanoparticles from the solution containing the free drug.[5][6]
Logical Relationship of Characterization
Caption: Logical Flow of Drug Delivery System Characterization.
Section 4: Boc Deprotection Protocol
Should the experimental design require the deprotection of the Boc group to reveal a primary amine for further conjugation, the following protocol can be used.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To neutralize the TFA salt, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Disclaimer: These protocols are intended as a general guide and may require optimization for specific molecules and applications. All work should be conducted in a suitable laboratory environment with appropriate safety precautions. The performance of the final conjugate is highly dependent on the specific antibody, drug, and nanoparticle system used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
Application Notes: Surface Modification of Nanoparticles Using Azide-PEG Linkers
Introduction
The surface modification of nanoparticles is a critical step in tailoring their properties for advanced biomedical applications such as drug delivery, in vivo imaging, and diagnostics.[1] Azide-terminated polyethylene (B3416737) glycol (PEG) linkers are versatile tools for this purpose. The PEG component, through a process known as PEGylation, creates a hydrophilic shield on the nanoparticle surface. This modification enhances colloidal stability in physiological conditions, reduces non-specific protein adsorption (opsonization), and can prolong systemic circulation time.[1][2] The terminal azide (B81097) group (–N₃) serves as a reactive handle for highly efficient and specific "click chemistry" reactions, allowing for the covalent attachment of a wide array of molecules.[3][4]
Core Principles: Azide-Alkyne Click Chemistry
The primary method for utilizing the azide functionality is through azide-alkyne cycloaddition, a cornerstone of click chemistry. This reaction is prized for its high efficiency, selectivity, and biocompatibility, as it proceeds under mild conditions with minimal side products.[5][6] Two main variants are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[7] It is highly efficient and widely used for conjugating targeting ligands, drugs, or imaging agents.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the potential cytotoxicity of copper catalysts in biological systems, SPAAC was developed.[7] This reaction uses a strained cycloalkyne (e.g., DBCO) that reacts spontaneously with an azide without the need for a metal catalyst.[6]
The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being favored for in vivo and cellular studies where copper toxicity is a concern.[7]
Key Features and Applications
-
Enhanced Biocompatibility: The PEG layer minimizes aggregation and reduces recognition by the immune system, leading to longer circulation times.[1][9]
-
Improved Stability: PEGylation provides steric hindrance, preventing nanoparticle aggregation in high ionic strength solutions and biological media.[10]
-
Versatile Bioconjugation: The azide group enables the attachment of various biomolecules, including peptides, antibodies, small molecule drugs, and fluorescent dyes, that have been functionalized with a corresponding alkyne group.[3][5]
-
Targeted Drug Delivery: Targeting ligands (e.g., antibodies, peptides) can be conjugated to the nanoparticle surface to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[5][11]
-
Advanced Diagnostics and Imaging: Imaging agents can be attached to nanoparticles for applications in MRI, CT, and fluorescence imaging.[12]
Quantitative Data Summary
The surface modification of nanoparticles with azide-PEG linkers leads to measurable changes in their physicochemical properties. These changes are crucial indicators of successful functionalization.
Table 1: Illustrative Physicochemical Properties of Nanoparticles Before and After PEGylation
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference(s) |
| Itraconazole-loaded NPs | 253 | 286 | -30.1 | -18.6 | [13] |
| Gold Nanoparticles (15 nm) | ~15 | Increases with PEG MW | Not Reported | Shifts towards neutral | [9] |
| Polysaccharide-based NPs | ~90 | Increased with PEG MW | Positive (amine surface) | Reduced positive charge | [1] |
Note: The exact values can vary significantly based on the core nanoparticle material, size, the molecular weight and density of the PEG linker, and the buffer conditions.[1]
Table 2: Common Heterobifunctional Azide-PEG Linkers and Their Applications
| Linker Type | Reactive Group 1 | Reactive Group 2 | Typical Nanoparticle Core | Application | Reference(s) |
| HS-PEG-N₃ | Thiol (-SH) | Azide (-N₃) | Gold (Au) | Attaches via strong Au-S bond for subsequent click chemistry. | [1][8] |
| Silane-PEG-N₃ | Silane (-Si(OR)₃) | Azide (-N₃) | Metal Oxides (e.g., Fe₃O₄) | Forms stable siloxane bonds with surface hydroxyl groups. | [14] |
| NHS-PEG-N₃ | N-Hydroxysuccinimide Ester (-NHS) | Azide (-N₃) | Amine-functionalized NPs | Reacts with primary amines to form stable amide bonds. | [4][15] |
| SPDP-PEG-N₃ | N-succinimidyl 3-(2-pyridyldithio) propionate | Azide (-N₃) | Amine- or Thiol-functionalized NPs | Reacts with amines or thiols for drug/protein attachment. | [16] |
Experimental Workflows and Protocols
The following diagrams and protocols provide a detailed guide for researchers.
Caption: General experimental workflow for nanoparticle surface modification.
Caption: Diagram of the CuAAC click chemistry reaction.
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with Thiol-PEG-Azide
This protocol describes the attachment of an azide-terminated PEG linker to citrate-capped gold nanoparticles through the high-affinity interaction between gold and sulfur.[1][8]
Materials:
-
Citrate-capped AuNPs (10-20 nm) in aqueous solution
-
Thiol-PEG-Azide (HS-PEG-N₃), MW 2-5 kDa
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Microcentrifuge and tubes
Procedure:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of HS-PEG-N₃ in nuclease-free water.
-
Determine the molar concentration of the AuNP stock solution using its extinction coefficient at the surface plasmon resonance peak (e.g., ~520 nm for 20 nm AuNPs).
-
-
PEGylation Reaction:
-
In a microcentrifuge tube, add the AuNP solution.
-
Add the HS-PEG-N₃ solution to the AuNPs. A starting molar ratio of 5,000-10,000 PEG molecules per nanoparticle is recommended.[1]
-
Gently mix the solution by vortexing or pipetting.
-
Allow the reaction to proceed for at least 12-24 hours at room temperature with gentle stirring or rocking to facilitate ligand exchange.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the AuNPs. The required speed and time depend on nanoparticle size (e.g., 12,000 x g for 20 min for 20 nm AuNPs).
-
Carefully remove the supernatant, which contains unreacted PEG and displaced citrate (B86180) ions.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of excess reagents.
-
-
Storage:
-
After the final wash, resuspend the purified azide-functionalized AuNPs in PBS.
-
Store at 4°C until further use. Confirm stability by observing the color (should remain ruby red) and by running a UV-Vis spectrum.
-
Protocol 2: Conjugation of an Alkyne-Molecule via CuAAC
This protocol details the "clicking" of an alkyne-functionalized molecule (e.g., a peptide or fluorescent dye) onto the azide-functionalized nanoparticles prepared in Protocol 1.
Materials:
-
Azide-functionalized nanoparticles (NP-PEG-N₃)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the purified NP-PEG-N₃ solution.
-
Add the alkyne-functionalized molecule. A 5- to 20-fold molar excess relative to the estimated number of surface azide groups is a good starting point.
-
Add Tris-HCl buffer to maintain pH.
-
-
Catalyst Addition:
-
Add the sodium ascorbate solution to the reaction mixture. This reduces Cu(II) to the active Cu(I) species.
-
Immediately add the CuSO₄ solution. The final copper concentration should be in the range of 50-200 µM.
-
-
Incubation:
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light (especially if using fluorescent molecules). Gentle mixing is recommended.
-
-
Purification:
-
Purify the final conjugated nanoparticles using centrifugation, following the same procedure as in Protocol 1, Step 3.
-
Alternatively, for smaller nanoparticles or to remove all traces of copper, dialysis or size exclusion chromatography can be used.
-
-
Characterization and Storage:
-
Confirm successful conjugation using appropriate techniques (e.g., UV-Vis or fluorescence spectroscopy to detect the attached molecule).
-
Resuspend the final product in a suitable buffer (e.g., PBS) and store at 4°C.
-
Protocol 3: Characterization by DLS and Zeta Potential
This protocol is essential for confirming the success of surface modification by measuring changes in particle size and surface charge.[17]
Materials:
-
Nanoparticle samples (bare, PEGylated, and fully conjugated)
-
Disposable cuvettes for DLS and zeta potential measurements
-
Deionized water or appropriate buffer for dilution
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of each nanoparticle sample in deionized water or the buffer they are suspended in to an appropriate concentration for the instrument (typically a faint, slightly hazy appearance). Avoid overly concentrated samples, which can cause multiple scattering events.
-
-
Dynamic Light Scattering (DLS) Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Equilibrate the sample at the set temperature for 1-2 minutes.
-
Perform the measurement to obtain the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A successful PEGylation should result in an increase in the hydrodynamic diameter. The PDI value indicates the size distribution (a value < 0.3 is generally considered acceptable).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Perform the measurement to determine the surface charge in millivolts (mV). Successful PEGylation should lead to a zeta potential closer to neutral (0 mV) compared to the initial charged surface of many bare nanoparticles.[1][13]
-
-
Data Analysis:
-
Compare the hydrodynamic diameter and zeta potential values for the bare, PEGylated, and fully functionalized nanoparticles.
-
Present the data in a table for clear comparison (see Table 1 for an example). Consistent and expected shifts in these values provide strong evidence of successful surface modification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. irjweb.com [irjweb.com]
- 8. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 9. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 11. mdpi.com [mdpi.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Azide PEG NHS, N3-PEG-NHS [nanocs.net]
- 16. SPDP-PEG-azide | AxisPharm [axispharm.com]
- 17. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers. The inclusion of PEG linkers in ADC design is a critical strategy to improve solubility, stability, and pharmacokinetic profiles, ultimately enhancing therapeutic efficacy and safety.[1][][3][4][5]
Introduction to PEGylated Antibody-Drug Conjugates
An antibody-drug conjugate is a targeted therapeutic that combines the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug.[][6] The linker is a crucial component that connects the antibody to the payload, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[3][7]
Polyethylene glycol (PEG) linkers are particularly advantageous due to their hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the ADC.[1][3]
Key Benefits of PEG Linkers in ADCs:
-
Enhanced Solubility and Stability: PEG linkers can mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.[1][][5][8]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can extend the circulation half-life of the ADC by creating a hydration shell, which reduces clearance and non-specific uptake.[][5][9]
-
Reduced Immunogenicity: By shielding the payload and preventing aggregation, PEG linkers can decrease the likelihood of an immune response against the ADC.[][5]
-
Higher Drug-to-Antibody Ratio (DAR): The improved solubility imparted by PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical stability.[3][5]
General Workflow for ADC Synthesis with PEG Linkers
The synthesis of an ADC with a PEG linker typically involves a multi-step process that begins with the functionalization of the antibody and the linker-payload, followed by their conjugation, and concluding with purification and characterization of the final ADC.
Experimental Protocols
This section provides detailed protocols for the key steps in the synthesis and characterization of ADCs with PEG linkers.
Protocol 1: Lysine-Based Conjugation using a PEG-NHS Ester Linker
This protocol describes the non-specific conjugation of a drug to the lysine (B10760008) residues of an antibody using a PEG linker activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG-NHS ester linker functionalized with the cytotoxic payload
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., Tris-HCl or glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Characterization instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
Procedure:
-
Antibody Preparation:
-
Dialyze or buffer exchange the mAb into a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0). Ensure the buffer is free of primary amines.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the PEG-NHS ester linker-payload in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved linker-payload to the antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody integrity.[6]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using SEC or TFF.
-
Exchange the buffer of the purified ADC into a formulation buffer suitable for storage (e.g., PBS or histidine-based buffer).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using methods described in section 4.
-
Assess the purity and aggregation state of the ADC by SEC-HPLC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Protocol 2: Cysteine-Based Conjugation via Thiol-Maleimide Chemistry
This protocol outlines a more site-specific conjugation approach targeting the cysteine residues in the antibody's hinge region.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized PEG linker-payload
-
Dehydroascorbic acid (DHAA) or other oxidizing agent
-
Purification and characterization equipment as in Protocol 1
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in a suitable buffer (e.g., PBS with EDTA).
-
Add a 2-5 molar excess of a reducing agent like TCEP to selectively reduce the interchain disulfide bonds in the hinge region.
-
Incubate at 37°C for 1-2 hours.
-
-
Linker-Payload Conjugation:
-
Remove the excess reducing agent using a desalting column.
-
Immediately add a 5-10 molar excess of the maleimide-functionalized PEG linker-payload (dissolved in DMSO or DMF) to the reduced antibody.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Capping Unreacted Thiols (Optional):
-
Add a capping agent like N-ethylmaleimide to quench any unreacted thiol groups on the antibody.
-
-
Re-oxidation of Disulfide Bonds (Optional):
-
To reform the interchain disulfide bonds that were not involved in conjugation, add an oxidizing agent such as DHAA.
-
-
Purification and Characterization:
-
Follow the purification and characterization steps outlined in Protocol 1.
-
Characterization and Data Analysis
Accurate characterization of the ADC is crucial to ensure its quality, efficacy, and safety. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.[][11]
Determination of Drug-to-Antibody Ratio (DAR)
Several methods can be employed to determine the average DAR of an ADC population.
-
UV-Vis Spectrophotometry: This is a straightforward method that relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the cytotoxic drug.[][11] The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law, and the DAR is the molar ratio of the drug to the antibody.[] This method requires that the drug has a chromophore with an absorbance wavelength sufficiently different from 280 nm.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 1, 2, etc.) can be resolved. The weighted average DAR is calculated from the peak areas of the different species.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR.[12][13] For cysteine-linked ADCs, the antibody can be reduced to separate the light and heavy chains, and the drug load on each chain can be determined.[12]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS allows for the detection and quantification of individual DAR species.[14] Deconvolution of the mass spectrum provides the masses of the different drug-loaded antibody species, from which the DAR can be calculated.[13]
Quantitative Data Summary
The choice of PEG linker length and conjugation strategy can significantly impact the properties of the resulting ADC. The following tables summarize representative data from studies on PEGylated ADCs.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics [9][15]
| PEG Linker Length | Relative ADC Exposure (AUC) | Clearance Rate |
| No PEG | Low | High |
| PEG4 | Moderate | Moderate |
| PEG8 | High | Low |
| PEG12 | High | Low |
| PEG24 | High | Low |
Table 2: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR) [1]
| Linker Type | Cleavable Trigger | Average DAR |
| Hydrophobic | Val-Ala | ~4.4 |
| PEG12-Hydrophobic | Val-Ala | ~3.0 |
| Hydrophobic | Val-Cit | ~3.8 |
| PEG12-Hydrophobic | Val-Cit | ~2.7 |
Signaling Pathways and Mechanism of Action
The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell. The general mechanism of action involves several key steps.
-
Circulation and Targeting: The ADC circulates in the bloodstream and the antibody component specifically binds to a target antigen on the surface of a cancer cell.[][7]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[16]
-
Payload Release: The complex is trafficked to intracellular compartments, such as lysosomes. Inside the lysosome, the linker is cleaved by enzymes or due to the acidic environment, releasing the cytotoxic payload.[][7][16]
-
Cell Killing: The released payload then exerts its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, leading to apoptosis of the cancer cell.[][16]
Conclusion
The use of PEG linkers is a powerful strategy in the design and synthesis of antibody-drug conjugates. By carefully selecting the PEG linker length, conjugation chemistry, and purification methods, researchers can develop ADCs with improved physicochemical properties, enhanced pharmacokinetic profiles, and potent anti-tumor activity. The protocols and information provided herein serve as a detailed guide for scientists and professionals working in the field of targeted cancer therapy.
References
- 1. books.rsc.org [books.rsc.org]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. enovatia.com [enovatia.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of N-(Azido-PEG2)-N-Boc-PEG3-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-(Azido-PEG2)-N-Boc-PEG3-acid, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. The following sections outline the primary purification strategies, detailed experimental protocols, and expected outcomes to achieve high purity of the target compound.
Introduction
This compound is a valuable crosslinker featuring an azide (B81097) group for "click chemistry," a Boc-protected amine for controlled deprotection and subsequent conjugation, and a terminal carboxylic acid for reaction with primary amines. The synthesis of this complex molecule often results in a mixture of the desired product, unreacted starting materials, and side products. Therefore, robust purification methods are essential to ensure the quality and reliability of subsequent bioconjugation reactions. The primary impurities encountered during the synthesis of similar Boc-protected PEG compounds include unreacted starting amines, mono-Boc protected intermediates, and excess Boc-anhydride or its byproducts.[1]
The purification of such polar, PEGylated molecules can be challenging due to their tendency to streak on silica (B1680970) gel and their solubility in a wide range of solvents.[2] This guide details two primary purification techniques: Flash Column Chromatography and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Purification Strategies
The two recommended methods for purifying this compound are:
-
Flash Column Chromatography: An effective method for separating compounds with different polarities. It is particularly useful for removing less polar mono-Boc intermediates and more polar starting materials from the desired product.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for achieving high purity, especially for analytical assessment and small-scale purification.[1] It separates molecules based on their hydrophobicity.
The choice of method will depend on the scale of the purification and the required final purity. A combination of both techniques can also be employed for optimal results.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes the purification of this compound from a crude reaction mixture using silica gel chromatography.
Materials:
-
Crude this compound reaction mixture
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard chromatography glassware
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in DCM.
-
Spot the solution on a TLC plate and develop it in a solvent system such as 5-10% MeOH in DCM to determine the optimal mobile phase for separation. The desired product should have an Rf value of approximately 0.2-0.3.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 1% MeOH in DCM).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for samples not fully soluble, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 1% MeOH in DCM).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 1% to 10% MeOH in DCM. A slow, gradual gradient is often crucial for separating closely related PEGylated species.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for achieving high purity of the final product.
Materials:
-
Partially purified this compound (from column chromatography or crude)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
-
HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it. For example, a linear gradient from 10% to 70% Acetonitrile over 30 minutes. The exact gradient should be optimized based on the specific instrument and column.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the amide bonds).
-
-
Fraction Collection:
-
Collect the peak corresponding to the pure product.
-
-
Solvent Removal:
-
Lyophilize the collected fractions to remove the solvents and obtain the purified product as a TFA salt.
-
Data Presentation
The following tables summarize the expected quantitative data from the purification and characterization of this compound.
Table 1: Summary of Purification Methods and Expected Purity
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Expected Purity (%) | Notes |
| Flash Column Chromatography | Silica Gel | Gradient of 1-10% Methanol in Dichloromethane | >95 | A slow gradient is crucial for separating closely related PEGylated species.[1] |
| Reversed-Phase HPLC | C18 | Gradient of Acetonitrile in Water (with 0.1% TFA) | >98 | Excellent for analytical purity assessment and small-scale purification.[1] |
Table 2: Characterization Data of Purified this compound
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ, ppm) | Consistent with the structure of this compound. Key signals for the Boc group (singlet around 1.4 ppm), PEG backbone (multiplet around 3.6 ppm), and protons adjacent to the azide and acid groups. |
| Mass Spectrometry (MS) | Molecular Weight | Consistent with the calculated molecular weight of C₂₉H₅₅N₅O₁₃ (MW: 681.78 g/mol ).[3][4][5][6] |
| Purity (by HPLC) | Peak Area | >98% |
Visualization of Workflows
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of the conjugate.
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. Purification [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
Designing and Synthesizing PROTACs with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker is a critical determinant of a PROTAC's efficacy and drug-like properties.[1][3] Among various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique combination of properties that influence solubility, cell permeability, and the efficiency of protein degradation.[1][2][4]
This document provides detailed application notes and protocols for the experimental design and synthesis of PROTACs utilizing PEG linkers, aimed at guiding researchers in the development of novel protein degraders.
The Strategic Role of PEG Linkers in PROTAC Design
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a balance of flexibility and hydrophilicity.[1][5] This characteristic is pivotal in addressing the challenges associated with the large and often lipophilic nature of PROTAC molecules, which can lead to poor solubility and limited cell permeability.[1]
Key advantages of using PEG linkers include:
-
Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the aqueous solubility of PROTACs.[1]
-
Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield the polar surface area, creating a more compact structure amenable to crossing the cell membrane.[1][6] However, excessive PEGylation can decrease cellular uptake, necessitating empirical optimization for each PROTAC system.[1]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ubiquitin ligase.[6][7] A linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive complex.[7]
Data Presentation: Impact of PEG Linker Length on PROTAC Properties
The length of the PEG linker is a critical parameter that must be optimized to achieve maximal degradation efficiency. The following tables summarize the influence of PEG linker length on the physicochemical properties and degradation efficiency of representative PROTACs.
Table 1: Physicochemical Properties of a Representative PROTAC with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC 1 | Alkyl | 831.9 | 4.5 | 178.0 | 4 | 12 |
| PROTAC 2 | PEG2 | 875.0 | 3.6 | 187.0 | 4 | 13 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of PEGylated PROTACs.
Protocol 1: General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker. This example utilizes a "click chemistry" reaction for the second coupling step.
Materials:
-
POI ligand with a suitable functional group (e.g., alkyne)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N3)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate)
-
Solvents (e.g., DMF, t-BuOH/H2O)
-
Purification supplies (e.g., preparative HPLC)
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[1]
-
Add coupling reagents such as HATU and DIPEA.[1]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.[1]
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[1]
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.[1]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Purification of PEGylated PROTACs
The purification of PEGylated PROTACs can be challenging due to the physicochemical properties of both the PROTAC and the PEG chain.[8] A multi-step chromatographic approach is often necessary.
1. Size Exclusion Chromatography (SEC) - Initial Cleanup:
-
Objective: To remove unreacted small molecules and excess PEGylating reagent.[8]
-
Procedure:
-
Equilibrate the SEC column with an appropriate mobile phase.
-
Load the crude reaction mixture.
-
Elute the sample and collect fractions corresponding to the higher molecular weight PROTAC.
-
2. Ion Exchange Chromatography (IEX) - Intermediate Purification:
-
Objective: To separate the PEGylated PROTAC from unreacted PROTAC and other impurities based on charge.[9][]
-
Procedure:
-
Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of the PROTAC.
-
Equilibrate the column with a low ionic strength binding buffer.
-
Load the SEC-purified sample.
-
Wash the column to remove unbound impurities.
-
Elute the bound PROTAC using a linear gradient of a high ionic strength elution buffer.[8]
-
3. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:
-
Objective: To achieve high purity by separating the target PROTAC from closely related impurities.[8]
-
Procedure:
-
Select a suitable C4, C8, or C18 column.[8]
-
Equilibrate the column with a low percentage of organic mobile phase (e.g., acetonitrile (B52724) with 0.1% TFA).[8]
-
Inject the sample.
-
Elute the PROTAC using a gradient of increasing organic mobile phase.[8]
-
Protocol 3: Characterization of PEGylated PROTACs
1. Purity and Identity Confirmation:
-
LC-MS: To confirm the molecular weight of the synthesized PROTAC and assess its purity.
-
NMR Spectroscopy (¹H and ¹³C): To provide detailed structural information and confirm the covalent linkages between the ligands and the PEG linker.[11]
2. Functional Characterization:
-
Target Engagement Assays: To confirm that the PROTAC binds to the POI and the E3 ligase. Techniques such as NanoBRET or Surface Plasmon Resonance (SPR) can be used.[6]
-
Western Blotting: To measure the degradation of the target protein in cells treated with the PROTAC. This is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Cell Permeability Assays: To assess the ability of the PROTAC to cross the cell membrane. The Caco-2 permeability assay is a common method.[6][12]
Visualization of Key Concepts
The following diagrams illustrate the fundamental concepts in PROTAC design and synthesis.
Caption: A typical workflow for the design and evaluation of PROTACs.[1]
Caption: PROTAC-mediated protein degradation pathway.[11]
Caption: Decision-making workflow for PEG linker length optimization.
Conclusion
PEG linkers are indispensable in the design of effective PROTACs, providing a means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is evolving towards more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further elucidate the complex interplay between the linker, the POI, and the E3 ligase, paving the way for the design of PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection reaction is incomplete. What are the common causes?
Incomplete Boc deprotection is a frequent issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical. It must ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1][2]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the reaction sites, leading to incomplete deprotection.[3] Interestingly, one study found that 100% TFA might cause less resin swelling compared to a 55% TFA solution in DCM, resulting in lower purity of the final peptide.[3][4]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively assess the reaction. The deprotected product, being more polar, will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise and quantitative evaluation of the reaction, enabling the quantification of the starting material, the desired product, and any side products.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]
Q3: I'm observing unexpected side products. What could they be and how can I minimize them?
Side reactions can occur during Boc deprotection, primarily due to the generation of the reactive tert-butyl cation.[6]
-
S-Alkylation: The nucleophilic sulfur atom in methionine residues can be alkylated by the tert-butyl cation.[3]
-
T-Butylation of other nucleophilic residues: Other electron-rich amino acid residues like tryptophan can also be susceptible to alkylation by the tert-butyl cation.[7]
-
Trifluoroacetylation: In some cases, trifluoroacetyl esters can form on free hydroxyl groups, especially when using TFA.[8]
To minimize these side reactions, the use of "scavengers" is highly recommended. Scavengers are reagents that trap the reactive carbocations.
Troubleshooting Guide
Problem: Incomplete Deprotection
If you have confirmed incomplete deprotection using one of the analytical methods mentioned above, consider the following troubleshooting steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if you are using 20% TFA in DCM, try increasing it to 50%.[1]
-
Extend Reaction Time: Monitor the reaction at regular intervals (e.g., 30 min, 1 hour, 2 hours) to determine the optimal time required for complete conversion.[3]
-
Increase Reaction Temperature: If extending the reaction time at room temperature is not effective, consider gently heating the reaction. However, be cautious as this may also increase the rate of side reactions.
-
Use a Stronger Acid System: If TFA is not effective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.[1][9]
Workflow for Troubleshooting Incomplete Boc Deprotection
Caption: A stepwise workflow for troubleshooting incomplete Boc deprotection.
Quantitative Data Summary
The following tables provide a summary of common reaction conditions and scavengers used for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration (v/v) | Solvent | Typical Time | Temperature (°C) |
| Trifluoroacetic Acid (TFA) | 20-55% | Dichloromethane (DCM) | 30 min - 2 h | 0 to Room Temp |
| Trifluoroacetic Acid (TFA) | 100% | Neat | 5 - 30 min | Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 2 - 16 h | Room Temp |
Table 2: Common Scavengers to Minimize Side Reactions
| Scavenger | Concentration (v/v) | Target Side Reaction |
| Triisopropylsilane (TIS) | 2.5-5% | General tert-butyl cation scavenger, protects tryptophan.[7] |
| Water | 2.5-5% | Often used in combination with other scavengers to suppress trifluoroacetylation.[7][8] |
| Thioanisole | 5% | Particularly effective for protecting methionine residues.[7] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Very effective for protecting sulfur-containing residues.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol outlines a general procedure for the removal of a Boc protecting group from a PEG linker in solution.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.[2]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[2]
-
If the substrate is susceptible to side reactions, add a scavenger such as TIS (2.5-5% v/v).[2]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][2]
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol provides an alternative method using a stronger acid.
Materials:
-
Boc-protected PEG linker
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.
-
Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.[9]
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.[9]
-
Upon completion, the solvent can be removed in vacuo to yield the crude hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized as described in Protocol 1.[9]
Chemical Transformation of Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microsaic.com [microsaic.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
side products in N-(Azido-PEG2)-N-Boc-PEG3-acid reactions
Welcome to the technical support center for N-(Azido-PEG2)-N-Boc-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this heterobifunctional PEG linker.
Experimental Workflow Overview
This compound is a versatile linker with three key functional groups: a carboxylic acid for coupling to primary amines, a Boc-protected amine that can be deprotected to reveal a primary amine, and an azide (B81097) group for click chemistry or reduction to an amine. The order of reactions is critical and will depend on the specific conjugation strategy. A common workflow involves:
-
EDC/NHS Coupling: The terminal carboxylic acid is activated with EDC and NHS to form an NHS ester, which then reacts with a primary amine on the target molecule.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to expose the primary amine.
-
Azide Reaction: The terminal azide can be used for "click" chemistry (e.g., with an alkyne) or can be reduced to a primary amine (e.g., via a Staudinger reaction).
Below is a diagram illustrating a typical experimental workflow.
Caption: A typical experimental workflow for using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of reactions when using this compound?
The optimal order depends on the stability of your target molecules. A common strategy is:
-
Couple the carboxylic acid to your first molecule using EDC/NHS chemistry.
-
Deprotect the Boc group to reveal the amine.
-
Couple a second molecule to the newly exposed amine or use the azide for click chemistry.
Q2: Is the azide group stable under the conditions used for EDC/NHS coupling and Boc deprotection?
Generally, yes. The azide group is stable under the mildly acidic to neutral conditions of EDC/NHS coupling.[1] It is also stable to the strong acidic conditions of Boc deprotection with trifluoroacetic acid (TFA), provided that appropriate scavengers are used.[2]
Q3: What are scavengers and why are they necessary during Boc deprotection?
During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate sensitive residues on your molecule, leading to side products.[3] Scavengers are added to the reaction mixture to trap these cations.[3]
Q4: Can I perform the azide reaction (e.g., click chemistry) before Boc deprotection?
Yes, this is a viable alternative strategy. The choice depends on the compatibility of your reaction partners with the reagents used in each step.
Troubleshooting Guides
EDC/NHS Coupling of the Carboxylic Acid
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow them to warm to room temperature before opening to prevent condensation.[4] |
| Incorrect pH for activation or coupling. | Ensure the activation buffer (e.g., MES) is pH 4.5-6.0 and the coupling buffer (e.g., PBS) is pH 7.2-8.0.[4] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[5][6] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[7] | |
| Precipitation of Protein/Molecule during Reaction | High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG linker. |
| Incorrect buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability. |
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[5][6] |
| 8.6 | 4°C | 10 minutes[5][6] |
This method separates the activation of the carboxyl group from the amine coupling, which can help minimize undesirable side reactions.[8]
-
Activation:
-
Dissolve this compound in an amine-free buffer (e.g., MES, pH 5-6).
-
Add EDC (e.g., 10-fold molar excess) and NHS (e.g., 20-fold molar excess).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated PEG linker to your amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the reaction by adding an amine-containing buffer like Tris or glycine.
-
Caption: Reaction pathway for EDC/NHS coupling showing the desired reaction and hydrolysis side reaction.
Boc Deprotection
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a stronger acid system like 4M HCl in dioxane.[9] |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress by TLC or LC-MS.[9] | |
| Formation of Side Products | Alkylation by tert-butyl cations. | Add scavengers to the deprotection cocktail. Triisopropylsilane (TIS) and water are effective and safe for the azide group.[2][3] |
| Reduction of the azide group. | Avoid using thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT).[2] |
| Scavenger Cocktail (TFA/Scavenger/H₂O) | % Azide Reduction | Notes |
| 95% / 2.5% TIS / 2.5% | < 1% | Recommended for azide-containing molecules.[2] |
| 95% / 2.5% EDT / 2.5% | > 50% | EDT is a strong reducing agent and should be avoided.[2] |
-
Preparation:
-
Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM).
-
Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[2]
-
-
Reaction:
-
Add the deprotection cocktail to the dissolved compound.
-
Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[9]
-
The resulting TFA salt can often be used directly in the next step, or neutralized with a mild base.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of PEGylated Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving the solubility of your PEGylated conjugates. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to help you overcome common challenges in your research and development.
Frequently Asked Questions (FAQs)
Q1: Why is my PEGylated conjugate poorly soluble?
A1: Several factors can contribute to the poor solubility of a PEGylated conjugate. These include the intrinsic properties of the parent molecule (protein, peptide, or small molecule), the characteristics of the attached polyethylene (B3416737) glycol (PEG), the degree and sites of PEGylation, and the formulation conditions.[1][2] Aggregation can also occur during the PEGylation reaction or subsequent purification and storage, leading to insolubility.[2]
Q2: How does PEGylation improve the solubility of a conjugate?
A2: PEG is a hydrophilic polymer that, when conjugated to a molecule, can increase its hydrodynamic radius and create a hydration shell.[3][4] This "shielding" effect can mask hydrophobic regions of the parent molecule, preventing self-aggregation and increasing its solubility in aqueous solutions.[5][6]
Q3: Can the choice of PEG reagent affect the solubility of the final conjugate?
A3: Absolutely. The molecular weight, structure (linear vs. branched), and activation chemistry of the PEG reagent can all influence the solubility of the resulting conjugate.[7] Larger PEGs generally provide a greater solubilizing effect but can also lead to steric hindrance and a potential loss of biological activity. The choice of linker chemistry can also impact the stability and solubility of the conjugate.[4]
Q4: What are the key parameters to optimize during the PEGylation reaction to ensure good solubility?
A4: To achieve optimal solubility, it is crucial to control several reaction parameters, including the protein concentration, the molar ratio of PEG to the protein, the reaction pH and temperature, and the reaction time.[7] Optimization of these parameters can help control the degree of PEGylation and minimize the formation of insoluble aggregates.[8]
Q5: How can I assess the solubility of my PEGylated conjugate?
A5: Several methods can be used to determine the solubility of your PEGylated conjugate. A common technique is the polyethylene glycol (PEG) precipitation assay, which provides a relative measure of solubility.[9][10] Other methods include turbidimetric assays and direct measurement of the protein concentration in the supernatant of a saturated solution using techniques like UV-Vis spectroscopy.[11]
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you might encounter with the solubility of your PEGylated conjugates and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Precipitation during the PEGylation reaction | - High protein concentration.- Inappropriate buffer conditions (pH, ionic strength).- Unfavorable reaction temperature. | - Perform the reaction at a lower protein concentration.- Screen different buffer pH values and ionic strengths to find the optimal conditions for your protein's stability.- Lower the reaction temperature (e.g., to 4°C) to slow down the reaction and potentially reduce aggregation.[12] |
| The purified PEGylated conjugate is soluble initially but precipitates upon storage | - Suboptimal storage buffer (pH, excipients).- Freeze-thaw instability.- Residual impurities promoting aggregation. | - Optimize the storage buffer by screening different pH values and adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine).- Aliquot the purified conjugate into single-use vials to avoid repeated freeze-thaw cycles.- Ensure high purity of the final product by using appropriate purification methods like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[][14] |
| Low recovery of the PEGylated conjugate after purification due to insolubility | - Aggregation of the conjugate on the chromatography column.- The chosen purification method is not suitable for the conjugate. | - For SEC, ensure the mobile phase is optimized to prevent non-specific interactions. The addition of arginine to the mobile phase can sometimes help.[15]- For IEX, the "charge shielding" effect of PEG can alter the protein's interaction with the resin. Optimizing the pH and using a shallow salt gradient for elution can improve recovery.[16]- Consider using a different purification technique, such as Hydrophobic Interaction Chromatography (HIC), which separates based on hydrophobicity.[] |
| Formation of visible aggregates in the final product solution | - The degree of PEGylation is too high, leading to intermolecular cross-linking.- The parent protein is prone to aggregation. | - Reduce the molar ratio of PEG to protein in the PEGylation reaction to favor mono-PEGylation.- Optimize the reaction conditions (pH, temperature) to control the reaction kinetics.- Consider site-specific PEGylation to control the location of PEG attachment and avoid modification of regions prone to aggregation.[17][18] |
Quantitative Data Summary
The following tables provide a summary of representative data illustrating the impact of PEGylation on protein solubility and the effect of different PEG characteristics.
Table 1: Enhancement of Protein Solubility through PEGylation
| Protein | Unmodified Solubility (mg/mL) | PEGylated Solubility (mg/mL) | Fold Increase | Reference |
| Interferon-alpha | ~1 | >30 | >30 | [17][18] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | ~0.5 | >20 | >40 | [3][19] |
| Lysozyme | High | Increased stability at high concentrations | N/A | [20] |
Table 2: Influence of PEG Molecular Weight on Conjugate Properties
| PEG Molecular Weight (kDa) | Hydrodynamic Radius (nm) | Elution in SEC | Potential Impact on Solubility |
| 5 | Smaller | Later elution | Moderate increase |
| 20 | Larger | Earlier elution | Significant increase |
| 40 | Largest | Earliest elution | Highest increase, but potential for reduced activity |
Note: The data in these tables are compiled from multiple sources and are intended to be representative. Actual results will vary depending on the specific protein, PEG reagent, and experimental conditions.
Experimental Protocols
Protocol 1: General Protein PEGylation
This protocol describes a general method for the covalent attachment of an amine-reactive PEG (e.g., mPEG-NHS ester) to a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
mPEG-NHS ester reagent
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (SEC or IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer or a suitable organic solvent like DMSO.
-
PEGylation Reaction: Add the dissolved PEG reagent to the protein solution at a desired molar excess (e.g., 5:1 to 20:1 PEG:protein).
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 4°C for 1-2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.[][14]
Protocol 2: Purification of PEGylated Conjugates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is effective for removing unreacted PEG and smaller protein species from the larger PEGylated conjugate.[14]
Materials:
-
PEGylated protein reaction mixture
-
SEC column with an appropriate molecular weight range
-
Mobile phase (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Loading: Load the PEGylation reaction mixture onto the column. The sample volume should typically be less than 5% of the column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute from the column. The PEGylated conjugate will typically elute first, followed by the unreacted protein and then the unreacted PEG.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify and pool the fractions containing the purified PEGylated conjugate.
Protocol 3: Aqueous Solubility Assessment by PEG Precipitation
This method provides a relative measure of protein solubility by determining the concentration of PEG required to induce precipitation.[10][11]
Materials:
-
Purified PEGylated conjugate
-
A series of PEG solutions of varying concentrations (e.g., 0-40% w/v PEG 6000) in a suitable buffer
-
96-well microplate
-
Plate reader capable of measuring absorbance at 280 nm
Procedure:
-
Sample Preparation: Prepare a stock solution of your PEGylated conjugate at a known concentration in the desired buffer.
-
Plate Setup: In a 96-well plate, mix your protein solution with the different concentrations of PEG solutions to a final constant protein concentration.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant from each well to a new UV-transparent 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm.
-
Data Analysis: Plot the protein concentration in the supernatant against the PEG concentration. The concentration of PEG at which 50% of the protein has precipitated (C50) can be used as a measure of relative solubility. A higher C50 value indicates greater solubility.
Visualizations
Caption: General experimental workflow for PEGylation and solubility assessment.
Caption: Troubleshooting workflow for improving the solubility of PEGylated conjugates.
References
- 1. conductscience.com [conductscience.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 4. Protein formulation by PEGylation | PDF [slideshare.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Site-Specific PEGylation Enhances the Pharmacokinetic Properties and Antitumor Activity of Interferon Beta-1b - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-specific PEGylation enhances the pharmacokinetic properties and antitumor activity of interferon beta-1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison between a single dose of PEG G-CSF and multiple doses of non-PEG G-CSF: a systematic review and meta-analysis from Clinical Practice Guidelines for the use of G-CSF 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of protein aggregation during my PEGylation experiment?
A1: Protein aggregation can manifest in several ways. Visually, you may notice turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[1] Analytically, techniques such as Size Exclusion Chromatography (SEC) will reveal the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1]
Q2: What are the primary causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a complex issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large, often insoluble aggregates.[1]
-
High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition significantly impact a protein's stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally considered a protein stabilizer, its interaction with the protein surface can sometimes induce conformational changes that favor aggregation. The size and structure of the PEG molecule can influence these interactions.[1]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in a supposedly monofunctional PEG reagent can lead to unintentional cross-linking and aggregation.[1]
Q3: How does the pH of the reaction buffer affect protein aggregation during PEGylation?
A3: The pH of the reaction is a critical parameter that influences both the reaction rate and the specificity of PEGylation, which in turn can impact aggregation.[3] For instance, when targeting N-terminal PEGylation with mPEG-aldehyde, a lower pH (around 5.0-6.5) can favor the selective modification of the N-terminal alpha-amine over lysine's epsilon-amine due to differences in their pKa values.[3] This selectivity can reduce the extent of multi-PEGylation and subsequent aggregation. Conversely, neutral to high pH (7.0 and above) increases the reactivity of lysine (B10760008) residues, potentially leading to a higher degree of PEGylation and an increased risk of aggregation if the protein's stability is compromised.[3]
Q4: Can the molar ratio of PEG to protein influence aggregation?
A4: Yes, the molar ratio of the PEG reagent to the protein is a crucial factor. A higher molar excess of PEG can drive the reaction towards completion but also increases the risk of multi-PEGylation, where multiple PEG chains are attached to a single protein molecule.[1] This extensive modification can sometimes lead to aggregation. It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and progressively increase it while monitoring for both the desired degree of PEGylation and the formation of aggregates.[1]
Q5: What role do stabilizing excipients play in preventing aggregation?
A5: Stabilizing excipients are additives that can be included in the reaction buffer to help maintain protein stability and prevent aggregation.[1][4] They function through various mechanisms, such as preferential exclusion, which enhances protein stability, and the suppression of non-specific protein-protein interactions.[1][4]
Troubleshooting Guides
Problem: I am observing significant precipitation in my PEGylation reaction.
Solution:
-
Review your PEG Reagent: If you are using a bifunctional PEG linker, there is a high risk of intermolecular cross-linking.[1] Consider switching to a monofunctional PEG reagent to prevent the formation of protein-PEG-protein bridges.[1]
-
Optimize Reaction Conditions: Systematically screen key reaction parameters to identify conditions that minimize aggregation. This can be done by varying one parameter at a time while keeping others constant.[1]
-
Protein Concentration: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, starting from a low ratio (e.g., 1:1, 5:1, 10:1, 20:1).[1][5]
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.[1]
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lowering the temperature can slow down the reaction rate and may favor more controlled modification.[1]
-
-
Incorporate Stabilizing Excipients: The addition of stabilizers to the reaction buffer can significantly reduce aggregation. Refer to the table below for common excipients and their recommended concentrations.
-
Control the Rate of Addition: Instead of adding the PEG reagent all at once, try a slow, stepwise addition. This can help maintain a lower instantaneous concentration of the PEG reagent and promote more controlled PEGylation.[1]
Data Presentation
Table 1: Common Stabilizing Excipients for Preventing Protein Aggregation During PEGylation
| Excipient Category | Examples | Recommended Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Known to suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1] |
Experimental Protocols
Protocol 1: Systematic Screening of PEGylation Conditions to Minimize Aggregation
This protocol provides a framework for systematically optimizing key reaction parameters to identify conditions that reduce protein aggregation during PEGylation.
Materials:
-
Purified, monomeric protein of interest
-
Activated monofunctional PEG reagent (e.g., mPEG-NHS, mPEG-aldehyde)
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Ensure buffers do not contain primary amines (e.g., Tris) if you are targeting amine groups on the protein. Suitable buffers include phosphate-buffered saline (PBS) and HEPES.[1]
-
Stock solutions of stabilizing excipients (optional, see Table 1)
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine)
-
96-well microplate or microcentrifuge tubes
-
Analytical instrument for aggregation analysis (e.g., SEC-HPLC system, DLS instrument)
Procedure:
-
Experimental Design: Design a matrix of experiments to test different combinations of protein concentration, PEG:protein molar ratio, pH, and temperature.
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, add the appropriate volume of the protein solution to achieve the desired final concentration.
-
Add the corresponding reaction buffer and any stabilizing excipients being tested.
-
Initiate the reaction by adding the activated PEG reagent at the desired molar ratio.
-
-
Incubation: Incubate the reactions at the designated temperatures for a set period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching solution to consume the excess reactive PEG.
-
Analysis: Analyze the samples for the extent of aggregation using a suitable analytical technique. Size Exclusion Chromatography (SEC) is highly recommended for quantifying soluble aggregates.
Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for quantifying the percentage of monomer, dimer, and higher molecular weight aggregates in a PEGylated protein sample.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column with an appropriate molecular weight fractionation range
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)[6]
-
PEGylated protein sample
-
Low-protein-binding 0.1 or 0.22 µm syringe filters[1]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[1]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]
-
Injection: Inject a defined volume of the filtered sample onto the equilibrated SEC column.
-
Data Acquisition: Collect the chromatogram by monitoring the absorbance at a suitable wavelength (typically 280 nm for proteins).
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric PEGylated protein, dimers, and any higher molecular weight species based on their elution times.
-
Integrate the area of each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Workflow for optimizing PEGylation conditions to minimize protein aggregation.
Caption: A decision tree for troubleshooting protein aggregation during PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. efce.ch.bme.hu [efce.ch.bme.hu]
Technical Support Center: Optimizing pH for NHS Ester Conjugation Reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is typically in the range of 8.3 to 8.5.[1][2][3] This is because the reaction is strongly pH-dependent.[1][2][3][4] At a lower pH, the primary amine groups on your molecule of interest are protonated (-NH3+), making them non-nucleophilic and thus, unreactive with the NHS ester.[4][5][6] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired reaction with the amine (aminolysis) and reduces the overall efficiency of the conjugation.[1][4][5][7]
Q2: Which buffers are recommended for NHS ester conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[7][8][9] A frequently recommended choice is a 0.1 M sodium bicarbonate solution or 0.1 M phosphate buffer at a pH of 8.3-8.5.[1][3][5] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this will slow down the reaction rate and may necessitate longer incubation times.[10]
Q3: Are there any buffers I should avoid?
Yes, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][7][8][9] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation yields.[9] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[7][8]
Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[7] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][2][7][9] It is critical to use high-quality, amine-free DMF, as any impurities can react with the NHS ester.[1][2]
Q5: At what temperature should I perform the conjugation reaction?
NHS ester conjugations are typically performed at room temperature for 1 to 4 hours or at 4°C overnight.[1][3][7][8] The optimal temperature and time will depend on the specific reactants and their stability.
Q6: Can NHS esters react with other amino acids besides lysine (B10760008)?
While highly selective for primary amines (N-terminus and lysine residues), NHS esters can exhibit side reactions with other nucleophilic amino acid side chains, particularly at higher pH.[6] Significant side reactions have been reported with serine and threonine, leading to the formation of less stable O-acyl adducts.[6] Cysteine and histidine can also react.[6] To minimize these side reactions, it is advisable to work within the optimal pH range of 7.2-8.5.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The pH of the reaction buffer is outside the optimal 8.3-8.5 range.[1][2][3] | Verify the pH of your reaction buffer. For large-scale reactions, monitor the pH during the reaction as the hydrolysis of the NHS ester can cause it to decrease.[1][3] |
| NHS Ester Hydrolysis: The NHS ester has been hydrolyzed due to exposure to moisture or high pH.[5][7][11] | Prepare the NHS ester solution immediately before use.[1] Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C.[1] Avoid repeated freeze-thaw cycles. | |
| Inactive NHS Ester: The NHS ester reagent may have degraded over time. | Test the activity of your NHS ester. A simple method involves measuring the absorbance at 260-280 nm before and after intentional hydrolysis with a strong base, as the NHS leaving group absorbs in this range.[7][12] | |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).[7][8][9] | Use an amine-free buffer such as phosphate, bicarbonate, or borate.[7][8][9] | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent: The concentration of DMSO or DMF used to dissolve the NHS ester is too high. | The final concentration of the organic solvent should typically be between 0.5% and 10%.[9] |
| Protein Instability: The protein is not stable at the reaction pH or temperature. | Consider performing the reaction at a lower pH (e.g., 7.4), although this will require a longer reaction time.[10] Alternatively, perform the reaction at 4°C.[7][8] | |
| Inconsistent Results | Variable Reagent Quality: The quality of the NHS ester or the organic solvent (DMF) may vary between experiments. | Use high-quality, fresh reagents. Ensure DMF is amine-free.[1][2] |
| Inaccurate pH Measurement: The pH meter is not calibrated correctly. | Calibrate your pH meter before preparing the reaction buffer. |
Data Presentation
Table 1: Effect of pH on the Stability of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[5]
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [7][8][11] |
| 8.6 | 4 | 10 minutes | [7][8][11] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[1][5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1][5]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1][5]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO.[1][5]
-
Conjugation Reaction: Add the dissolved NHS ester to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for your specific application, but a starting point is often a 5- to 20-fold molar excess of the NHS ester.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][3]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis.[1][2]
Mandatory Visualizations
Caption: NHS Ester Conjugation Reaction Mechanism.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
Caption: Relationship between pH, Amine Reactivity, and NHS Ester Hydrolysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating copper-induced toxicity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the copper catalyst in CuAAC reactions toxic to biological systems?
A1: The cytotoxicity of the copper catalyst in CuAAC reactions stems from several factors. The active catalytic species, Cu(I), can induce the formation of reactive oxygen species (ROS) through the reduction of molecular oxygen, particularly in the presence of a reducing agent like sodium ascorbate[1][2][3][4][5]. These ROS, which include hydrogen peroxide, superoxide, and hydroxyl radicals, can cause significant oxidative damage to cellular components such as proteins, DNA, and lipids, potentially leading to apoptosis or cell death[1][2][6]. Furthermore, free copper ions can bind to native amino acid residues (e.g., histidine) in proteins, potentially altering their structure and function[1][7]. Above micromolar concentrations, copper ions can cause severe cellular damage[1].
Q2: What are the primary strategies to overcome copper-induced cytotoxicity?
A2: There are three main strategies to address the issue of copper toxicity in CuAAC reactions[1]:
-
Ligand-Assisted CuAAC: This is the most common approach, where a chelating ligand is used to stabilize the Cu(I) ion. These ligands protect the copper from oxidation, reduce the generation of ROS, and can accelerate the reaction rate, allowing for lower, less toxic concentrations of copper to be used[3][6][8][9].
-
Chelation-Assisted CuAAC: This method involves designing the azide (B81097) reagent to include a chelating group, which helps to position the copper catalyst near the alkyne, thereby increasing local catalyst concentration and reaction efficiency[1][10].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry variant eliminates the need for a copper catalyst altogether. It uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which is highly reactive towards azides due to its ring strain[6][11][12][13][14][15]. This approach is ideal for applications in living systems where copper toxicity is a major concern[6][11][15].
Q3: What are copper-chelating ligands and which one should I choose?
A3: Copper-chelating ligands are molecules that bind to the Cu(I) ion, stabilizing it and preventing unwanted side reactions and toxicity[9]. The ligand's role is to maintain a sufficient concentration of the active Cu(I) catalyst, prevent its oxidation to the inactive Cu(II) state, accelerate the cycloaddition reaction, and reduce copper's cytotoxicity[9][16]. The choice of ligand often depends on the solvent system and specific application.
| Ligand | Primary Solubility | Key Features & Applications |
| TBTA | Organic Solvents | One of the first and most widely used ligands, but its insolubility in water limits its use in bioconjugation[9]. |
| THPTA | Water | A water-soluble ligand ideal for bioconjugation in aqueous buffers. It effectively accelerates the reaction and protects biomolecules[2][8][9][17]. |
| BTTAA | Water | A newer-generation water-soluble ligand that can provide even faster reaction rates and further reduce cytotoxicity compared to older ligands[3][8][9]. |
| L-Histidine | Water | A natural amino acid that can effectively facilitate CuAAC. The Cu(I)-L-histidine complex has shown very low toxicity across multiple cell lines, making it a promising candidate for in-cell applications[1][18]. |
Q4: How do I remove the copper catalyst after the reaction is complete?
A4: Removing residual copper is often crucial, especially for downstream applications involving live cells or in vivo studies[12]. Several methods can be employed:
-
Chelating Agents: Washing or performing dialysis with solutions containing a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common and effective method[16][19][20].
-
Chelating Resins: Commercially available resins such as Chelex 100 or Cuprisorb can be used to adsorb copper ions from the solution. However, care must be taken as these resins can sometimes bind to the biomolecule of interest[19][21][22].
-
Chromatography: For water-soluble products, solid-phase extraction (SPE) using C18 cartridges can effectively remove copper ions[20]. Size-exclusion chromatography (e.g., Sephadex LH-20) can also separate the product from copper ions[22].
Troubleshooting Guide
Problem: My reaction has a low or no product yield.
This is a common issue with several potential causes. Use the following logical workflow to diagnose the problem.
References
- 1. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Copper-free Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jenabioscience.com [jenabioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Click Chemistry Reactions with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding low yields in click chemistry reactions involving polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with PEG linkers?
Low yields in CuAAC reactions involving PEG linkers can arise from several factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2][3][4] PEG chains, especially longer ones, can sometimes chelate copper ions, reducing their catalytic activity.
-
Poor Reagent Quality: Degradation of azide (B81097) or alkyne functional groups on PEG linkers or biomolecules can lead to incomplete reactions.[5]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, low reactant concentrations, inappropriate solvents, non-optimal pH, or temperature can all negatively impact reaction efficiency.[5][6]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing down or preventing the reaction.[6]
-
Solubility Issues: While PEG linkers generally improve water solubility, poor solubility of one of the reactants in the chosen solvent can still lead to a heterogeneous reaction mixture and reduced reaction rates.[6][7]
-
Side Reactions: The presence of certain functional groups on the reacting molecules can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.
Q2: Can the length of the PEG linker affect the reaction yield?
Yes, the length of the PEG linker can influence the reaction outcome. While longer PEG chains can improve the solubility of hydrophobic molecules and reduce steric hindrance between bulky reactants, they can also introduce challenges.[2][7][8][9] Extremely long PEG chains might fold back and sterically hinder the reactive termini. Moreover, the increased number of ether oxygens in longer PEGs can enhance the chelation of copper catalysts in CuAAC reactions, potentially reducing the catalyst's effectiveness. Van Geel et al. observed that click conjugation can be improved with increased PEG chain length, up to a length of twelve units.[2]
Q3: I'm using a copper-free click chemistry approach (SPAAC) with a PEG linker, but my yields are still low. What could be the problem?
Even without a copper catalyst, low yields in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions can occur. Common culprits include:
-
Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can be unstable under certain conditions, such as acidic environments or during prolonged storage, leading to degradation.[6][10]
-
Steric Hindrance: Similar to CuAAC, bulky groups near the reactive azide or cyclooctyne (B158145) can impede the reaction.[6] Introducing a PEG linker is often a strategy to mitigate this.[6]
-
Solubility Issues: If one of the reactants is not fully dissolved, the reaction rate will be significantly reduced.[6]
-
Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne will result in the incomplete consumption of the limiting reagent.[6]
-
Suboptimal Reaction Conditions: Factors like pH and buffer composition can significantly impact the kinetics of SPAAC reactions.[5][6]
Q4: How can I improve the solubility of my PEGylated reactants?
While PEGs are known for enhancing solubility, issues can still arise, especially with large, hydrophobic biomolecules.[7] Consider these strategies:
-
Solvent Optimization: For CuAAC, a variety of organic and aqueous solvents can be used.[11][12][13] Experiment with co-solvents like DMSO or DMF in aqueous buffers to improve the solubility of hydrophobic reactants.
-
PEG Chain Length: If working with a very hydrophobic molecule, a longer PEG linker may be necessary to achieve adequate solubility.[7]
-
Branched vs. Linear PEGs: Branched PEGs can offer superior shielding effects and improved solubility for hydrophobic drugs compared to linear PEGs.[7]
Q5: What are the best practices for purifying my PEGylated click chemistry product?
Purification of PEGylated products can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted starting materials, and multi-PEGylated species.[14][15][] Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from smaller unreacted molecules and excess PEG.[14][]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge. The PEG chain can shield the charges on the protein surface, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the unreacted protein.[14][]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary technique to IEX for purifying PEGylated proteins.[]
-
Complexation with MgCl2: A novel approach involves complexation with magnesium chloride (MgCl2) to transform oily or gel-like PEG compounds into solid complexes, which can simplify handling and purification.[17]
Troubleshooting Guides
Low Yield in CuAAC Reactions
If you are experiencing low yields in your copper-catalyzed click chemistry reaction with a PEG linker, follow this troubleshooting guide.
Troubleshooting Decision Tree for Low CuAAC Yield
Caption: Troubleshooting workflow for low yield CuAAC reactions.
| Issue | Recommended Solution |
| Catalyst Inactivation | Use a freshly prepared Cu(I) source or generate it in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[2][3] Add a copper-stabilizing ligand such as THPTA or BTTAA to prevent oxidation and disproportionation.[12][18] Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Steric Hindrance | If feasible, redesign the linker to be longer to distance the reactive groups from bulky substituents.[2] |
| Suboptimal Reactant Ratio | Empirically test different stoichiometric ratios of the azide and alkyne. A slight excess of the less valuable or more soluble reactant is a common starting point. |
| Low Reactant Concentration | Increase the concentration of the reactants if solubility permits. |
| Precipitation during reaction | This may indicate aggregation of reactants or product, or precipitation of the copper catalyst.[19] Try different solvents or co-solvents to improve solubility. Ensure the ligand concentration is sufficient to keep the copper in solution. |
Low Yield in SPAAC Reactions
For copper-free click chemistry, use the following guide to troubleshoot low yields.
| Issue | Recommended Solution |
| Degradation of Strained Alkyne | Store strained cyclooctyne reagents (e.g., DBCO, BCN) at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.[5][6] Prepare solutions fresh before each experiment. Avoid acidic conditions if the cyclooctyne is known to be unstable.[6] |
| Inefficient Reaction Kinetics | Optimize the reaction buffer and pH. For example, HEPES buffer at a slightly alkaline pH (7.5-8.5) can sometimes lead to higher reaction rates than PBS.[5] Increase the reaction temperature (e.g., to room temperature or 37°C) and extend the reaction time, monitoring progress by an appropriate analytical method.[5] |
| Steric Hindrance | If the azide or alkyne group is sterically hindered, consider using a PEG linker or a longer PEG spacer to increase its accessibility.[6][20] |
| Solubility Issues | If reactants are not fully soluble, consider using co-solvents like DMSO or DMF. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Test Reaction
This protocol is designed to test the viability of the click reaction with your PEGylated substrate.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized PEG linker in deionized water or an appropriate buffer.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO, water).
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare this solution fresh).
-
Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in deionized water.
-
-
Reaction Setup (Final volume: 100 µL):
-
In a microcentrifuge tube, add 10 µL of the 10 mM azide-PEG stock solution (final concentration: 1 mM).
-
Add 10 µL of the 10 mM alkyne-molecule stock solution (final concentration: 1 mM).
-
Add 2 µL of the 50 mM ligand stock solution (final concentration: 1 mM).
-
Add 1 µL of the 50 mM CuSO₄ stock solution (final concentration: 0.5 mM).
-
Vortex the mixture gently.
-
Initiate the reaction by adding 5 µL of the 100 mM sodium ascorbate stock solution (final concentration: 5 mM).
-
Add 62 µL of buffer (e.g., PBS or HEPES) to bring the final volume to 100 µL.
-
Vortex the mixture gently.
-
-
Incubation:
-
Analysis:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the triazole product.
-
Protocol 2: General Procedure for a Small-Scale SPAAC Test Reaction
This protocol outlines a basic procedure for a copper-free click reaction.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized PEG linker in a suitable buffer (e.g., PBS, HEPES, pH 7.4).
-
Prepare a 10 mM stock solution of the strained alkyne (e.g., DBCO-functionalized molecule) in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup (Final volume: 100 µL):
-
In a microcentrifuge tube, add 10 µL of the 10 mM azide-PEG stock solution (final concentration: 1 mM).
-
Add 10 µL of the 10 mM strained alkyne stock solution (final concentration: 1 mM).
-
Add 80 µL of buffer to bring the final volume to 100 µL.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne.[5]
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS or another appropriate analytical technique to confirm product formation.
-
Visualizations
Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Click reaction ligands | BroadPharm [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying PROTACs with PEG Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PROTACs with PEG linkers so challenging?
A1: The purification of PEGylated PROTACs presents several difficulties stemming from their inherent physicochemical properties. PROTACs themselves are often large and lipophilic, making them challenging to handle.[1] The addition of a PEG linker, while beneficial for solubility and in vivo stability, introduces further complexity.[2][3] PEG is a neutral, hydrophilic polymer, which can mask the physicochemical differences between the desired product and impurities, making separation difficult.[2] This often results in co-elution with unreacted starting materials and other PEG-related species.[2]
Q2: What are the common impurities encountered when synthesizing and purifying PEGylated PROTACs?
A2: The reaction mixture after PEGylation can be complex. Common impurities include:
-
Unreacted PROTAC molecules.[2]
-
Excess PEGylating reagent.[2]
-
Byproducts from the PEGylation reaction.[2]
-
A heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains (PEGamers).[2]
-
Positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[2]
-
Byproducts from side reactions, such as nucleophilic acyl substitution in the synthesis of some pomalidomide-based PROTACs, which can co-elute with the final product during HPLC purification.[2]
Q3: What is the role of the PEG linker in a PROTAC?
A3: The PEG linker is not just a spacer; it critically influences the efficacy and drug-like properties of the PROTAC.[1] PEG linkers are composed of repeating ethylene (B1197577) glycol units that provide a balance of flexibility and hydrophilicity.[1] This helps to address the challenges of poor solubility and limited cell permeability often associated with the large and lipophilic nature of PROTACs.[1] The length and flexibility of the PEG linker are also crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is necessary for target protein degradation.[4]
Q4: How does the length of the PEG linker affect PROTAC activity and purification?
A4: The length of the PEG linker is a critical parameter that dictates the spatial orientation of the target protein and the E3 ligase.[4] An optimal linker length is necessary for the formation of a stable ternary complex.[4][5] A linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive complex.[4] From a purification standpoint, the length of the PEG chain influences the overall size and hydrophilicity of the PROTAC, which will affect its retention behavior in various chromatographic systems.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your PEGylated PROTAC.
Issue 1: Low Yield of Purified PEGylated PROTAC
| Potential Cause | Recommended Solution |
| Incomplete PEGylation Reaction | Optimize reaction conditions such as stoichiometry of reactants, reaction time, temperature, and pH.[2] |
| Product Aggregation | Add excipients like arginine to buffers to reduce protein-protein interactions. Optimize buffer pH and ionic strength.[2] |
| Denaturation During Purification | Use milder purification techniques like Hydrophobic Interaction Chromatography (HIC) instead of Reverse Phase-High Performance Liquid Chromatography (RP-HPLC). Perform purification at a lower temperature.[2] |
| Poor Recovery from Column | Ensure the chosen chromatography resin and buffers are compatible with your PROTAC. Check for non-specific binding to the column matrix. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted PROTAC Co-elutes with Product | Optimize the gradient in RP-HPLC or Ion Exchange Chromatography (IEX) to improve resolution. Consider using a different stationary phase (e.g., C4, C8, or C18 for RP-HPLC).[2] |
| Presence of PEG-related Impurities | A multi-step purification strategy is often necessary. Size Exclusion Chromatography (SEC) can be used as an initial step to remove excess PEGylating reagent and other small molecule impurities.[2] |
| Presence of Positional Isomers | High-resolution techniques like analytical scale RP-HPLC or IEX may be required. In some cases, separation may not be feasible with standard laboratory techniques.[2] |
Issue 3: Product Aggregation or Precipitation
| Potential Cause | Recommended Solution |
| High Protein Concentration | Decrease the amount of sample loaded onto the column or decrease the protein concentration by eluting with a linear gradient instead of steps. |
| Suboptimal Buffer Conditions | Screen for suitable conditions for solubility by varying pH, ionic strength, and the concentration of additives. |
| Nonspecific Hydrophobic Interactions | Add a non-ionic detergent (e.g., up to 2% Tween 20) or glycerol (B35011) (up to 20%) to the wash buffer to disrupt non-specific interactions. |
Experimental Protocols
1. Size Exclusion Chromatography (SEC) - Initial Cleanup
-
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEGylating reagent and reaction byproducts.[2][]
-
Column: Choose a column with a fractionation range appropriate for the molecular weight of your PEGylated PROTAC.
-
Mobile Phase: A buffer in which your PROTAC is soluble and stable (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Dissolve the crude reaction mixture in the mobile phase and filter through a 0.22 µm filter.
-
Inject the sample onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and analyze for the presence of the desired product.
-
2. Ion Exchange Chromatography (IEX) - Intermediate Purification
-
Objective: To separate the PEGylated PROTAC based on its net charge.[2][]
-
Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.[2]
-
Buffers:
-
Procedure:
3. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
-
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.[2]
-
Column: A C4, C8, or C18 column is typically used.[2]
-
Mobile Phases:
-
Procedure:
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General multi-step purification workflow for PEGylated PROTACs.
Caption: Troubleshooting decision tree for low purity of PEGylated PROTACs.
References
Technical Support Center: PEGylation Reactions & Steric Hindrance Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in PEGylation reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEGylation, and how does it affect my reaction?
A1: Steric hindrance in PEGylation refers to the spatial obstruction caused by the polyethylene (B3416737) glycol (PEG) chain, which can impede the reaction between the PEG reagent and the target functional groups on a molecule (e.g., protein, peptide).[1][2] This "shielding effect" can lead to several issues, including lower reaction efficiency, reduced yields of the desired PEGylated product, and the formation of PEGylation site isomers.[1][3][4] The size and structure (linear vs. branched) of the PEG polymer are major factors influencing the degree of steric hindrance.[5][6]
Q2: How does the molecular weight of PEG influence steric hindrance and PEGylation efficiency?
A2: The molecular weight of PEG is directly proportional to its chain length and, consequently, the steric hindrance it imposes.[7] Larger PEG molecules create a greater shielding effect, which can reduce the accessibility of reactive sites on the target molecule.[5][8] This can lead to a decrease in the overall reaction rate and efficiency.[7] While a higher molecular weight PEG can be beneficial for improving the pharmacokinetic properties of a biopharmaceutical, it often comes at the cost of reduced binding affinity and biological activity of the final conjugate due to steric hindrance.[9][10] Studies have shown that increasing PEG molecular weight can lead to a significant decrease in bioactivity.[5]
Q3: Can the structure of the PEG reagent (linear vs. branched) impact the reaction outcome?
A3: Yes, the structure of the PEG reagent plays a critical role. Branched PEGs can provide more effective surface masking of the conjugated protein compared to linear PEGs of a similar molecular weight.[11][12] This enhanced shielding can be advantageous in protecting the protein from proteolytic degradation but may also increase steric hindrance at the reaction site, potentially lowering the reaction yield or altering the distribution of PEGylated isomers.[11] The choice between a linear and branched PEG should be carefully considered based on the desired balance between reaction efficiency and the final properties of the conjugate.[6]
Q4: What are "PEGylation site isomers," and how does steric hindrance contribute to their formation?
A4: PEGylation site isomers are molecules that have the same number of PEG chains attached but at different locations on the protein or peptide.[3] Steric hindrance plays a significant role in determining which potential reaction sites are accessible to the PEG reagent.[1] For example, a reactive group located in a sterically crowded region of a protein may be less likely to be PEGylated than a group on a more exposed surface. This selective accessibility can lead to a mixture of different positional isomers in the final product.[3] Ion-exchange chromatography is an excellent analytical tool for separating and analyzing these isomers.[3]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during PEGylation reactions, with a focus on issues arising from steric hindrance.
Problem 1: Low Yield of Mono-PEGylated Product
Symptoms:
-
A significant amount of unreacted protein remains after the reaction.
-
The predominant products are di- or multi-PEGylated species instead of the desired mono-PEGylated form.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol Reference |
| High Steric Hindrance | - Reduce PEG Size: If feasible for the application, switch to a lower molecular weight PEG reagent to decrease steric hindrance.[5] - Optimize Reaction pH: Adjusting the pH can alter the reactivity of specific sites. For N-terminal PEGylation, a mildly acidic pH (6.5-7.5) can increase selectivity.[11][13] - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to overcome the energy barrier imposed by steric hindrance. Monitor for protein aggregation or degradation.[4] | Small-scale screening experiments are recommended to test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) and PEG-to-protein molar ratios.[13][14] Analyze the products at different time points (e.g., 1, 4, 12, 24 hours) using SDS-PAGE and size-exclusion chromatography (SEC) to determine optimal conditions.[13] |
| Suboptimal Molar Ratio | - Adjust PEG:Protein Ratio: A high excess of PEG can lead to multi-PEGylation. Conversely, too low a ratio results in incomplete reaction. Systematically screen different molar ratios (e.g., 1:1, 5:1, 10:1) to find the optimal balance.[15] | Perform a series of small-scale reactions with varying PEG:protein molar ratios. For example, for a target protein concentration of 1 mg/mL, add the PEG reagent to achieve final molar ratios of 1:1, 2:1, 5:1, and 10:1. Incubate for a fixed time and temperature, then analyze the product distribution by SEC-HPLC.[13] |
| Poor Reagent Quality | - Verify PEG Reagent Purity: Impurities or the presence of di-functional species in a mono-functional PEG reagent can lead to cross-linking and low yield of the desired product. Use high-quality reagents from reputable suppliers.[16] | The quality of mPEG aldehyde can be assessed using a reversed-phase HPLC assay after derivatization with p-aminobenzoic acid (PABA). The amount of active aldehyde can be determined from the peak area of the derivatized product.[3] |
Problem 2: Protein Aggregation During PEGylation
Symptoms:
-
Visible precipitation or turbidity in the reaction mixture.
-
Appearance of high molecular weight species in SEC analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol Reference |
| Intermolecular Cross-linking | - Use Monofunctional PEG: Ensure you are using a monofunctional PEG reagent if your goal is to attach single PEG chains. The presence of bifunctional PEGs can cause cross-linking.[15] - Controlled Reagent Addition: Add the PEG reagent slowly or in a stepwise manner to the protein solution. This can help to minimize localized high concentrations of the PEG reagent that might favor cross-linking.[15] | Dissolve the protein in a suitable reaction buffer (e.g., phosphate (B84403) buffer at a specific pH). Prepare a stock solution of the PEG reagent. Add the PEG solution to the protein solution dropwise with gentle stirring over a period of 30-60 minutes. Monitor the reaction for any signs of precipitation.[15] |
| Suboptimal Reaction Conditions | - Optimize Buffer Conditions: Screen different buffer systems and pH values to find conditions that maintain protein stability.[15] - Include Stabilizing Excipients: Add excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants to the reaction buffer to enhance protein stability and prevent aggregation.[15] | Before PEGylation, perform a buffer screening study. Prepare the protein in a matrix of buffers with varying pH (e.g., acetate (B1210297) pH 5.0, phosphate pH 6.0, 7.0, 8.0) and excipients (e.g., 250 mM sucrose, 100 mM arginine). Assess protein stability using techniques like dynamic light scattering (DLS) or turbidity measurements after a period of incubation. Select the buffer system that best maintains the protein in a monomeric state for the PEGylation reaction. |
Section 3: Visual Guides
The following diagrams illustrate key concepts and workflows related to steric hindrance in PEGylation.
Caption: Impact of PEG size on steric hindrance and reaction efficiency.
Caption: Troubleshooting workflow for low PEGylation yield.
Caption: Analytical workflow for characterizing PEGylation products.
References
- 1. espace.inrs.ca [espace.inrs.ca]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 10. creativepegworks.com [creativepegworks.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. youtube.com [youtube.com]
- 13. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. creativepegworks.com [creativepegworks.com]
Technical Support Center: Troubleshooting Unexpected PEG Linker Cleavage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unexpected cleavage of polyethylene (B3416737) glycol (PEG) linkers during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unexpected PEG linker cleavage?
Unexpected cleavage of PEG linkers is primarily caused by two chemical degradation pathways: hydrolysis and oxidation. The susceptibility of a PEG linker to cleavage is influenced by several factors including the chemical structure of the linker, pH of the reaction mixture, temperature, presence of certain reagents, and exposure to light and oxygen.[1][2][3]
-
Hydrolysis: The ether bonds in the PEG backbone are generally stable, but functional groups used for conjugation, such as esters, are susceptible to hydrolysis.[4][5] The rate of hydrolysis is highly dependent on the pH of the solution.[6][7]
-
Oxidation: The polyether chain of PEG can be degraded by reactive oxygen species. This process can be initiated by contaminants like residual metal ions, or exposure to air (oxygen) and light, especially at elevated temperatures.[4][5]
Q2: My PEG linker with an NHS ester is showing low conjugation efficiency. Could it be cleaving?
While the PEG backbone itself is likely stable, the N-hydroxysuccinimide (NHS) ester functional group is highly susceptible to hydrolysis, especially at neutral to basic pH.[1][6][8] This hydrolysis competes with the desired amidation reaction, leading to low conjugation efficiency. The half-life of an NHS ester can be as short as a few minutes at pH 9.0, while it is significantly longer at acidic pH.[6]
Troubleshooting Steps:
-
Control pH: Perform the conjugation reaction at a slightly acidic to neutral pH (6.0-7.5) to balance amine reactivity and NHS ester stability.
-
Fresh Reagents: Use freshly prepared or properly stored PEG-NHS ester to ensure its reactivity.
-
Reaction Time: Optimize the reaction time; prolonged reaction times can lead to significant hydrolysis of the NHS ester.
Q3: I am observing the loss of my payload from a maleimide-based PEG linker conjugate. What could be the cause?
Maleimide-thiol adducts (thioether bonds) can undergo a retro-Michael reaction, leading to the cleavage of the linker and release of the payload.[2][9][10][11][12] This process is influenced by the presence of other thiols in the reaction mixture and the pH. The thiosuccinimide ring formed after conjugation can also undergo hydrolysis, which can impact the stability of the adduct.[2][9][12]
Troubleshooting Steps:
-
Control Thiol Concentration: Minimize the concentration of free thiols in the solution after conjugation.
-
pH Adjustment: Maintain the pH in the range of 6.5-7.5 during conjugation to ensure the stability of the maleimide (B117702) group.[1]
-
Linker Design: Consider using next-generation maleimides that are designed to be more stable.[9]
Q4: Can reaction conditions other than pH affect my PEG linker's stability?
Yes, several other factors can contribute to unexpected cleavage:
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation of PEG linkers.[3]
-
Solvents: The choice of solvent can influence the rate of degradation. For example, the presence of water in organic solvents can lead to hydrolysis.[1]
-
Reagents: Certain reagents, such as strong acids, bases, or oxidizing agents, can cause cleavage of the PEG backbone or the linkage chemistry.[3][4] Residual catalysts from previous reaction steps can also promote degradation.[]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to unexpected PEG linker cleavage.
Symptom: Low Yield of PEGylated Product
If you are experiencing a lower than expected yield of your final PEGylated product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Hydrolysis of reactive groups (e.g., NHS ester) | Optimize reaction pH (typically 6.0-7.5 for NHS esters). Use fresh, high-purity PEGylation reagents. Minimize reaction time. |
| Incomplete reaction | Increase the molar excess of the PEGylation reagent. Ensure all reagents are fully dissolved. Optimize reaction temperature and stirring. |
| Side reactions | Characterize byproducts by LC-MS to understand side reactions. Adjust reaction conditions (e.g., pH, temperature) to disfavor byproduct formation. |
| Poor quality of reagents | Use high-purity starting materials and solvents. Store reagents under appropriate conditions (e.g., inert gas, low temperature) to prevent degradation.[14] |
Symptom: Observation of Unexpected Cleavage Products
If you have identified smaller molecular weight species in your reaction mixture, it may be due to linker cleavage.
| Potential Cause | Recommended Action |
| Hydrolysis of the linker | Analyze the effect of pH on cleavage. If cleavage increases at high or low pH, hydrolysis is likely the cause. Consider using a more stable linker chemistry (e.g., amide vs. ester). |
| Oxidative degradation | Purge reactions with an inert gas (e.g., argon or nitrogen) to remove oxygen. Use degassed solvents. Add a chelating agent (e.g., EDTA) to sequester trace metal ions that can catalyze oxidation. |
| Reaction with other components | Review all components in the reaction mixture for potential incompatibilities with the PEG linker. Perform control experiments by incubating the PEG linker with individual components to identify the source of cleavage. |
Quantitative Data on Linker Stability
The stability of a PEG linker is highly dependent on its chemical structure and the reaction conditions. The following tables provide a summary of the stability of common linker functionalities under different pH conditions.
Table 1: Half-life of PEG-NHS Ester Hydrolysis at Different pH Values
| pH | Half-life |
| 7.4 | > 120 minutes |
| 8.0 | ~36 minutes |
| 8.5 | ~10 minutes |
| 9.0 | < 9 minutes |
Data compiled from multiple sources.[6][15]
Table 2: Stability of Maleimide-Thiol Adducts
| Condition | Stability |
| Physiological pH (7.4) in the presence of thiols | Can undergo retro-Michael reaction and thiol exchange. Half-lives can range from hours to days depending on the specific structures.[9][10][11] |
| Acidic pH | The retro-Michael reaction is retarded at lower pH.[9] |
| High Temperature (>300°C) | Can undergo retro-Michael reaction.[11] |
Experimental Protocols
Protocol 1: Monitoring PEG Linker Stability by RP-HPLC
This protocol allows for the quantitative analysis of PEG linker degradation over time.
Materials:
-
PEGylated molecule of interest
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Reverse-phase HPLC system with UV detector
-
C18 column
Procedure:
-
Prepare solutions of your PEGylated molecule at a known concentration in the different pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.
-
Inject the aliquots onto the RP-HPLC system.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact PEGylated molecule from its degradation products.[16]
-
Monitor the absorbance at an appropriate wavelength (e.g., 220 nm or 280 nm).[16]
-
Quantify the peak area of the intact molecule at each time point to determine the rate of degradation.
Protocol 2: Identification of Cleavage Products by LC-MS/MS
This protocol helps to identify the exact site of cleavage within the PEG linker or at the conjugation site.
Materials:
-
Degraded sample from Protocol 1
-
LC-MS/MS system
-
Protease (e.g., trypsin) if the conjugate is a protein
-
Digestion buffer
Procedure:
-
If your conjugate is a protein, perform a standard in-solution or in-gel proteolytic digestion of the degraded sample.
-
Inject the digested (or undigested for small molecules) sample into the LC-MS/MS system.
-
Separate the peptides or molecules using a suitable C18 column and gradient.
-
Acquire MS and MS/MS data.
-
Analyze the MS/MS spectra to identify the fragments. The masses of the fragments will reveal the location of the cleavage. For PEGylated peptides, specialized software may be needed for data analysis.[17][18][19][20]
Visualizing Cleavage Mechanisms and Troubleshooting
Diagram 1: Common Hydrolytic Cleavage Sites in PEG Linkers
Caption: Hydrolytic cleavage often occurs at functional groups like esters and hydrazones.
Diagram 2: Oxidative Degradation Pathway of the PEG Backbone
Caption: Oxidative degradation of the PEG backbone is a radical-mediated process.
Diagram 3: Troubleshooting Workflow for Unexpected Linker Cleavage
Caption: A logical workflow for troubleshooting unexpected PEG linker cleavage.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Maleimide–thiol adducts stabilized through stretching: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. NHS-PEG-NHS [nanocs.net]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. communities.springernature.com [communities.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. researchgate.net [researchgate.net]
- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Immunogenicity of PEGylated Therapeutics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated therapeutics.
Troubleshooting Guides
This section addresses common experimental issues encountered when assessing the immunogenicity of PEGylated therapeutics.
Issue 1: High Background Signal in Anti-PEG ELISA
Question: We are observing a high background signal in our anti-PEG antibody ELISA, making it difficult to distinguish between positive and negative samples. What are the potential causes and solutions?
Answer:
A high background signal in an anti-PEG ELISA can be caused by several factors. Below is a troubleshooting guide to help identify and resolve the issue.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | Optimize blocking conditions. While albumin or lysozyme (B549824) are sometimes used, 1% non-fat dry milk in PBS has been shown to significantly improve specificity.[1] |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody does not bind to the capture antibody. Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Interference from Tween 20 | Some anti-PEG monoclonal antibodies (e.g., 6.3) can be affected by Tween 20.[2] Consider using an alternative detergent like CHAPS or omitting it from the wash buffer if using sensitive antibodies.[2] |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer to ensure all unbound reagents are removed. Wash plates with PBS/Tween followed by PBS alone.[2] |
| High Concentration of Detection Reagents | Titrate the secondary antibody and streptavidin-HRP (if used) to determine the optimal concentration that provides a good signal-to-noise ratio.[2] |
Issue 2: Unexpectedly Rapid Clearance of PEGylated Therapeutic in Animal Models (Accelerated Blood Clearance - ABC Phenomenon)
Question: Our PEGylated therapeutic is being cleared from circulation much faster than anticipated in our animal model, especially after the first dose. What could be causing this, and how can we investigate it?
Answer:
This phenomenon is likely the Accelerated Blood Clearance (ABC) effect, which is often mediated by the production of anti-PEG antibodies.[3][4]
Workflow for Investigating the ABC Phenomenon:
Caption: Workflow for investigating the Accelerated Blood Clearance (ABC) phenomenon.
Troubleshooting Steps:
-
Confirm Anti-PEG Antibody Production: Collect serum samples from animals before and after administration of the PEGylated therapeutic. Use an ELISA to measure the levels of anti-PEG IgM and IgG.[5] A significant increase in anti-PEG IgM after the first dose is a strong indicator of the ABC phenomenon.[5]
-
Evaluate Dosing Regimen: The dose and frequency of administration can influence the induction of anti-PEG antibodies.[6] In some cases, intermittently administered lower doses may be more immunogenic.[7]
-
Consider Pre-existing Antibodies: A substantial portion of the human population has pre-existing anti-PEG antibodies due to exposure to cosmetics and other products.[8] While less common in naive laboratory animals, it's a critical consideration for clinical translation.
-
Mitigation Strategy: Pre-infusion with a high molecular weight, free PEG has been shown to saturate circulating anti-PEG antibodies and restore the long-circulation of PEGylated liposomes in mice.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the immunogenicity of PEGylated therapeutics?
A1: The immunogenicity of PEGylated therapeutics is multifactorial and can be broadly categorized into PEG-related factors, carrier-related factors, and administration-related factors.[6][11]
| Factor Category | Specific Factor | Impact on Immunogenicity | Reference |
| PEG-Related | Molecular Weight | Higher molecular weight PEGs (e.g., 20-30 kDa) are generally more immunogenic than lower molecular weight PEGs (e.g., 2-5 kDa). | [6][12] |
| Architecture | Branched PEGs may offer better immune shielding compared to linear PEGs, but this does not always translate to lower anti-PEG responses. | [7][12] | |
| Terminal Groups | Hydrophobic terminal groups, such as the commonly used methoxy (B1213986) group, can contribute to immunogenicity. | [7] | |
| Carrier-Related | Protein Origin | PEGylated non-human proteins are more likely to elicit a stronger anti-PEG immune response compared to human-derived proteins. | [13] |
| Conjugation Site | Site-specific PEGylation at locations that do not alter the protein's conformation is generally less immunogenic. | [7] | |
| Administration-Related | Dose & Frequency | Higher doses and more frequent administration can increase the likelihood of an immune response. | [7] |
| Route of Administration | Subcutaneous administration may be more immunogenic than intravenous administration due to increased interaction with immune cells. | [7] |
Q2: How can I distinguish between an immune response against the PEG moiety and the therapeutic protein itself?
A2: A competitive ELISA is the most effective method to differentiate between anti-PEG and anti-protein antibodies.
Logical Diagram for Antibody Specificity Determination:
Caption: Competitive ELISA workflow to differentiate anti-PEG and anti-protein antibodies.
Q3: What is the mechanism by which anti-PEG antibodies can cause hypersensitivity reactions?
A3: Hypersensitivity reactions to PEGylated drugs are often linked to the activation of the complement system, a phenomenon known as Complement Activation-Related Pseudoallergy (CARPA).[14]
Complement Activation Signaling Pathway:
Caption: Anti-PEG antibody-mediated complement activation pathway leading to hypersensitivity.
Experimental Protocols
Protocol 1: Direct ELISA for Detection of Anti-PEG Antibodies
This protocol provides a general framework for a direct ELISA to detect anti-PEG antibodies in serum or plasma. Optimization of concentrations and incubation times is recommended.
Materials:
-
High-binding 96-well ELISA plates
-
mPEG-amine (MW 5000) or other PEGylated antigen for coating
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween 20, or PBS with CHAPS if using sensitive antibodies)
-
Blocking Buffer (e.g., 1% non-fat dry milk in PBS)[1]
-
Serum/plasma samples and controls
-
HRP-conjugated anti-human (or relevant species) IgG and IgM secondary antibodies
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute mPEG-amine to 5-10 µg/mL in Coating Buffer.
-
Add 100 µL per well and incubate overnight at 4°C.
-
-
Washing:
-
Wash plates 3 times with 200 µL/well of Wash Buffer.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
-
Sample Incubation:
-
Wash plates 3 times as in step 2.
-
Dilute serum/plasma samples (e.g., 1:50 or 1:100) in Blocking Buffer.
-
Add 100 µL of diluted samples to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash plates 5 times.
-
Dilute HRP-conjugated anti-species IgG or IgM in Blocking Buffer according to manufacturer's instructions.
-
Add 100 µL to each well and incubate for 1 hour at room temperature.
-
-
Development:
-
Wash plates 5 times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
-
Reading:
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Protocol 2: Bead-Based Extraction of Anti-PEG Antibodies from Serum
This method is useful for isolating anti-PEG antibodies or for depleting them from a sample to measure anti-drug antibodies separately.[7][15][16][17]
Materials:
-
Streptavidin-coated magnetic beads
-
Biotin-mPEG
-
Binding/Wash Buffer (e.g., PBS with 0.1% BSA)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Wash streptavidin magnetic beads with Binding/Wash Buffer according to the manufacturer's protocol.
-
Incubate the beads with an excess of Biotin-mPEG for 1 hour at room temperature with gentle rotation to create PEG-coated beads.
-
Wash the PEG-coated beads extensively with Binding/Wash Buffer to remove unbound Biotin-mPEG.
-
-
Antibody Capture:
-
Add serum/plasma sample to the prepared PEG-coated beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow anti-PEG antibodies to bind.
-
-
Separation:
-
Place the tube on a magnetic stand to pellet the beads.
-
The supernatant now contains the serum depleted of anti-PEG antibodies and can be used for anti-drug antibody assays.
-
-
Washing:
-
Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in Elution Buffer and incubate for 5-10 minutes to dissociate the anti-PEG antibodies.
-
Place the tube on the magnetic stand and collect the supernatant containing the purified anti-PEG antibodies.
-
Immediately neutralize the eluate by adding Neutralization Buffer. The eluted antibodies can then be characterized further.
-
References
- 1. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG antibody FAQ [ibms.sinica.edu.tw]
- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated blood clearance of PEGylated nanoparticles induced by PEG-based pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 12. researchgate.net [researchgate.net]
- 13. Potential induction of anti-PEG antibodies and complement activation toward PEGylated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a validated novel bead extraction method for the detection of anti-PEG antibodies in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioagilytix.com [bioagilytix.com]
Technical Support Center: Monitoring Boc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to effectively monitor the completion of tert-butyloxycarbonyl (Boc) deprotection reactions.
Troubleshooting Guide
This guide addresses common issues encountered when monitoring the progress of Boc deprotection reactions.
Issue 1: Incomplete Deprotection
Symptom: The starting material is still present in the reaction mixture, as observed by analytical techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to effectively cleave the Boc group.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[1]
-
Solution: Extend the reaction time and continue to monitor the progress. Gentle heating may be required for some substrates, but caution should be exercised to avoid potential side reactions.[1]
-
-
Steric Hindrance: Bulky neighboring groups can impede the access of the acid to the Boc-protected amine, slowing down the reaction.[3]
-
Solution: Prolonged reaction times or stronger acidic conditions may be necessary.[4]
-
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection will be inefficient.
-
Solution: Ensure the chosen solvent provides good solubility for the starting material.[1]
-
Issue 2: Difficulty in Interpreting Monitoring Data
Symptom: Ambiguous results from TLC, LC-MS, or NMR make it difficult to determine if the deprotection is complete.
Possible Causes & Solutions:
-
TLC:
-
Co-spotting: The product and starting material may have very similar Rf values, making them difficult to resolve.
-
Solution: Try different solvent systems to improve separation. Staining with an amine-specific agent like ninhydrin (B49086) can help visualize the deprotected amine, which should appear as a new, more polar spot.[5][6]
-
-
-
LC-MS:
-
NMR:
Issue 3: Observation of Side Products
Symptom: Appearance of unexpected spots on TLC or peaks in LC-MS/NMR.
Possible Causes & Solutions:
-
t-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[2][10]
-
Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or anisole, to the reaction mixture to trap the tert-butyl cation.[1][3]
-
-
Trifluoroacetylation: When using Trifluoroacetic Acid (TFA), the deprotected amine can sometimes be acylated by a trifluoroacetyl group.[2]
-
Solution: Use the minimum effective concentration of TFA and monitor the reaction closely to avoid prolonged exposure.
-
-
Degradation of Acid-Sensitive Groups: Other functional groups in the molecule may be sensitive to the acidic conditions required for Boc deprotection.[2]
-
Solution: Consider using milder deprotection conditions or an orthogonal protecting group strategy if possible.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor Boc deprotection?
A1: The most common methods are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Colorimetric assays can also be used in specific contexts, particularly in solid-phase synthesis.[11]
Q2: How do I use TLC to monitor the reaction?
A2: Spot a small aliquot of the reaction mixture on a TLC plate alongside the starting material. The deprotected amine is typically more polar and will have a lower Rf value (it will travel a shorter distance up the plate) than the Boc-protected starting material.[1] The reaction is considered complete when the starting material spot is no longer visible.
Q3: What changes should I look for in the LC-MS analysis?
A3: You should observe the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the appearance of a new peak corresponding to the mass of the deprotected product.[1]
Q4: How can I confirm Boc deprotection using ¹H NMR?
A4: The most definitive evidence in ¹H NMR is the disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4 ppm.[7][8]
Q5: Why can't I see the -NH₂ peak in my IR or NMR spectrum after deprotection?
A5: In IR spectroscopy, the N-H stretching bands of primary amines (around 3300-3500 cm⁻¹) can be weak.[7] In ¹H NMR, the amine protons can exchange with solvent protons (especially if water is present), leading to a broad signal that may be difficult to observe.[7] Furthermore, after acidic deprotection, the amine exists as an ammonium (B1175870) salt (e.g., R-NH₃⁺), which has different spectral characteristics.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for common methods used to monitor Boc deprotection.
| Analytical Method | Key Parameter to Monitor | Typical Observation for Complete Deprotection | Notes |
| Thin-Layer Chromatography (TLC) | Rf value | Disappearance of the starting material spot and appearance of a new, more polar spot (lower Rf). | A quick and convenient qualitative method.[1] Using an amine-specific stain like ninhydrin can be helpful.[6] |
| LC-MS | Mass-to-charge ratio (m/z) | Disappearance of the starting material's molecular ion peak and appearance of the product's molecular ion peak. | Provides both qualitative and quantitative information on the reaction progress.[1] |
| ¹H NMR Spectroscopy | Chemical shift (δ) | Disappearance of the singlet at ~1.4 ppm corresponding to the tert-butyl protons of the Boc group.[1][8] | A highly reliable method for confirming deprotection.[8] |
| ¹³C NMR Spectroscopy | Chemical shift (δ) | Disappearance of the carbonyl (~155 ppm) and quaternary carbon (~80 ppm) signals of the Boc group. | Less commonly used for routine monitoring due to longer acquisition times but provides definitive structural information.[8] |
| Colorimetric Assays | Color change | Development of a specific color upon reaction with a dye that is selective for free amines. | Primarily used in solid-phase peptide synthesis as a qualitative check for the presence of free amino groups.[11][12] Malachite green isothiocyanate (MGI) is one such reagent that gives a distinct color change.[12] |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
-
Prepare a TLC plate (e.g., silica (B1680970) gel on aluminum).
-
Using a capillary tube, spot a small amount of the Boc-protected starting material on the plate as a reference.
-
Carefully withdraw a small aliquot from the reaction mixture at various time points and spot it next to the starting material.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).
-
Visualize the spots under UV light if the compounds are UV-active, or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or ninhydrin for amines).
-
The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, more polar spot corresponding to the product is observed.[1]
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot, for instance, by diluting it in the mobile phase, which may contain a neutralizing agent if necessary.[1]
-
Inject the quenched sample into a suitable HPLC system, often equipped with a reverse-phase C18 column.[1]
-
Analyze the resulting chromatogram and mass spectrum to identify and quantify the starting material and the deprotected product based on their retention times and mass-to-charge ratios.[13]
Protocol 3: Monitoring Boc Deprotection by ¹H NMR
-
Take a representative sample from the reaction mixture after a desired time interval.
-
Remove the solvent under reduced pressure. If the deprotection was performed with a volatile acid like TFA, co-evaporation with a solvent like toluene (B28343) can help remove residual acid.[1][3]
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
The absence of the singlet at approximately 1.4 ppm, which corresponds to the nine protons of the tert-butyl group, indicates the completion of the deprotection reaction.[8]
Visualizations
Caption: A workflow for monitoring and troubleshooting Boc deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microsaic.com [microsaic.com]
Technical Support Center: Strategies for Mitigating Carboxylic Acid Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome common side reactions associated with the carboxylic acid group during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving carboxylic acids in synthesis?
A1: The carboxylic acid group is highly versatile, but its reactivity can lead to several side reactions. The most common include:
-
Esterification: If alcohols are present as solvents or impurities, they can react with the carboxylic acid, especially under acidic conditions, to form unwanted ester byproducts.
-
Amide Formation: Similar to esterification, amines can react to form amides. This is often the desired reaction but can be a side reaction if the amine is an impurity or if a different functional group was the intended target.
-
Decarboxylation: Certain carboxylic acids, particularly β-keto acids, malonic acids, or those with an α-electron-withdrawing group, can lose CO2 upon heating.[1][2]
-
Racemization/Epimerization: In chiral carboxylic acids, especially amino acids, the acidic α-proton can be abstracted under basic conditions or during activation for coupling, leading to a loss of stereochemical integrity.[3][4]
-
Salt Formation: Being acidic, carboxylic acids will react with basic reagents (e.g., Grignard reagents, organolithiums, or even basic coupling conditions) in a simple acid-base reaction, consuming the reagent and rendering the carboxylate unreactive toward nucleophilic addition.
Q2: Why is it necessary to protect the carboxylic acid group?
A2: Protecting the carboxylic acid group is a crucial strategy to prevent its participation in undesired side reactions.[5] Protection masks the acidic proton and the electrophilic carbonyl carbon, allowing chemical transformations to be performed on other parts of the molecule without interference from the carboxyl group. It is essential when using reagents that are basic, nucleophilic, or reducing, which would otherwise react with the unprotected carboxylic acid.
Q3: What are the most common protecting groups for carboxylic acids?
A3: The most common protecting groups for carboxylic acids are esters, due to their ease of formation and subsequent removal under specific conditions.[5] Popular choices include:
-
Methyl esters: Simple to prepare but require relatively harsh conditions (strong acid or base) for removal.[6]
-
Benzyl (B1604629) esters: Cleaved under mild conditions by catalytic hydrogenolysis, which is compatible with many other functional groups.[7][8]
-
tert-Butyl (t-Bu) esters: Stable to a wide range of conditions but are easily removed with moderate acids like trifluoroacetic acid (TFA).[3]
-
Silyl esters (e.g., TMS): Very mild protection, easily cleaved by mild acid, base, or fluoride (B91410) sources.[9]
Q4: What is orthogonal protection and why is it important?
A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule.[10] Each orthogonal protecting group has a unique set of deprotection conditions, meaning you can unmask one functional group for a specific reaction while others remain protected. This is critical in the synthesis of complex molecules with multiple functional groups, such as peptides and natural products, as it allows for precise, stepwise modifications.[11]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
Symptoms: Your esterification reaction between a carboxylic acid and an alcohol under acidic catalysis is showing low conversion to the desired ester product, as observed by TLC or LC-MS.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. The presence of the water byproduct can drive the reaction back to the starting materials.[12][13] | 1. Use Excess Alcohol: Employing the alcohol as the solvent or using a large excess (e.g., 10-fold) can shift the equilibrium towards the product.[14] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[12] |
| Insufficient Catalyst | The acid catalyst is essential for activating the carboxylic acid. An inadequate amount will result in a slow or stalled reaction. | 1. Check Catalyst Loading: Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH. 2. Catalyst Activity: If the catalyst is old or has been exposed to moisture, its activity may be compromised. Use fresh catalyst. |
| Steric Hindrance | Bulky groups on the carboxylic acid or the alcohol can impede the reaction, slowing it down and preventing it from reaching completion. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature (reflux). 2. Alternative Method: For highly hindered substrates, consider converting the carboxylic acid to a more reactive derivative, such as an acid chloride, before reacting it with the alcohol.[15] |
Issue 2: Racemization During Amide Bond Formation (Peptide Coupling)
Symptoms: You are synthesizing a peptide, and analysis of the product shows the presence of diastereomers, indicating that epimerization has occurred at one or more chiral centers.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-activation with Carbodiimides | Reagents like DCC or EDC can lead to the formation of an oxazolone (B7731731) intermediate from the activated amino acid, which is prone to racemization.[3][16] | 1. Use Additives: Always include a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives form an active ester that is less prone to racemization.[17][18] 2. Control Temperature: Perform the coupling at a low temperature (e.g., 0 °C) to minimize the rate of oxazolone formation. |
| Excess Base | The presence of excess tertiary amine base (e.g., DIPEA) can promote racemization by abstracting the α-proton of the activated amino acid. | 1. Use Stoichiometric Base: Carefully control the stoichiometry of the base. Typically, 2 equivalents are sufficient for solution-phase coupling. 2. Use a Weaker Base: Consider using a less hindered or weaker base like N-methylmorpholine (NMM).[17] |
| Highly Prone Residues | Certain amino acids, such as Cysteine (Cys) and Histidine (His), are particularly susceptible to racemization during activation.[19] | 1. Use Specialized Reagents: Employ modern coupling reagents like HATU, HCTU, or COMU, which are known for their high efficiency and low racemization rates, especially for difficult couplings.[20][21] 2. Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a short period before adding the amine component. This can minimize the time the activated species is exposed to conditions that promote racemization. |
Issue 3: Unwanted Decarboxylation
Symptoms: During your reaction or workup, you observe gas evolution (CO₂), and analysis of your product mixture shows a compound that has lost its carboxylic acid group.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Thermal Instability | Carboxylic acids with a β-carbonyl group or other electron-withdrawing groups at the α- or β-position are susceptible to decarboxylation upon heating.[1][2] | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Avoid Prolonged Heating: Minimize the reaction time at elevated temperatures. |
| Acid/Base Catalysis | The decarboxylation of susceptible substrates can be accelerated by acidic or basic conditions.[21] | 1. Maintain Neutral pH: If your molecule is stable at neutral pH, adjust the workup procedure to avoid strong acids or bases. 2. Protect the Carboxyl Group: If the synthesis allows, protect the carboxylic acid as an ester to prevent decarboxylation during subsequent steps. |
Issue 4 (Drug Development Focus): Potential for Acyl Glucuronide Formation
Symptoms: A drug candidate containing a carboxylic acid shows potential for idiosyncratic drug toxicity in preclinical models.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps (Drug Design & Development) |
| Metabolic Activation | Carboxylic acid drugs can be metabolized in the liver to form reactive acyl glucuronide conjugates. These metabolites can covalently bind to proteins, potentially leading to an immune response and toxicity.[22][23] | 1. Assess Reactivity: Conduct in vitro assays to determine the rate of acyl glucuronide formation and its reactivity (e.g., through acyl migration studies).[18] 2. Structural Modification: If a high risk is identified, consider structural modifications to the drug candidate to block or slow down the formation of the acyl glucuronide. This could involve altering the steric or electronic environment around the carboxylic acid. 3. Alternative Formulations: Investigate formulation strategies that might alter the metabolic profile of the drug. |
Quantitative Data Summary
Table 1: Comparison of Peptide Coupling Reagent Performance
This table summarizes the performance of common coupling reagents in the synthesis of a "difficult" peptide sequence, highlighting differences in product purity and the extent of racemization.
| Coupling Reagent | Additive | Product Purity (%) | Racemization (%) | Key Considerations |
| DIC | HOBt | 90 | ~2.5 | Cost-effective standard; risk of insoluble DCU byproduct. |
| HBTU | - | 95 | ~1.5 | Reliable and efficient; byproduct is soluble. |
| HATU | - | >98 | <0.5 | Highly efficient, especially for hindered couplings; more expensive.[24] |
| COMU | - | >98 | <0.5 | Excellent performance with reduced allergenic potential compared to HBTU/HATU.[20] |
Data is synthesized from typical performance characteristics reported in the literature for challenging peptide sequences.[10][24]
Table 2: Effect of Excess Alcohol on Fischer Esterification Yield
This table illustrates how increasing the amount of alcohol reactant can drive the equilibrium to favor product formation.
| Molar Ratio (Acetic Acid:Ethanol) | Ester Yield at Equilibrium (%) |
| 1:1 | 65 |
| 1:10 | 97 |
| 1:100 | 99 |
Data sourced from a study on the Fischer esterification.[14]
Key Experimental Protocols
Protocol 1: Benzyl Ester Protection of a Carboxylic Acid
Objective: To protect a carboxylic acid as a benzyl ester using benzyl alcohol and an acid catalyst.
Materials:
-
Carboxylic acid (1.0 eq)
-
Benzyl alcohol (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask with Dean-Stark trap and condenser
Procedure:
-
Combine the carboxylic acid, benzyl alcohol, p-TsOH, and toluene in the round-bottom flask.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl ester by flash column chromatography.
Protocol 2: Deprotection of a Benzyl Ester by Hydrogenolysis
Objective: To cleave a benzyl ester to the corresponding carboxylic acid using catalytic hydrogenation.
Materials:
-
Benzyl ester (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol (B129727) or Ethyl Acetate
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the benzyl ester in methanol or ethyl acetate in a flask suitable for hydrogenation.[8]
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.[8]
-
Stir the reaction mixture vigorously under an H₂ atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Protocol 3: Deprotection of a tert-Butyl (t-Bu) Ester
Objective: To cleave a t-Bu ester using trifluoroacetic acid (TFA).
Materials:
-
t-Bu protected compound (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the t-Bu ester in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-5 hours, monitoring by TLC.[25]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
The crude carboxylic acid can then be purified as needed.
Protocol 4: HATU-Mediated Amide Coupling
Objective: To form an amide bond between a carboxylic acid and an amine using HATU as the coupling reagent.
Materials:
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Amine (1.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (e.g., nitrogen).[12]
-
Add DIPEA to the mixture and stir at room temperature for 15-20 minutes for pre-activation.
-
Add the amine to the activated mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude amide product by flash chromatography or recrystallization.
Visualized Workflows
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Caption: Decision tree for selecting a peptide coupling strategy.
Caption: Logic for selecting an orthogonal carboxylic acid protecting group.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. synarchive.com [synarchive.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. How To [chem.rochester.edu]
- 21. bachem.com [bachem.com]
- 22. peptide.com [peptide.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. rsc.org [rsc.org]
Technical Support Center: Best Practices for Handling and Storing Azide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the safe handling, storage, and use of azide (B81097) compounds in a laboratory setting.
I. Frequently Asked Questions (FAQs)
General Safety and Handling
Q1: What are the primary hazards associated with azide compounds?
A1: Azide compounds present both physical and health hazards. They can be highly toxic, with a toxicity comparable to cyanides.[1] Both organic and inorganic azides can be sensitive to heat, shock, friction, and pressure, leading to explosive decomposition.[2][3][4][5] They can also form highly explosive heavy metal azides when in contact with metals like copper, lead, brass, or silver.[6] Mixing azides with acids generates hydrazoic acid, which is a highly toxic, volatile, and explosive gas.[3][6]
Q2: What are the immediate symptoms of exposure to sodium azide?
A2: Exposure to even small amounts of sodium azide can lead to rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, and skin burns.[1][4] More significant exposure can cause convulsions, low blood pressure, and respiratory failure.[1][4]
Q3: What personal protective equipment (PPE) should I wear when working with azides?
A3: Standard laboratory attire, including a fully buttoned lab coat, closed-toe shoes, and safety glasses, is required. It is highly recommended to wear double nitrile gloves, especially when handling pure sodium azide or concentrated solutions.[2] For operations with a risk of splashing, chemical safety goggles and a face shield should be used.
Storage and Stability
Q4: How should I properly store azide compounds?
A4: Azide compounds should be stored in a cool, dry, and well-ventilated area, away from light, heat, and sources of shock or friction.[2] They must be stored separately from incompatible materials such as acids, heavy metals and their salts, halogenated solvents, carbon disulfide, bromine, and dimethyl sulfate (B86663).[2][6] Use non-metallic containers, such as plastic amber bottles, for storage and avoid metal shelves.[2][6]
Q5: How can I assess the stability of a new organic azide I've synthesized?
A5: Two general guidelines can help in a preliminary assessment of the stability of an organic azide:
-
Carbon-to-Nitrogen (C/N) Ratio: The number of nitrogen atoms should not exceed the number of carbon atoms.[3] Compounds with a C/N ratio between 1 and 3 should be handled in small quantities, stored at low temperatures (e.g., -18°C), and used or quenched promptly.[3]
-
Rule of Six: There should be at least six carbon atoms for each energetic functional group (like an azide).[3][5] This provides sufficient dilution to render the compound relatively safe.[3]
Experimental Procedures
Q6: What solvents are incompatible with azide reactions?
A6: Halogenated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) are extremely dangerous to use with azides as they can form highly unstable and explosive di- and tri-azidomethane.[3][6] Acidic solutions should also be strictly avoided to prevent the formation of hydrazoic acid.[3][6]
Q7: Is it safe to concentrate azide-containing solutions using a rotary evaporator?
A7: No, you should not concentrate azide-containing reaction mixtures through rotary evaporation or distillation, especially for compounds with a low carbon-to-nitrogen ratio, as this can lead to explosive decomposition.[4][5]
Q8: How should I quench unreacted azide in my reaction mixture?
A8: Excess azide should be quenched before disposal. A common method is to use nitrous acid, which can be generated in situ from sodium nitrite (B80452) and an acid (e.g., sulfuric acid).[7][8][9][10] This procedure should always be performed in a well-ventilated fume hood.[7][10]
Disposal
Q9: How do I dispose of azide-containing waste?
A9: Under no circumstances should azide solutions be poured down the drain, as they can react with lead or copper plumbing to form explosive metal azides.[2][10] All azide-containing waste, including dilute solutions and contaminated solid materials (like gloves and paper towels), must be collected in dedicated, clearly labeled, non-metallic hazardous waste containers.[2][6][11] The waste must be kept separate from acidic wastes.[6]
II. Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | Inactive copper catalyst (oxidized to Cu(II)). | - Use a stabilizing ligand like THPTA or TBTA.[12] - Prepare fresh sodium ascorbate (B8700270) solution for each experiment. - Degas solvents to remove dissolved oxygen.[12] |
| Interfering substances in the reaction mixture. | - Avoid Tris-based buffers; use PBS or HEPES instead. - Remove thiols (e.g., DTT) by dialysis or buffer exchange before the reaction. | |
| Steric hindrance at the reaction site. | - If possible, perform the reaction under denaturing conditions (e.g., with 1% SDS). | |
| Low reactant concentrations. | - Increase the concentration of the limiting reagent. Click reactions are concentration-dependent. | |
| Formation of a Precipitate | Insoluble copper species. | - Ensure the proper order of reagent addition: premix the copper salt and ligand before adding to the azide/alkyne solution, and add the reducing agent last.[12] - Use a stabilizing ligand to improve copper solubility. |
| Product insolubility. | - Choose a solvent system in which the product is soluble. |
Staudinger Ligation
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Slow or Incomplete Reaction | Sterically hindered or electron-rich azide. | - Increase the reaction temperature. - Use a more reactive phosphine (B1218219) reagent. |
| Poor quality of reagents. | - Use freshly purified triphenylphosphine (B44618), as it can oxidize over time.[13] - Ensure the azide starting material is pure and dry.[13] | |
| Difficulty Separating Product from Triphenylphosphine Oxide | Similar polarity of the product and byproduct. | - After reaction completion, acidify the aqueous layer with dilute HCl to protonate the amine product. Extract the organic layer to remove the phosphine oxide. Then, basify the aqueous layer and extract the desired amine product.[13] |
| Stable Aza-ylide Intermediate (Incomplete Hydrolysis) | Insufficient water in the reaction mixture. | - Ensure sufficient water is present for the hydrolysis of the aza-ylide intermediate. If using an anhydrous solvent, add water (10-20% of total volume) after the initial reaction.[13] - Gentle heating or the addition of a mild acid can promote hydrolysis.[13] |
Synthesis of Alkyl Azides from Alkyl Halides
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low Yield of Alkyl Azide | Poor reactivity of the alkyl halide. | - The reactivity of the leaving group is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[14] Consider converting the alkyl chloride or bromide to an iodide in situ. |
| Inefficient phase transfer. | - Use a phase-transfer catalyst like Aliquat 336 to improve the reaction rate and yield when using a biphasic system.[14] | |
| Side reactions (e.g., elimination). | - For secondary alkyl halides, elimination can be a competing reaction. Use a polar aprotic solvent like DMSO or DMF and maintain a moderate reaction temperature. | |
| Difficulty in Product Purification | Product co-elutes with starting material. | - Ensure the reaction goes to completion by monitoring with TLC or GC. This minimizes the amount of unreacted starting material. |
| Hazardous distillation of the product. | - Avoid distillation of volatile or potentially unstable alkyl azides. Purification by extraction and washing is often sufficient to obtain a pure product.[15] |
III. Quantitative Data
Stability of Organic Azides
The stability of organic azides is crucial for their safe handling and storage. The following table provides a summary of stability guidelines.
| Parameter | Guideline | Rationale & Remarks | Source(s) |
| Carbon-to-Nitrogen (C/N) Ratio | The number of nitrogen atoms should not exceed the number of carbon atoms. | A higher carbon content relative to nitrogen generally increases the stability of the organic azide. | [3] |
| For compounds with a C/N ratio between 1 and 3, they should be stored at -18°C, in the absence of light, and at concentrations not exceeding 1 M. | These compounds are potentially explosive and should be handled with extreme caution in small quantities. | [3][4][5] | |
| Organic azides with a C/N ratio < 1 should never be isolated. | These compounds are highly unstable and should only be generated and used in situ as transient intermediates. | [4][5] | |
| Rule of Six | There should be at least six carbon atoms (or other similarly sized atoms) for each energetic functional group (e.g., azide, nitro). | This provides sufficient "ballast" to dilute the energetic nature of the azide group, rendering the compound relatively safer to handle. | [3][4][5] |
Thermal Decomposition Data for Selected Azide Compounds
The following table summarizes the thermal decomposition data for some common azide compounds. This data is essential for understanding the thermal stability and potential hazards.
| Compound | Decomposition Onset Temperature (°C) | Analysis Method | Source(s) |
| Sodium Azide (NaN₃) | ~300 - 350 | DTA/TGA | [16][17] |
| Lead Azide (Pb(N₃)₂) | ~235 - 240 | Thermal Decomposition | [18] |
| Ethyl Azide (N₃CH₂CH₃) | 225 | DSC | [5] |
| Azidomethyl methyl ether (N₃CH₂OCH₃) | 173 | DSC | [5] |
| Azidoacetamide (N₃CH₂CONH₂) | 157 | DSC | [5] |
| Azidoacetone (N₃CH₂COCH₃) | 130 | DSC | [5] |
| 2,6-Diazido-3,5-dicyanopyridine | ~120-160 (in melt) | TGA, Mass Spec | [19] |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 100 | ARC | [20] |
Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere) and the presence of impurities.
IV. Experimental Protocols
Synthesis of Alkyl Azide from Alkyl Halide
This protocol describes a general procedure for the synthesis of an alkyl azide via nucleophilic substitution of an alkyl bromide.
Materials:
-
Alkyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a 0.5 M solution of sodium azide in DMSO by stirring for 24 hours at room temperature.
-
In a round-bottom flask equipped with a magnetic stir bar, add the 0.5 M solution of NaN₃ in DMSO (1.1 equivalents relative to the alkyl halide).
-
To this solution, add the alkyl halide (1.0 equivalent) at room temperature.
-
Stir the mixture until all the starting material has been consumed, as monitored by GC or TLC analysis.
-
Carefully quench the reaction by adding deionized water (this may be slightly exothermic).
-
Stir the mixture until it cools to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure alkyl azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for a CuAAC "click" reaction.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Buffer (e.g., PBS or HEPES, pH 7)
Procedure:
-
Prepare stock solutions of your alkyne, azide, CuSO₄, THPTA, and sodium ascorbate in the chosen buffer.
-
In a reaction vessel, combine the alkyne and azide solutions to the desired final concentrations.
-
In a separate tube, prepare a premixed solution of CuSO₄ and THPTA (a 1:5 molar ratio is often used).
-
Add the premixed catalyst solution to the mixture of the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature. Monitor the progress by an appropriate method (e.g., LC-MS, HPLC).
-
Upon completion, the product can be purified using standard techniques.
Staudinger Ligation
This protocol outlines a general procedure for the Staudinger ligation of an azide with a phosphine reagent.
Materials:
-
Azide-containing molecule
-
Triphenylphosphine (or other suitable phosphine)
-
Solvent (e.g., THF/H₂O, 4:1)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the phosphine reagent (1.0 equivalent) in the chosen solvent system.
-
To this solution, add the azide (1.1 equivalents) dropwise at room temperature.
-
Add deionized water (25% of the total solvent volume) to the reaction mixture to facilitate the hydrolysis of the aza-ylide intermediate.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR (observing the shift from the phosphine to the phosphine oxide).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.
V. Visualizations
Caption: Decision tree for handling an azide spill.
Caption: Experimental workflow for a CuAAC "click" reaction.
Caption: Experimental workflow for the Staudinger Ligation.
References
- 1. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
- 2. safety.duke.edu [safety.duke.edu]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ph.health.mil [ph.health.mil]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing ADC Linker Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of antibody-drug conjugate (ADC) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during ADC development related to linker instability.
Q1: My ADC shows significant payload release in mouse plasma during in vitro stability assays, but appears more stable in human plasma. What could be the cause?
A1: This discrepancy is often due to species-specific differences in plasma enzymes. Mouse plasma contains a high concentration of Carboxylesterase 1C (Ces1C), which is known to cleave certain peptide linkers, particularly those containing a valine-citrulline (Val-Cit) motif.[1][2] This can lead to premature payload release in preclinical mouse models, which may not be representative of human outcomes.[1]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct a comparative in vitro plasma stability assay using both mouse and human plasma.
-
If available, use Ces1C knockout mouse plasma or a specific Ces1C inhibitor in the assay to confirm the enzyme's role.[1]
-
-
Linker Modification:
-
Introduce Hydrophilicity: Adding a hydrophilic amino acid, such as glutamic acid, at the P3 position of the peptide linker (e.g., creating a Glu-Val-Cit linker) can significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to the target lysosomal enzyme, Cathepsin B.[1]
-
Alternative Peptide Sequences: Evaluate alternative peptide linkers, such as a triglycyl peptide linker, which has demonstrated high stability in mouse plasma.[2]
-
-
Utilize Alternative Preclinical Models: If linker modification is not feasible, consider using a different rodent species (e.g., rat) that may have lower carboxylesterase activity, or justify the use of the mouse model with a clear understanding of the linker's liability.
Q2: I'm observing off-target toxicity, specifically neutropenia, in my in vivo studies. Could this be related to linker instability?
A2: Yes, neutropenia can be a consequence of premature payload release in the circulation, particularly if the linker is susceptible to cleavage by enzymes secreted by neutrophils. Human neutrophil elastase (NE) is known to cleave certain peptide linkers, such as Val-Cit, leading to the release of the cytotoxic payload and subsequent toxicity to neutrophils.[1][3]
Troubleshooting Steps:
-
Assess Neutrophil Elastase (NE) Sensitivity:
-
Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase.[1] Monitor for payload release over time using LC-MS.
-
-
Linker Design Modifications:
-
Amino Acid Substitution: Replace amino acids at key positions in the peptide linker to reduce NE sensitivity. For example, substituting valine with glycine (B1666218) at the P2 position can confer resistance to NE cleavage.[1]
-
Steric Hindrance: Introduce bulky chemical groups near the cleavage site to sterically hinder access by extracellular proteases like NE.[4][5]
-
Tandem-Cleavage Linkers: Employ a "tandem-cleavage" strategy where the linker requires two sequential enzymatic cleavages to release the payload. For instance, a dipeptide linker can be protected by a glucuronide moiety, which is first cleaved in the lysosome, exposing the dipeptide for subsequent cleavage by Cathepsin B.[3] This dual-release mechanism enhances circulatory stability.[3]
-
Q3: My ADC, which uses a maleimide-based conjugation chemistry, is showing a decrease in Drug-to-Antibody Ratio (DAR) over time in plasma. What is the likely mechanism?
A3: The decrease in DAR for maleimide-conjugated ADCs is often due to a retro-Michael reaction, where the thiol-maleimide bond is reversible. This can lead to the detachment of the linker-payload from the antibody. The released linker-payload can then potentially re-attach to other molecules with free thiols, such as serum albumin.[6][7]
Troubleshooting Steps:
-
Optimize Conjugation Site:
-
Select conjugation sites with lower solvent accessibility. Cysteines in partially buried, positively charged environments can promote hydrolysis of the succinimide (B58015) ring, which stabilizes the linkage and prevents the retro-Michael reaction.[6]
-
-
Alternative Conjugation Chemistries:
-
Explore more stable conjugation methods, such as those utilizing disulfide bonds or "click chemistry" (e.g., DBCO, Azide), which form more robust linkages.[8]
-
Site-specific conjugation technologies that incorporate non-natural amino acids can also provide more stable and homogenous ADCs.[]
-
Q4: How can I improve the overall hydrophilicity and stability of my ADC, especially when using a hydrophobic payload?
A4: Hydrophobic payloads can lead to ADC aggregation and instability.[7][10] Incorporating hydrophilic components into the linker is a key strategy to mitigate this.
Improvement Strategies:
-
Incorporate Polyethylene Glycol (PEG) Chains: PEG is a hydrophilic polymer that can be incorporated into the linker.[8]
-
Increased Solubility: Longer PEG chains (e.g., PEG12, PEG24) increase the overall hydrophilicity of the ADC, reducing aggregation.[8]
-
Enhanced Stability: The flexibility of PEG chains can create a protective hydrophilic shield around the payload, reducing interactions with plasma components and slowing clearance.[8]
-
-
Add Charged Groups: Incorporating charged or polar groups within the linker structure can further enhance water solubility.[8]
Data Summary: Linker Stability Comparison
The following tables summarize quantitative data on the stability of different linker types under various conditions.
Table 1: In Vitro Plasma Stability of Different Cleavable Linkers
| Linker Type | Cleavage Mechanism | Stability in Human Plasma (% Intact ADC after 72h) | Stability in Mouse Plasma (% Intact ADC after 72h) | Key Considerations |
| Val-Cit-PABC | Cathepsin B | High (~90-95%) | Low-Moderate (~40-60%) | Susceptible to cleavage by mouse Ces1C.[1][2][11] |
| Glu-Val-Cit-PABC | Cathepsin B | High (~95%) | High (~90%) | Addition of glutamic acid reduces Ces1C sensitivity.[1] |
| Triglycyl Peptide | Cathepsin B | High (~98%) | High (~95%) | Shows high stability in mouse plasma.[2] |
| Hydrazone | pH-sensitive (Acidic) | Moderate (~70-80%) | Moderate (~70-80%) | Can be unstable at physiological pH, leading to off-target release.[2][12] |
| Disulfide | Redox-sensitive | Moderate-High (~85-90%) | Moderate-High (~85-90%) | Stability can be modulated by steric hindrance around the disulfide bond.[4] |
Note: The stability values are approximate and can vary depending on the specific ADC, payload, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from different species to predict its behavior in circulation.
Materials:
-
ADC sample
-
Pooled plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Cold PBS for quenching
-
LC-MS system for analysis
Methodology:
-
Preparation: Pre-warm the plasma to 37°C.
-
Incubation: Dilute the ADC to a final concentration of 1 mg/mL in the pre-warmed plasma for each species in separate tubes.
-
Time Points: Incubate the samples at 37°C. At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[1]
-
Quenching: Immediately stop the reaction by diluting the aliquot in cold PBS.
-
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR or the concentration of intact ADC.[1][13]
-
Calculation: Calculate the percentage of intact ADC or the average DAR remaining at each time point relative to the 0-hour time point.
Protocol 2: Lysosomal Stability Assay
This assay assesses the efficiency of payload release in a simulated lysosomal environment.
Materials:
-
ADC sample
-
Lysosomal fraction (commercially available)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.0)
-
Cathepsin B inhibitor (for negative control)
-
Incubator at 37°C
-
Cold acetonitrile (B52724) for quenching
-
LC-MS system for analysis
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Initiation: Add the lysosomal fraction to the reaction mixture to initiate the cleavage. For a negative control, pre-incubate the lysosomal fraction with a Cathepsin B inhibitor before adding the ADC.[1]
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.[1]
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Kinetics: Plot the concentration of the released payload over time to determine the cleavage kinetics.[1]
Visual Guides
Caption: Troubleshooting flowchart for common ADC linker instability issues.
Caption: Mechanisms of cleavable ADC linker activation.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. purepeg.com [purepeg.com]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Featuring N-(Azido-PEG2)-N-Boc-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3][4] The linker, far from being a mere spacer, plays a critical role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of N-(Azido-PEG2)-N-Boc-PEG3-acid, a polyethylene (B3416737) glycol (PEG)-based linker, and other commonly employed PROTAC linkers. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from studies on structurally similar PEG linkers to provide a comprehensive and objective comparison with other linker classes.
Understanding the Role of the PROTAC Linker
The primary function of the PROTAC linker is to bridge the POI and E3 ligase ligands, facilitating the formation of a stable and productive ternary complex.[2][5][6] The linker's length, composition, and rigidity are critical parameters that influence the geometry of this complex, which in turn dictates the efficiency of ubiquitin transfer to the POI and its subsequent degradation. An optimal linker design is crucial for achieving high degradation potency (low DC50) and maximal degradation (high Dmax).[7]
Profile of this compound
This compound is a bifunctional, PEG-based PROTAC linker. Its key structural features offer distinct advantages for PROTAC synthesis and functionality:
-
PEG Backbone: The polyethylene glycol chain imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[4][8] PEG linkers are flexible, allowing for the necessary conformational adjustments to achieve a productive ternary complex.[9][]
-
Azide (B81097) Group: The terminal azide (N3) group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[11][][13] This enables the efficient and modular assembly of PROTACs, allowing for the rapid synthesis of a library of candidates with varying linker lengths and attachment points.[11][14]
-
Boc-Protected Carboxylic Acid: The other end of the linker features a carboxylic acid protected by a tert-butyloxycarbonyl (Boc) group. Following deprotection, the carboxylic acid can be readily coupled to an amine-containing POI or E3 ligase ligand via standard amide bond formation.
Comparative Analysis of PROTAC Linkers
The choice of linker significantly impacts the pharmacological properties of a PROTAC. Below is a comparison of PEG-based linkers, represented by this compound, with other common linker classes.
| Linker Type | Representative Structure/Moiety | Advantages | Disadvantages | Impact on PROTAC Performance |
| PEG-Based | -(CH2CH2O)n- | - Improved aqueous solubility and cell permeability.[4][8]- High flexibility to facilitate ternary complex formation.[9][]- Well-established synthetic routes. | - Potential for increased susceptibility to oxidative metabolism.[15]- Can contribute to higher molecular weight. | Often leads to potent degraders due to favorable physicochemical properties and flexibility. The optimal length is target-dependent. |
| Alkyl-Based | -(CH2)n- | - Synthetically straightforward and cost-effective.- Provides flexibility. | - Increased lipophilicity can lead to poor solubility and non-specific binding.- May be more metabolically stable than PEG linkers. | Widely used, but optimization of length and hydrophobicity is critical to avoid poor pharmacokinetic profiles. |
| Rigid (e.g., piperazine, phenyl) | Aromatic rings, cyclic structures | - Can pre-organize the PROTAC into a bioactive conformation.- May improve metabolic stability.[4]- Can enhance binding affinity through specific interactions. | - Less conformational freedom may hinder ternary complex formation.- Can be more synthetically challenging. | Can lead to highly potent and selective PROTACs if the rigid structure complements the ternary complex interface. |
| Click Chemistry-Enabled | Alkynes, Azides | - Allows for rapid and efficient modular synthesis of PROTAC libraries.[11][14]- Bioorthogonal reactions are compatible with a wide range of functional groups. | - The resulting triazole ring can influence the linker's properties. | A powerful tool for linker optimization, enabling systematic exploration of linker length, composition, and attachment points.[13] |
Experimental Data Summary
While specific data for this compound is lacking, the following table summarizes representative data for different linker types from published studies to illustrate their impact on degradation performance.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | ~12 | 1.8 | >95 | F-unctional PROTACs |
| BTK | PEG | 4 PEG units | 1-40 | ~90 | [Zorba et al., 2017] |
| BRD4 | Alkyl | 7 | >1000 | <20 | F-unctional PROTACs |
| BRD4 | Alkyl | 12 | 20 | >90 | F-unctional PROTACs |
| p38α | Rigid (piperazine) | - | 8 | >90 | [Henning et al., 2022] |
Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs.
PROTAC Synthesis via Click Chemistry
This protocol describes the synthesis of a PROTAC using an azide-containing linker like this compound and an alkyne-functionalized ligand.
-
Deprotection of the Linker:
-
Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected linker-acid.
-
-
Amide Coupling to the First Ligand:
-
Dissolve the deprotected linker-acid and an amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Purify the resulting azide-functionalized E3 ligase ligand-linker conjugate by chromatography.
-
-
Click Chemistry Reaction:
-
Dissolve the azide-functionalized conjugate and an alkyne-containing POI ligand in a mixture of t-butanol and water.
-
Add a copper(II) sulfate (B86663) solution and sodium ascorbate.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the POI and E3 ligase in live cells, indicating ternary complex formation.
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a white-walled 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment:
-
Add varying concentrations of the PROTAC to the wells.
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate to generate the donor luminescence signal.
-
Measure both the donor emission (460 nm) and the acceptor emission (618 nm) using a plate reader.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) to quantify ternary complex formation.
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) to illustrate important concepts.
Caption: The general mechanism of action of a PROTAC molecule.
Caption: A representative synthetic workflow for a PROTAC.
Conclusion
The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency. This compound represents a versatile, hydrophilic linker that leverages the benefits of a flexible PEG backbone and the synthetic tractability of click chemistry. While direct experimental comparisons are needed to definitively position its performance against other linkers, the principles outlined in this guide provide a framework for the rational design and evaluation of PROTACs. The continued exploration of diverse linker architectures will undoubtedly be a key driver in the development of next-generation protein degraders with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Ternary Complex Formation [promega.com]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation Efficiency
In the rapidly evolving landscape of bioconjugation, the choice of ligation chemistry is paramount to the success of applications ranging from drug development and proteomics to in vivo imaging. Among the most powerful tools in the bioorthogonal chemistry toolkit are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two leading methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Executive Summary
At their core, both CuAAC and SPAAC reactions form a stable triazole linkage between an azide (B81097) and an alkyne. However, their fundamental difference lies in the method of activation. CuAAC relies on a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain. This distinction has profound implications for their respective efficiencies, biocompatibility, and suitability for various bioconjugation applications.
Quantitative Data Comparison
The efficiency of a bioconjugation reaction can be assessed by its kinetics (how fast the reaction proceeds) and its yield (how much product is formed). The following tables summarize key quantitative data for CuAAC and SPAAC reactions.
Table 1: Reaction Kinetics Comparison
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1] |
| Second-Order Rate Constant (k₂) | Generally very fast, typically in the range of 1 to 100 M⁻¹s⁻¹. The rate is less affected by the steric bulk of the azide.[1] | Slower than CuAAC, with rates highly dependent on the cyclooctyne and azide structure. Rates for commonly used cyclooctynes with benzyl (B1604629) azide are approximately 0.06 - 1.0 M⁻¹s⁻¹.[1] |
| Typical Reaction Time | Can be very rapid, often reaching completion in minutes to a few hours. | Generally slower than CuAAC, requiring several hours to days to reach completion, depending on reactant concentrations.[1] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. The use of chelating ligands is often required to mitigate toxicity.[2] | Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[2] |
Table 2: Bioconjugation Yield and Specificity
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Yields | Often quantitative or near-quantitative, with yields frequently exceeding 90%. | High yields are achievable, but may require longer reaction times or higher concentrations of reactants compared to CuAAC. |
| Specificity | Highly specific for azides and terminal alkynes. However, the copper catalyst can promote side reactions, such as the oxidation of certain amino acid residues.[3] | Generally exhibits high specificity for azides and cyclooctynes. Some non-specific labeling of cysteine residues has been reported, though the rate of this thiol-yne side reaction is significantly lower than the desired azide-alkyne cycloaddition.[4] |
| Regioselectivity | Exclusively yields the 1,4-disubstituted triazole regioisomer.[5] | Can produce a mixture of regioisomers, depending on the structure of the cyclooctyne.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for protein labeling using CuAAC and cell surface labeling using SPAAC.
Protocol 1: CuAAC Labeling of an Azide-Modified Protein with an Alkyne-Fluorophore
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-fluorophore stock solution in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the buffer to the desired final concentration.
-
Add the alkyne-fluorophore from the stock solution to the desired final concentration.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the premixed CuSO₄/THPTA solution to the protein-alkyne mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Add aminoguanidine hydrochloride to a final concentration of 5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
The labeled protein can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.
Protocol 2: SPAAC Labeling of Azide-Modified Cell Surface Glycans with a DBCO-Fluorophore
Materials:
-
Cells with metabolically incorporated azide-modified sugars
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dibenzocyclooctyne (DBCO)-functionalized fluorophore stock solution in DMSO
Procedure:
-
Culture cells and metabolically label them with an azide-containing sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for a sufficient period to ensure cell surface presentation of azides.
-
Gently wash the cells with PBS to remove any un-incorporated azide-sugar.
-
Prepare the labeling solution by diluting the DBCO-fluorophore stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Add the labeling solution to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 1-4 hours.
-
After incubation, gently wash the cells with PBS to remove any unreacted DBCO-fluorophore.
-
The cells are now labeled and can be visualized by fluorescence microscopy or analyzed by flow cytometry.
Mandatory Visualizations
To better understand the workflows of CuAAC and SPAAC, the following diagrams illustrate the key steps in each process.
Caption: General experimental workflow for CuAAC bioconjugation.
Caption: General experimental workflow for SPAAC bioconjugation.
Concluding Remarks
The choice between CuAAC and SPAAC for bioconjugation is a trade-off between reaction speed and biocompatibility. For in vitro applications where high reaction rates and yields are paramount and the potential for copper-induced side reactions can be managed, CuAAC remains a powerful and efficient choice. However, for in vivo imaging, live-cell labeling, and other applications within sensitive biological systems, the superior biocompatibility of SPAAC makes it the preferred method, despite its generally slower kinetics. By carefully considering the specific requirements of their experimental system, researchers can select the optimal click chemistry tool to advance their scientific goals.
References
The Crucial Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. This guide provides an objective comparison of how polyethylene (B3416737) glycol (PEG) linker length influences PROTAC activity, supported by experimental data and detailed methodologies.
The linker component of a PROTAC, though often perceived as a simple spacer, is a critical determinant of its efficacy. It governs the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] An optimal linker length is essential; a linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in a non-productive complex where the necessary proximity for ubiquitination is not achieved.[1][3][4]
Quantitative Impact of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that the length of the PEG linker significantly impacts the degradation efficiency of PROTACs.[5] The following table summarizes representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the relationship between PEG linker length and degradation potency (DC50) and efficacy (Dmax).
| PROTAC | E3 Ligase Ligand | Target Ligand | PEG Linker Length | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | JQ1 | 2 units | >1000 | <20 | Synthesized from various sources[5] |
| PROTAC 2 | Thalidomide | JQ1 | 3 units | ~500 | ~40 | Synthesized from various sources[5] |
| PROTAC 3 | Thalidomide | JQ1 | 5 units | ~10 | >90 | Synthesized from various sources[5] |
| PROTAC 4 | Thalidomide | JQ1 | 8 units | ~50 | ~80 | Synthesized from various sources[5] |
| PROTAC 5 | Thalidomide | JQ1 | 12 units | ~100 | ~70 | Synthesized from various sources[5][6] |
Note: Data is illustrative and compiled from trends observed in multiple studies.[5][7] Absolute values can vary depending on the specific cell line and experimental conditions.
From the compiled data, a clear trend emerges for BRD4-targeting PROTACs, indicating that a PEG linker with approximately 5 ethylene (B1197577) glycol units often represents an optimal length for achieving potent and efficacious degradation.[5] Shorter linkers are generally less effective, and as the linker length extends beyond the optimum, a decrease in potency is often observed. This phenomenon is frequently attributed to the "hook effect," where suboptimal linker lengths hinder the formation of a stable ternary complex.[5]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 4 to 24 hours).[8] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2][8]
Ternary Complex and Binary Binding Assays
These assays are crucial for understanding the mechanism of action and confirming that the PROTAC can effectively bring the target protein and E3 ligase together.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This high-throughput assay measures the proximity of the target protein and the E3 ligase in the presence of the PROTAC.[9] It is often used to determine the cooperativity of ternary complex formation.
-
Fluorescence Polarization (FP): FP assays can be used to measure the binary binding affinity of the PROTAC to both the target protein and the E3 ligase independently.[10] This helps to ensure that the warhead and the E3 ligase ligand retain their binding capabilities within the PROTAC molecule.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, AlphaLISA is a bead-based assay that can be used to detect and quantify ternary complex formation with high sensitivity.[9]
The choice of assay depends on the specific research question and available instrumentation. It is recommended to use orthogonal methods to validate key findings.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The presented data highlights that an optimal linker length, often found through systematic screening, is necessary to facilitate potent and efficient target protein degradation. Researchers in drug development should consider the careful optimization of the PEG linker as a fundamental aspect of their PROTAC design strategy to unlock the full therapeutic potential of this promising modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioconjugation: Alternatives to N-(Azido-PEG2)-N-Boc-PEG3-acid
In the fields of drug development, diagnostics, and biological research, the precise and stable linkage of molecules is a fundamental requirement. Heterobifunctional linkers are essential tools that enable the covalent joining of two distinct molecules, such as an antibody to a small molecule drug to form an antibody-drug conjugate (ADC). The choice of linker is critical, as it directly influences the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate.[1]
This guide provides an objective comparison of common, high-performance alternatives to the versatile N-(Azido-PEG2)-N-Boc-PEG3-acid linker. We will explore linkers that leverage different bioorthogonal "click chemistry" reactions and target different functional groups on proteins. This comparison focuses on amine-reactive and thiol-reactive linkers that are widely used for modifying proteins like monoclonal antibodies. We will delve into their mechanisms, compare their performance based on experimental data, and provide detailed protocols to assist researchers in selecting the optimal strategy for their bioconjugation needs.
The primary alternatives compared in this guide are:
-
Azide-PEG-NHS Ester: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), targeting primary amines.
-
DBCO-PEG-NHS Ester: For strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction targeting primary amines.
-
Azide-PEG-Maleimide: For CuAAC, targeting thiol groups (sulfhydryls).
-
Methyltetrazine-PEG-NHS Ester: For the inverse-electron-demand Diels-Alder (IEDDA) ligation, an extremely fast, catalyst-free reaction targeting primary amines.
Performance Comparison of Alternative Linkers
The performance of a bioconjugation linker is measured by several key parameters, including the speed of the reaction (kinetics), the stability of the bond formed, and the conditions required for the reaction. The choice of linker involves a trade-off between reaction speed, specificity, and the stability of the final conjugate.[1][2]
| Feature | Azide-PEG-NHS Ester | DBCO-PEG-NHS Ester | Azide-PEG-Maleimide | Methyltetrazine-PEG-NHS Ester |
| Target Functional Group | Primary Amines (Lysine, N-terminus)[3] | Primary Amines (Lysine, N-terminus)[1] | Thiols (Cysteine)[3] | Primary Amines (Lysine, N-terminus)[4] |
| Bioorthogonal Reaction | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted)[5] | CuAAC (Copper-Catalyzed) | IEDDA (Tetrazine Ligation)[6] |
| Reaction pH (Biomolecule) | 7.2 - 8.5[2] | 7.2 - 8.5[7] | 6.5 - 7.5[3] | 7.2 - 8.5[8] |
| Bond Stability | Amide bond is highly stable.[3] | Amide bond is highly stable.[3] | Thioether bond is stable but can undergo retro-Michael addition.[3] | Amide bond is highly stable.[3] |
| Reaction Kinetics (k₂) (M⁻¹s⁻¹) * | ~10 - 10⁴ (Requires Cu(I) catalyst)[6] | ~1[6] | ~10 - 10⁴ (Requires Cu(I) catalyst) | Up to 10⁷ (Typically 800 - 30,000)[6] |
| Key Advantages | High efficiency and specificity.[1] | Bioorthogonal, no cytotoxic copper catalyst needed.[1] | High specificity for less abundant cysteine residues.[3] | Exceptionally fast kinetics, catalyst-free, excellent for in-vivo use.[6][9] |
| Key Disadvantages | Requires cytotoxic copper catalyst, limiting in-vivo use.[1] | DBCO group is hydrophobic; slower kinetics than IEDDA.[1] | Requires reduction of native disulfides; thioether bond has potential instability.[3] | Tetrazine can be unstable in the presence of reducing agents like TCEP.[10] |
Note: The second-order rate constant (k₂) is for the bioorthogonal ligation step (e.g., Azide + Alkyne or Tetrazine + TCO) and is a direct measure of reaction speed. The initial NHS ester or maleimide (B117702) reaction kinetics are generally rapid but depend heavily on concentration and pH.
Experimental Workflows
Successful bioconjugation relies on carefully planned and executed experimental protocols. The general workflow involves two key stages:
-
Protein Modification: The antibody or protein is first reacted with the heterobifunctional linker via its amine- or thiol-reactive group (e.g., NHS ester or maleimide).
-
Bioorthogonal Ligation: After removing the excess linker, the modified protein, which now bears a "click handle" (like an azide, DBCO, or tetrazine), is reacted with a second molecule containing the complementary handle.
Below is a visual representation of two common workflows for creating an antibody-drug conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Methyltetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of N-(Azido-PEG2)-N-Boc-PEG3-acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the characterization of N-(Azido-PEG2)-N-Boc-PEG3-acid, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. We present hypothetical yet representative experimental data and detailed protocols for two common mass spectrometry platforms: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative data from the analysis of this compound (Molecular Formula: C₂₀H₃₈N₄O₉; Theoretical Monoisotopic Mass: 494.2643 g/mol ) using ESI-QTOF and MALDI-TOF mass spectrometry.
| Parameter | ESI-QTOF Analysis | MALDI-TOF Analysis |
| Observed Ion Species | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ | [M+Na]⁺, [M+K]⁺ |
| Observed m/z ([M+H]⁺) | 495.2716 | - |
| Observed m/z ([M+Na]⁺) | 517.2535 | 517.2538 |
| Observed m/z ([M+K]⁺) | 533.2274 | 533.2278 |
| Mass Accuracy | < 5 ppm | < 10 ppm |
| Resolution | > 20,000 FWHM | > 15,000 FWHM |
| Key Fragmentation Ions (MS/MS of [M+H]⁺) | Loss of Boc group (-100 Da), cleavage of PEG backbone (successive loss of 44 Da units) | Not typically performed for primary mass determination |
Experimental Protocols
Detailed methodologies for the two key mass spectrometry techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
ESI-QTOF Mass Spectrometry Protocol
This method is ideal for obtaining high-resolution and accurate mass measurements of the PEG conjugate, as well as for performing fragmentation analysis to confirm its structure.
a. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. This solvent composition promotes efficient ionization.
b. Instrumentation and Parameters:
-
Mass Spectrometer: Agilent 6550 iFunnel Q-TOF LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3500 V.
-
Nozzle Voltage: 500 V.
-
Gas Temperature: 300 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Fragmentor Voltage: 175 V.
-
Mass Range: 100 - 1000 m/z.
-
Acquisition Rate: 2 spectra/s.
-
MS/MS Analysis: For fragmentation studies, the [M+H]⁺ ion (m/z 495.27) is isolated and subjected to collision-induced dissociation (CID) with a collision energy of 20-40 eV.
MALDI-TOF Mass Spectrometry Protocol
MALDI-TOF is a rapid and sensitive technique, particularly useful for high-throughput screening and confirmation of the molecular weight of the PEG conjugate.
a. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to 100 µg/mL in the same solvent.
-
Cationizing Agent: Prepare a 10 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in water.
-
Spotting: Mix the analyte solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio. Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).
b. Instrumentation and Parameters:
-
Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF or equivalent.
-
Ionization Mode: Positive ion reflector mode.
-
Laser: 337 nm Nitrogen laser.
-
Laser Intensity: Optimized for minimal fragmentation and good signal-to-noise ratio.
-
Pulsed Ion Extraction: 200 ns.
-
Accelerating Voltage: 25 kV.
-
Reflector Voltage: 26.3 kV.
-
Mass Range: 200 - 1200 m/z.
-
Data Acquisition: Average of 500 laser shots per spectrum.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the mass spectrometry analysis for the this compound conjugate.
Caption: ESI-QTOF-MS workflow for this compound analysis.
Caption: MALDI-TOF-MS workflow for this compound analysis.
A Comparative Guide to Confirming Boc Deprotection: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in organic synthesis, the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection. Its widespread use is attributed to its stability across a range of reaction conditions and its straightforward removal under acidic conditions. However, the successful cleavage of the Boc group is a critical step that requires robust confirmation. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for verifying Boc deprotection, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Boc Deprotection Confirmation
The choice of analytical method to confirm Boc deprotection depends on various factors, including the complexity of the substrate, the required level of confirmation, and the available instrumentation. While ¹H NMR spectroscopy is often considered the gold standard for its structural detail, other techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) offer valuable, often complementary, information.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Reaction Time for Deprotection | Typical Yield (%) |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons, providing detailed structural information. | - Unambiguous confirmation of Boc group removal through the disappearance of the characteristic tert-butyl signal. - Provides structural information about the resulting amine. - Quantitative. | - Requires a relatively pure sample. - The N-H proton signal can be broad and difficult to observe. | 0.5 - 18 hours[1] | >90[2] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | - Quick and easy to perform. - Clearly shows the disappearance of the carbamate (B1207046) C=O stretch and the appearance of N-H stretches. | - Can be ambiguous if other carbonyl-containing impurities are present. - Not inherently quantitative without calibration. | 0.5 - 4 hours[3] | >90 |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, determining molecular weight. | - Highly sensitive and requires a very small amount of sample. - Directly confirms the expected decrease in molecular weight. | - Does not provide structural information about the location of the deprotection in multifunctional molecules. - Ionization efficiency can vary. | 0.5 - 2 hours[4] | >90[4] |
Experimental Protocols
Detailed methodologies for monitoring Boc deprotection are crucial for obtaining reliable and reproducible results. Below are protocols for the most common deprotection methods and subsequent analysis using NMR, IR, and Mass Spectrometry.
Boc Deprotection Procedures
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected amine in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[3]
-
Monitor the reaction progress by TLC, LC-MS, or by taking aliquots for NMR or IR analysis.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[5]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Suspend the Boc-protected amine in a 4M solution of HCl in dioxane.[2]
-
Stir the mixture at room temperature for 1 to 4 hours.[5]
-
Monitor the reaction progress.
-
Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration and washed with diethyl ether.[5]
-
Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[2]
Analytical Monitoring Protocols
¹H NMR Spectroscopy
-
Withdraw an aliquot from the reaction mixture.
-
If the reaction is ongoing, quench the aliquot with a suitable agent (e.g., a small amount of water or a dilute base).
-
Evaporate the solvent from the aliquot.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the disappearance of the singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.[6]
-
Observe the appearance of new signals corresponding to the protons on or near the newly formed amine. The chemical shift of the amine proton (N-H) can vary (typically 1-5 ppm for free amines) and may be broad.[7] For ammonium (B1175870) salts in DMSO-d6, the NH protons can appear further downfield.
Infrared (IR) Spectroscopy
-
Prepare the sample for analysis. This can be done by taking an aliquot of the reaction mixture and preparing a thin film on a salt plate (for liquid samples) or by preparing a KBr pellet or a Nujol mull (for solid samples). For in-situ monitoring, an ATR-IR probe can be inserted directly into the reaction vessel.[8][9]
-
Acquire the IR spectrum.
-
Monitor the disappearance of the strong C=O stretching vibration of the carbamate group, which typically appears in the range of 1680-1720 cm⁻¹.[6]
-
Concurrently, observe the appearance of N-H stretching vibrations. For a primary amine, two bands are typically observed in the 3300-3500 cm⁻¹ region. For a secondary amine, one band is observed in this region.
Mass Spectrometry (MS)
-
Prepare a dilute solution of an aliquot from the reaction mixture in a suitable solvent for electrospray ionization (ESI) or another appropriate ionization technique.
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum.
-
Monitor the reaction by observing the decrease in the intensity of the ion corresponding to the mass of the Boc-protected starting material and the increase in the intensity of the ion corresponding to the mass of the deprotected product. The mass difference should correspond to the mass of the Boc group (100.12 g/mol ).
Visualization of Workflows and Signaling
To further clarify the experimental and logical processes involved in confirming Boc deprotection, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to HPLC Methods for Purity Assessment of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and peptides, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved drug stability, reduced immunogenicity, and extended circulation half-life. However, the inherent complexity of the PEGylation reaction often results in a heterogeneous mixture of PEGylated species, unreacted protein, and process-related impurities. Consequently, robust and reliable analytical methods are crucial for the comprehensive characterization and purity assessment of these biotherapeutics.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of PEGylated compounds and their impurities. This guide provides an objective comparison of the most commonly employed HPLC methods for the purity assessment of PEGylated molecules: Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC-HPLC), and Ion-Exchange Chromatography (IEX-HPLC). We will explore the fundamental principles of each technique, present a comparative analysis of their performance based on experimental data, and provide detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific analytical challenges.
Comparison of HPLC Methods for Purity Assessment of PEGylated Compounds
The selection of an appropriate HPLC method is contingent upon the specific characteristics of the PEGylated molecule and the nature of the impurities to be resolved. Each technique offers distinct advantages and limitations in terms of resolution, selectivity, and throughput.
| Method | Principle of Separation | Primary Application for PEGylated Compounds | Key Performance Characteristics |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius (size) in solution. | - Analysis of high molecular weight aggregates. - Separation of PEGylated protein from unreacted (native) protein. - Removal of free, unreacted PEG. | Resolution: Moderate; baseline separation of aggregates, PEGylated species, and native protein is often achievable. Resolution between free PEG and the PEG-conjugate can be between 1.7 and 2.0.[1][2] Analysis Time: Typically 15-30 minutes. Sensitivity (LOD/LOQ): LOD of ~10 µg/mL and LOQ of ~25 µg/mL for free PEG has been reported.[1][2] |
| Reversed-Phase Chromatography (RP-HPLC) | Separation based on the hydrophobicity of the molecule. | - High-resolution separation of different PEGylated species (mono-, di-, multi-PEGylated). - Separation of positional isomers of PEGylated proteins. - Purity assessment and impurity profiling. | Resolution: High; capable of resolving positional isomers with resolution values often greater than 2.0.[3] Analysis Time: Typically 20-60 minutes, often requiring gradient elution. Sensitivity (LOD/LOQ): High sensitivity, with LODs in the ng/mL range achievable, especially with mass spectrometry (MS) detection.[4] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separation based on the interaction of hydrophobic moieties on the analyte with a weakly hydrophobic stationary phase. | - Orthogonal method to RP-HPLC for purity analysis. - Separation of PEGylated species with different degrees of PEGylation. - Analysis under non-denaturing conditions, preserving protein structure and function. | Resolution: Variable; can provide good resolution, especially with monolithic columns, but may be lower than RP-HPLC for complex mixtures.[5] Some sources report relatively low capacity and poor resolution between adjacent peaks.[] Analysis Time: Typically 20-45 minutes, often involving a salt gradient. Sensitivity (LOD/LOQ): Generally lower than RP-HPLC. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on the net surface charge of the molecule. | - High-resolution separation of positional isomers of PEGylated proteins. - Separation of species with different degrees of PEGylation due to charge shielding by the PEG moiety. - Analysis of charge variants and post-translational modifications. | Resolution: High; capable of separating proteins differing by a single charged amino acid.[7] Analysis Time: Typically 20-60 minutes, usually requiring a salt or pH gradient. Sensitivity (LOD/LOQ): Moderate to high, depending on the detector used. |
Experimental Workflows and Logical Relationships
The effective purity assessment of a PEGylated compound often involves a multi-step analytical approach, leveraging the orthogonal separation mechanisms of different HPLC techniques. A typical workflow is illustrated below.
Caption: General workflow for the purity assessment of PEGylated compounds using various HPLC techniques.
Detailed Experimental Protocols
Size-Exclusion Chromatography (SEC-HPLC)
This protocol is designed for the separation of a PEGylated protein from its aggregates and the native, un-PEGylated form.
-
Sample Preparation:
-
Accurately weigh and dissolve the PEGylated protein sample in the mobile phase to a final concentration of 1 mg/mL.
-
Gently vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (eluting first), the PEGylated protein, and the native protein (eluting last).
-
Calculate the percentage of each species based on the peak area relative to the total peak area.
-
Reversed-Phase Chromatography (RP-HPLC)
This protocol is suitable for the high-resolution separation of positional isomers and different degrees of PEGylation.
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
Column: Jupiter C4, 4.6 mm x 150 mm, 5 µm, 300 Å (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20-80% B (linear gradient)
-
35-40 min: 80% B
-
40.1-45 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
Detection: UV at 214 nm or 280 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main PEGylated species as a percentage of the total peak area.
-
If standards are available, identify and quantify specific isomers and impurities.
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol provides an orthogonal separation method to RP-HPLC, particularly useful for purity confirmation.
-
Sample Preparation:
-
Dilute the PEGylated protein sample to 1 mg/mL in Mobile Phase A.
-
Filter through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
Column: TSKgel Phenyl-5PW, 7.5 mm x 7.5 cm (or equivalent)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40.1-50 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 50 µL
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different PEGylated species and impurities.
-
Assess the purity based on the relative peak areas.
-
Ion-Exchange Chromatography (IEX-HPLC)
This protocol is designed for the separation of charge variants and positional isomers of PEGylated proteins.
-
Sample Preparation:
-
Desalt the PEGylated protein sample and exchange the buffer to Mobile Phase A. The final protein concentration should be approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
Column: ProPac SCX-10, 4 mm x 250 mm (or equivalent strong cation exchange column)
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0
-
Gradient:
-
0-5 min: 0% B
-
5-45 min: 0-50% B (linear gradient)
-
45-50 min: 100% B
-
50.1-60 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Integrate the peaks corresponding to the main PEGylated species and any charge variants.
-
Quantify the relative abundance of each variant as a percentage of the total peak area.
-
Conclusion
The purity assessment of PEGylated compounds is a critical aspect of their development and quality control. A thorough understanding of the principles and applications of various HPLC techniques is essential for selecting the most appropriate analytical strategy. SEC-HPLC serves as an excellent initial method for analyzing aggregates and overall size heterogeneity. For in-depth characterization and the separation of closely related species such as positional isomers, high-resolution techniques like RP-HPLC and IEX-HPLC are indispensable. HIC-HPLC provides a valuable orthogonal approach, particularly for confirming purity under non-denaturing conditions. By employing a combination of these powerful analytical tools and the detailed protocols provided in this guide, researchers can confidently ensure the purity, consistency, and safety of their PEGylated therapeutic products.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 5. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
A Comparative Guide to Branched vs. Linear PEG Linkers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of a polyethylene (B3416737) glycol (PEG) linker is a critical design parameter in the development of bioconjugates and drug delivery systems, significantly influencing the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final product. The choice between a linear and a branched PEG linker can profoundly impact a drug's solubility, stability, hydrodynamic volume, and ultimately, its therapeutic effectiveness. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the selection of the optimal linker architecture for specific therapeutic applications.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale & Supporting Data |
| Architecture | Single, unbranched chain of ethylene (B1197577) glycol units. | Multiple PEG arms extending from a central core. | Branched structures can be further classified into multi-arm or fork-shaped PEGs. |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, which can reduce renal clearance. | A larger hydrodynamic radius can lead to a longer in vivo half-life. However, some studies suggest no significant difference in viscosity radii for the same total molecular weight of PEG adducts. |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation. | Offers a superior shielding effect due to its three-dimensional, "umbrella-like" structure, leading to enhanced protection. | The enhanced shielding of branched PEGs can better protect the biomolecule from enzymatic degradation and reduce immunogenicity. |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule. | Potentially higher, as one linker can attach multiple drug molecules. | Branched linkers enable a higher DAR in ADCs without inducing aggregation, a common issue with hydrophobic payloads. |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Significantly longer circulation time in the bloodstream. | The increased hydrodynamic volume of branched PEG conjugates contributes to reduced renal clearance and a longer half-life. |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation. | Increased steric hindrance can sometimes negatively impact binding affinity and enzymatic cleavage of the linker. | The simpler structure of linear linkers may offer more predictable behavior. |
| Conjugation Efficiency | Can result in variable yields and product heterogeneity with methods like NHS ester conjugations. | Enzymatic conjugation methods can install branched linkers quantitatively, leading to homogenous ADCs with defined DARs. | The choice of conjugation chemistry is critical for both linker types. |
| Cost | Generally lower production cost. | Typically more complex and expensive to synthesize. | The simpler synthesis of linear PEGs contributes to their cost-effectiveness. |
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography. |
Table 2: Hydrodynamic Radii of Polymeric Nanocarriers
| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| Linear | 12 | 5.42 ± 0.28 |
| Linear | 20 | 7.36 ± 0.20 |
| Four-Arm Branched | 20 | 6.83 ± 0.09 |
| Linear | 40 | 9.58 ± 0.35 |
| Four- |
A Comparative Guide to Validating Target Engagement for PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of specific target proteins rather than simply inhibiting them. A critical step in PROTAC development is the rigorous validation of target engagement—confirming that the PROTAC molecule successfully binds to both the target protein and the E3 ligase, forms a stable ternary complex, and initiates the downstream ubiquitination and degradation cascade. This guide provides a comparative overview of key methodologies used to measure and validate these interactions, supported by experimental data and detailed protocols for researchers in the field.
The PROTAC Mechanism: A Step-by-Step Pathway
The efficacy of a PROTAC hinges on a sequence of binding and enzymatic events. Successful target engagement is not a single event but a cascade, starting from initial binding events and culminating in target degradation. This pathway is the foundation for designing robust validation strategies.
Caption: The PROTAC mechanism of action, from initial binary binding to final target degradation.
Comparison of Target Engagement Methodologies
Validating target engagement requires a multi-faceted approach, employing both biochemical (cell-free) and cellular (in-cell) assays. Biochemical assays isolate the direct binding interactions, while cellular assays confirm that these interactions occur and are functional within the complex environment of a living cell.
Table 1: Comparison of Biochemical Assays for Ternary Complex Formation
| Methodology | Principle | Key Readouts | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Immobilization of one protein partner to a sensor chip; binding of other partners causes a measurable change in the refractive index. | K_D (binary affinity), K_on, K_off, Ternary complex stability | Real-time kinetics, label-free, high sensitivity. | Requires specialized equipment, protein immobilization can affect conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular interaction to determine binding affinity and thermodynamics. | K_D, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for thermodynamics, solution-based, no labeling. | Requires large amounts of pure protein, low throughput. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. | K_D, IC50 | Homogeneous assay, high throughput, solution-based. | Requires fluorescent labeling, potential for compound interference. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Energy transfer between a donor (e.g., Tb-cryptate) and an acceptor fluorophore when in close proximity. | Proximity signal, K_D, Ternary complex cooperativity (α) | High throughput, robust (time-resolved), sensitive. | Requires labeled proteins (e.g., His-tag, antibodies), potential for artifacts. |
Table 2: Comparison of Cellular Target Engagement & Degradation Assays
| Methodology | Principle | Key Readouts | Pros | Cons |
| NanoBRET™/HiBiT™ | Bioluminescence resonance energy transfer (BRET) or complementation (HiBiT) between tagged target protein and E3 ligase. | Target engagement, Ternary complex formation in live cells | Live-cell analysis, quantitative, high throughput. | Requires genetic engineering of cell lines (tagging). |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation, measured by protein remaining in the soluble fraction. | Target engagement, T_agg (aggregation temperature) | Label-free, confirms engagement in native cellular environment. | Lower throughput, not suitable for all proteins (e.g., membrane proteins). |
| Western Blot / Immunoblotting | Antibody-based detection of target protein levels in cell lysates after PROTAC treatment. | DC50 (concentration for 50% degradation), Dmax (max degradation) | Gold standard for degradation, direct measure of protein loss. | Low throughput, semi-quantitative, requires specific antibodies. |
| In-Cell ELISA / Meso Scale Discovery (MSD) | Quantitative immunoassay to measure protein levels in cell lysates in a plate-based format. | DC50, Dmax, Degradation kinetics | Higher throughput than Western Blot, highly quantitative. | Requires specific antibody pairs, can have matrix effects. |
| Targeted Mass Spectrometry (MS) | Quantifies the absolute or relative abundance of the target protein (and its ubiquitination) by measuring specific peptides. | DC50, Dmax, Ubiquitination site mapping, Proteome-wide selectivity | Highly specific, multiplexable, measures post-translational modifications. | Requires specialized equipment and expertise, complex sample prep. |
Experimental Workflows & Protocols
Detailed and reproducible protocols are essential for accurate validation. Below are representative workflows for key assays.
Workflow for a Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm intracellular target binding. The workflow involves heating cell lysates or intact cells to denature proteins, followed by quantification of the soluble (non-denatured) target protein.
Caption: A typical experimental workflow for performing a Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot for PROTAC-Mediated Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding: Seed cells (e.g., HeLa, 293T) in 6-well plates at a density that ensures they are ~70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in fresh cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant (soluble protein fraction) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer (e.g., 4X) to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved. Include a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Logical Framework for Validation
A comprehensive validation strategy builds a pyramid of evidence, starting with direct biochemical proof and moving to cellular and functional consequences. Each layer provides crucial, complementary information about the PROTAC's performance.
Caption: A hierarchical approach for building evidence in PROTAC target validation.
Navigating the In Vivo Maze: A Comparative Guide to PEG Linker Stability
For researchers, scientists, and drug development professionals, the journey of a biologic drug through the body is fraught with challenges. A critical determinant of its success is the stability of the polyethylene (B3416737) glycol (PEG) linker, the molecular bridge that enhances solubility, extends circulation half-life, and shields the therapeutic from the host's immune system. The choice of this linker is paramount, as its premature cleavage can lead to diminished efficacy and off-target toxicity. This guide provides an objective comparison of the in vivo stability of various PEG linkers, supported by experimental data, to empower you in selecting the optimal linker for your therapeutic design.
The in vivo fate of a PEGylated therapeutic is intricately tied to the chemical nature of the linkage between the PEG polymer and the biomolecule. This linkage must be stable enough to withstand the physiological environment of the bloodstream but, in some cases, be selectively cleavable at the target site. Here, we delve into a comparative analysis of common PEG linker chemistries, presenting a blend of quantitative data from various studies and qualitative assessments of their stability profiles.
Comparative Stability of Common PEG Linker Chemistries
The stability of a PEG linker is not an absolute value but is highly dependent on the specific chemical bond, the molecular context, and the physiological environment. Below is a summary of the in vivo stability of commonly used PEG linkerages.
| Linker Type | Linkage Chemistry | In Vivo Stability Profile | Quantitative Data (Example) | Application Context |
| Amide | Amide Bond | High . Generally considered one of the most stable, resistant to enzymatic and chemical degradation under physiological conditions.[1][2] | PEG diacrylamide (B3188283) (PEGDAA) hydrogels with amide linkages showed no significant degradation over 12 weeks of subcutaneous implantation in a rat model.[1][2] | PEGylated proteins, Antibody-Drug Conjugates (ADCs), Hydrogels |
| Ester | Ester Bond | Moderate to Low . Susceptible to hydrolysis by esterases prevalent in plasma and tissues.[1][2] | PEG diacrylate (PEGDA) hydrogels underwent significant degradation over 12 weeks in the same rat model.[1][2] | Prodrugs, Drug delivery systems requiring controlled release |
| Thioether (from Thiol-Maleimide) | Thiosuccinimide Adduct | Moderate . Prone to a retro-Michael reaction, leading to cleavage, especially in the presence of endogenous thiols like albumin and glutathione (B108866).[3][4] | A maleimide-PEG conjugate with hemoglobin showed >30% deconjugation after 7 days in the presence of 1 mM glutathione.[4] | Bioconjugation, ADCs |
| Stabilized Thioether | Hydrolyzed Thiosuccinimide or Thiazine (B8601807) | High . Modifications to the maleimide (B117702) ring or N-terminal cysteine conjugation can significantly increase stability.[4][5] | A mono-sulfone-PEG adduct with hemoglobin retained >95% conjugation under the same conditions.[4] A thiazine linker is over 20 times less susceptible to glutathione adduct formation than a standard thioether.[5] | Next-generation ADCs and bioconjugates |
| Hydrazone | Hydrazone Bond | pH-Sensitive . Stable at physiological pH (~7.4) but labile under acidic conditions found in endosomes and lysosomes (pH 4.5-6.5).[6][7] | Rate of hydrolysis is highly dependent on substituents and pH; generally faster than oximes.[6][8] | ADCs, Drug delivery systems targeting acidic microenvironments |
| Oxime | Oxime Bond | High . Substantially more stable to hydrolysis than hydrazones.[6][8] | Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[6][8] | Bioconjugation requiring high stability |
Degradation Pathways of Common PEG Linkers
The stability of a PEG linker is dictated by its susceptibility to cleavage through various biochemical pathways. Understanding these mechanisms is crucial for designing linkers with the desired in vivo performance.
Degradation pathways of common PEG linker chemistries.
Experimental Protocols for Assessing In Vivo Stability
A robust assessment of in vivo linker stability requires a combination of analytical techniques to monitor the integrity of the PEGylated molecule over time in a physiological environment.
Radiolabeling for Biodistribution and Pharmacokinetic Studies
This method allows for the tracking of the PEGylated molecule throughout the body and the determination of its circulation half-life.
Methodology:
-
Radiolabeling: The PEGylated molecule is labeled with a suitable radioisotope, such as Iodine-125 (¹²⁵I) for gamma counting or a positron emitter like Copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) imaging.[9] This is often achieved by conjugating a chelating agent to the PEG linker, which can then stably incorporate the radioisotope.[10]
-
Administration: A known quantity of the radiolabeled conjugate is administered to an animal model, typically via intravenous injection.
-
Sample Collection: Blood samples are collected at various time points. At the end of the study, major organs and tissues are harvested.
-
Quantification: The radioactivity in the blood samples and tissues is measured using a gamma counter or through PET/SPECT imaging.[9][11]
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated to determine the biodistribution. The radioactivity in the blood over time is used to calculate pharmacokinetic parameters, including the circulation half-life.
LC-MS for Determination of Drug-to-Antibody Ratio (DAR)
For Antibody-Drug Conjugates (ADCs), a key indicator of linker stability is the change in the drug-to-antibody ratio (DAR) over time in vivo. A decrease in DAR signifies premature drug deconjugation.[12][13][14]
Methodology:
-
Sample Collection: Plasma or serum samples are collected from animal models at different time points after ADC administration.
-
Immunoaffinity Capture: The ADC is isolated from the plasma matrix using affinity capture, for example, with beads coated with an antibody that binds to the ADC.[12][15]
-
Sample Preparation: The captured ADC may be analyzed intact or after enzymatic digestion (e.g., with IdeS protease to generate smaller fragments) and reduction to separate the light and heavy chains.[15]
-
LC-MS Analysis: The prepared sample is analyzed by liquid chromatography-mass spectrometry (LC-MS). The different drug-loaded species (e.g., DAR0, DAR2, DAR4) are separated by chromatography and their masses are determined by the mass spectrometer.
-
DAR Calculation: The relative abundance of each species is used to calculate the average DAR at each time point.[13][14][] A decrease in the average DAR over time indicates linker cleavage.
A general workflow for assessing the in vivo stability of an ADC.
Conclusion
The in vivo stability of PEG linkers is a multifaceted property that is critical to the successful development of PEGylated therapeutics. While highly stable linkers like amides and oximes are suitable for applications requiring long circulation times, cleavable linkers such as hydrazones and certain esters offer the advantage of controlled payload release in specific microenvironments. The traditional thiol-maleimide linkage, while widely used, has known stability issues that have prompted the development of more robust alternatives.
The selection of an appropriate PEG linker should be guided by a thorough understanding of its chemical properties and the biological environment it will encounter. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker stability, enabling researchers to make data-driven decisions to optimize the in vivo performance of their therapeutic candidates. As our understanding of the intricate interplay between linker chemistry and in vivo fate continues to evolve, so too will our ability to design safer and more effective PEGylated medicines.
References
- 1. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bisphosphonate-anchored PEGylation and radiolabeling of superparamagnetic iron oxide: long-circulating nanoparticles for in vivo multimodal (T1 MRI-SPECT) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. hpst.cz [hpst.cz]
- 14. agilent.com [agilent.com]
- 15. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-(Azido-PEG2)-N-Boc-PEG3-acid in Bioconjugation
In the landscape of advanced drug development, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. Among the diverse array of available linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of N-(Azido-PEG2)-N-Boc-PEG3-acid with other PEG linker alternatives, supported by a review of experimental data and detailed methodologies.
This compound is a PEG-based linker designed for bioconjugation, featuring an azide (B81097) group for click chemistry reactions and a Boc-protected carboxylic acid for amide bond formation. This dual functionality allows for the sequential and controlled conjugation of two different molecules, a crucial aspect in the synthesis of complex therapeutics like PROTACs and ADCs. The PEG component of the linker enhances the hydrophilicity of the resulting conjugate, which can mitigate aggregation and improve its pharmacokinetic profile.
Comparison of PEG Linker Properties
Key characteristics to consider when selecting a PEG linker include its impact on solubility, stability, in vitro potency, and in vivo pharmacokinetics. The length of the PEG chain is a particularly critical parameter. Shorter PEG linkers are often associated with high in vitro potency, while longer PEG chains can significantly extend the in vivo half-life of the bioconjugate, sometimes at the cost of reduced cytotoxicity.
The architecture of the PEG linker also plays a significant role. For instance, studies have shown that amide-coupled ADCs with two pendant 12-unit PEG chains exhibited better performance in terms of stability and slower clearance rates compared to a linear 24-unit PEG linker.[1] This suggests that the branched nature of this compound may offer advantages in certain applications.
| Feature | This compound | Alternative PEG Linkers (General) | Impact on Bioconjugate Properties |
| Reactive Group 1 | Azide | Maleimide, Alkyne, NHS Ester, etc. | Determines the type of bioorthogonal or coupling chemistry that can be employed. Azides are commonly used in highly efficient and specific "click chemistry" reactions. |
| Reactive Group 2 | Carboxylic Acid (after Boc deprotection) | Thiol, Amine, Hydroxyl, etc. | Provides a second reactive handle for conjugation, often for forming stable amide bonds with amine-containing molecules. |
| PEG Length | Short to moderate | Variable (from a few to many PEG units) | Influences solubility, stability, and pharmacokinetic properties. Shorter linkers may favor higher in vitro potency, while longer linkers can extend in vivo half-life.[2] |
| Architecture | Branched | Linear, Pendant | Can affect stability and clearance rates. Some studies suggest pendant PEG configurations may offer advantages over linear ones.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for the conjugation of a heterobifunctional PEG linker like this compound in the context of PROTAC and ADC synthesis.
Protocol 1: Synthesis of a PROTAC using an Azide-PEG-Acid Linker
This protocol outlines a two-step synthesis of a PROTAC, where the linker is first conjugated to an E3 ligase ligand and then to a target protein ligand.
Step 1: Amide Coupling of Linker to E3 Ligase Ligand
-
Deprotection of the Boc group: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group, revealing the free carboxylic acid.
-
Activation of the carboxylic acid: Dissolve the deprotected linker and an amine-containing E3 ligase ligand (e.g., pomalidomide) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.
-
Purification: Purify the resulting azide-linker-E3 ligase ligand conjugate by flash column chromatography or preparative HPLC.
Step 2: Click Chemistry Conjugation to Target Protein Ligand
-
Reaction setup: Dissolve the purified azide-linker-E3 ligase ligand conjugate and an alkyne-functionalized target protein ligand in a suitable solvent system, such as a mixture of t-butanol and water.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to catalyze the click reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a cytotoxic drug to an antibody via an azide-PEG-acid linker.
Step 1: Preparation of the Drug-Linker Conjugate
-
Follow Step 1 of the PROTAC synthesis protocol to couple the this compound linker to an amine-containing cytotoxic drug.
Step 2: Antibody Modification
-
Introduce an alkyne group onto the antibody. This can be achieved by reacting the antibody with an alkyne-containing NHS ester, which will react with lysine (B10760008) residues on the antibody surface.
Step 3: Click Chemistry Conjugation
-
Reaction setup: Mix the alkyne-modified antibody with the azide-functionalized drug-linker conjugate in a biocompatible buffer, such as phosphate-buffered saline (PBS).
-
Strain-promoted azide-alkyne cycloaddition (SPAAC): If a strained alkyne (e.g., DBCO) was introduced to the antibody, the reaction can proceed without a copper catalyst.
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified period.
-
Purification: Remove excess drug-linker conjugate and other reagents using a purification method suitable for proteins, such as size-exclusion chromatography or dialysis.
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for the synthesis of PROTACs and ADCs using a heterobifunctional linker like this compound.
Caption: General workflow for PROTAC synthesis.
Caption: General workflow for ADC synthesis.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
A Comparative Guide to Successful PROTACs Featuring PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of successful Proteolysis Targeting Chimeras (PROTACs) that utilize Polyethylene Glycol (PEG) linkers. We will delve into the experimental data of prominent examples like MZ1 and ARV-825, and contrast them with ARV-110, a PROTAC with a more rigid linker system. This comparison aims to provide valuable insights for the rational design and development of future protein degraders.
The Rise of PEG Linkers in PROTAC Design
PROTACs are heterobifunctional molecules composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences a PROTAC's efficacy, selectivity, and physicochemical properties. PEG linkers have gained popularity in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their flexibility, which allows for the formation of a stable ternary complex between the target protein and the E3 ligase.
Case Studies: A Head-to-Head Comparison
This guide focuses on three well-characterized PROTACs:
-
MZ1: A VHL-recruiting PROTAC that targets the BET bromodomain protein BRD4, featuring a 3-unit PEG linker.[1][2]
-
ARV-825: A CRBN-recruiting PROTAC that also targets BRD4, utilizing a PEG-based linker.
-
ARV-110 (Bavdegalutamide): An orally active CRBN-recruiting PROTAC designed to degrade the Androgen Receptor (AR), notable for its more rigid piperidine-piperazine linker.[3]
Mechanism of Action of PROTACs
The fundamental mechanism of PROTACs involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Performance Data
The following tables summarize the in vitro degradation potency and in vivo efficacy of MZ1, ARV-825, and ARV-110.
In Vitro Degradation Efficacy
| PROTAC | Target Protein | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| MZ1 | BRD4 | VHL | 3-unit PEG | HeLa | < 100 | >90% | [2] |
| H661 | 8 | Complete at 100 nM | [4] | ||||
| H838 | 23 | Complete at 100 nM | [4] | ||||
| MV4-11 | 11.3 | - | [2] | ||||
| ARV-825 | BRD4 | CRBN | PEG-based | Burkitt's Lymphoma (BL) | < 1 | >90% | [5][6] |
| 22RV1 | 0.57 | - | [7] | ||||
| NAMALWA | 1 | - | [7] | ||||
| CA46 | 1 | - | [7][8] | ||||
| ARV-110 | Androgen Receptor (AR) | CRBN | Rigid (Piperidine-Piperazine) | VCaP | ~1 | >90% | [9][10] |
| LNCaP | 0.24 | 82% | [11] |
In Vivo Performance and Pharmacokinetics
| PROTAC | Model | Dosing | Key Outcomes | Pharmacokinetic Profile | Citation(s) |
| MZ1 | JQ1-resistant TNBC Xenograft | 10 mg/kg, daily | Prevented tumor progression and reduced BRD4 levels in tumors. | Not suitable for oral administration; suitable for parenteral administration.[10] | [9] |
| Glioblastoma Xenograft (U87) | - | Significantly inhibited tumor development. | - | [12] | |
| ARV-825 | Thyroid Carcinoma Xenograft (TPC-1) | 5 or 25 mg/kg, daily (oral) | Potently suppressed tumor growth and degraded BRD4 in tumors. | Nano-formulations show enhanced bioavailability. Substrate of CYP3A4.[13] | [1][14] |
| Gastric Cancer Xenograft (HGC27) | 10 mg/kg, daily (intraperitoneal) | Significantly reduced tumor burden. | - | [15] | |
| ARV-110 | Prostate Cancer Xenografts (LNCaP & VCaP) | Oral administration | Significantly and dose-dependently inhibits tumor growth. | Orally bioavailable with moderate bioavailability in rats (23.83%) and mice (37.89%).[10] | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in the target protein levels following PROTAC treatment.
Caption: A typical workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize for protein loading.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.[1][15]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Data Analysis: Plot cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[13][16]
Comparative Analysis and Conclusion
The presented data highlights several key aspects of PROTAC design and performance:
-
Potency of PEG-Linked PROTACs: Both MZ1 and ARV-825, which utilize PEG-based linkers, demonstrate potent degradation of their target protein, BRD4, at nanomolar concentrations. This underscores the effectiveness of PEG linkers in facilitating the formation of a productive ternary complex.
-
Linker Impact on Pharmacokinetics: The case of ARV-110, with its more rigid linker, showcases a path towards oral bioavailability, a significant challenge for many PROTACs due to their high molecular weight and complex structures.[3][10] While MZ1 is not orally available, ARV-825 has been successfully administered orally in preclinical models, suggesting that the overall molecular properties, not just the linker type, contribute to pharmacokinetic behavior.[1][10]
-
E3 Ligase Choice: The successful examples of both VHL (MZ1) and CRBN (ARV-825, ARV-110) recruiting PROTACs indicate that the choice of E3 ligase is target and cell-type dependent and can be optimized for desired outcomes.
References
- 1. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Delivery of BET-PROTACs: In Vitro Evaluation of MZ1-Loaded Polymeric Antibody Conjugated Nanoparticles in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pardon Our Interruption [opnme.com]
- 11. tandfonline.com [tandfonline.com]
- 12. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-(Azido-PEG2)-N-Boc-PEG3-acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-(Azido-PEG2)-N-Boc-PEG3-acid is critical for ensuring laboratory safety and environmental protection. This molecule contains an azide (B81097) functional group, which presents specific hazards that must be managed correctly. This guide provides a step-by-step protocol for the safe handling and disposal of this compound and materials contaminated with it.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The primary hazard is associated with the azide group, which can be highly reactive and potentially explosive under certain conditions[2].
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Incompatibilities:
-
Acids: Do not mix with acidic waste. Contact with acids can produce highly toxic and explosive hydrazoic acid[2][3].
-
Metals: Avoid contact with metals, as this can form highly unstable and shock-sensitive metal azides. Use plastic or glass spatulas instead of metal ones[2][4][5].
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can lead to the formation of extremely unstable compounds[2][5].
-
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood[4].
Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container[2][4][5].
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.
-
Separate Waste Streams: Keep azide-containing waste separate from other chemical waste streams, especially acidic and metallic waste[2][3].
2. Container Management:
-
Compatible Containers: Use chemically compatible containers, such as the original product container or a designated plastic container[2][6].
-
Secure Sealing: Ensure the waste container is tightly sealed to prevent leaks and spills[6]. Do not overfill the container; a recommended maximum is 75% capacity[6].
3. Disposal of Empty Containers:
-
Rinsing: Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the chemical[6].
-
Final Disposal of Container: After thorough rinsing and drying, deface the original label before disposing of the container as regular solid waste[6].
4. Final Disposal:
-
Professional Disposal Service: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service[6][7].
-
Environmental Protection: Under no circumstances should this chemical or its solutions be poured down the drain or released into the environment[1][3][8]. The high aquatic toxicity necessitates disposal at an approved waste disposal plant[1][6].
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (in a fume hood):
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Notify your laboratory supervisor and institutional safety office immediately[4].
-
Quantitative Data Summary
| Hazard Classification | Details | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Aquatic Toxicity | Category 1 (Acute and Chronic) | P273: Avoid release to the environment. P391: Collect spillage.[1] |
| Incompatible Materials | Hazard |
| Acids | Formation of highly toxic and explosive hydrazoic acid[2][3]. |
| Metals (e.g., copper, lead, brass, bronze) | Formation of highly unstable and shock-sensitive metal azides[2][3]. |
| Halogenated Solvents | Formation of explosive di- and tri-azidomethane[2]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-(Azido-PEG2)-N-Boc-PEG3-acid
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of N-(Azido-PEG2)-N-Boc-PEG3-acid. This guide provides immediate, procedural, and step-by-step instructions to ensure operational safety and mitigate risks in the laboratory.
Proper handling of chemical reagents is paramount to laboratory safety and the integrity of research. This compound, a molecule utilized in bioconjugation and drug delivery applications, possesses specific chemical properties that necessitate careful handling. The presence of an azide (B81097) group requires stringent safety protocols to prevent accidental detonation, while its classification as a hazardous substance underscores the need for appropriate personal protective equipment and disposal methods.
Hazard Identification and Classification
The Safety Data Sheet (SDS) for this compound and similar compounds indicates the following potential hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: May cause skin irritation.[2]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
-
Explosive Hazard of Azide Group: Organic azides can be heat- and shock-sensitive, with the potential to decompose explosively.[3][4]
| Hazard Classification | GHS Category |
| Acute toxicity, Oral | Category 4[1] |
| Acute aquatic toxicity | Category 1[1] |
| Chronic aquatic toxicity | Category 1[1] |
| Skin corrosion/irritation | Category 2[2] |
| Serious eye damage/eye irritation | Category 2A[2] |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation)[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to ensure the safety of laboratory personnel.
-
Hand Protection: Wear chemical-resistant nitrile gloves. For handling azides of high toxicity, it is recommended to wear silver shield gloves under nitrile gloves.[5] Change gloves regularly and immediately if contaminated.[6]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] When there is a potential for splashes, chemical safety goggles and a face shield must be worn.[7]
-
Skin and Body Protection: A flame-resistant lab coat must be worn at all times.[3] Ensure that skin is not exposed by wearing long pants and closed-toe shoes.[7]
-
Respiratory Protection: All handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical. The following step-by-step guide outlines the safe handling of this compound from reception to disposal.
Preparation and Pre-Experimentation
-
Training: All personnel must be trained on the hazards of azide compounds.[5]
-
Area Designation: Designate a specific area within a chemical fume hood for handling the compound.[6]
-
Blast Shield: Conduct all reactions behind a blast shield within the fume hood.[3][4]
-
Avoid Incompatibilities: Keep the compound away from acids, heavy metals (such as lead and copper), and halogenated solvents to prevent the formation of highly explosive metal azides or other hazardous byproducts.[3][5]
-
Equipment: Use non-metal spatulas (e.g., plastic or ceramic) for weighing and transferring the solid compound.[3][4] Avoid using ground glass joints, which can cause explosive decomposition.[3]
During the Experiment
-
Minimize Quantities: Use the smallest amount of the azide compound necessary for the experiment.[4]
-
Controlled Environment: Store the compound below room temperature and away from heat, light, and sources of ignition.[4][5]
-
Monitoring: Do not work alone when handling azide compounds.[4] Continuously monitor the reaction for any signs of instability.
-
No Concentration: Do not concentrate azide-containing reaction mixtures through rotary evaporation or distillation.[3]
Post-Experiment and Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound. A 70% ethanol (B145695) solution can be used for work surfaces.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[8]
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and accidental explosions in waste streams.
-
Waste Segregation: All waste containing the azide compound, including empty containers, contaminated PPE, and reaction byproducts, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[4]
-
Aqueous Waste: Under no circumstances should solutions containing azides be poured down the drain.[5] Reaction with lead or copper plumbing can lead to the formation of highly explosive metal azides.[5]
-
Deactivation (for dilute solutions): Dilute aqueous solutions (≤5%) of some azides can be deactivated by reaction with nitrous acid in a chemical fume hood.[5] However, given the complexity and potential hazards of this procedure, it is recommended that all azide waste be disposed of through your institution's hazardous waste management program.
-
Professional Disposal: All waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[5]
Workflow for Safe Handling of this compound
Figure 1. A procedural workflow for the safe handling of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. campus.kennesaw.edu [campus.kennesaw.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
